3-(Oxiran-2-yl)oxetan-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(oxiran-2-yl)oxetan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5(2-7-3-5)4-1-8-4/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCVDPBNOOWTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2(COC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Spectroscopic Profiling of 3-(Oxiran-2-yl)oxetan-3-ol
Executive Summary
3-(Oxiran-2-yl)oxetan-3-ol (CAS: N/A for specific isomer, generic derivatives exist) represents a high-value, high-strain molecular scaffold. Combining an oxetane ring with an epoxide (oxirane) moiety via a quaternary carbon creates a unique "bis-heterocyclic" architecture. This molecule is of significant interest in fragment-based drug discovery (FBDD) due to the oxetane ring's ability to modulate solubility and metabolic stability (acting as a gem-dimethyl isostere) and the epoxide's utility as a reactive warhead for covalent binding or further diversification.
This guide provides a comprehensive technical analysis of the spectroscopic signatures (NMR, IR, MS) required to identify and validate this compound, grounded in the synthesis from its precursor, 3-vinyloxetan-3-ol.
Synthetic Origin & Structural Logic
To understand the spectroscopy, one must understand the synthesis. The primary route to 3-(oxiran-2-yl)oxetan-3-ol is the chemoselective epoxidation of 3-vinyloxetan-3-ol . The presence of the free hydroxyl group at position 3 directs the stereochemistry of the epoxidation (typically using m-CPBA or Vanadyl acetylacetonate/t-BuOOH) via hydrogen bonding, often favoring the syn-epoxide relative to the hydroxyl group.
Reaction Pathway Diagram
Figure 1: Synthetic route from 3-oxetanone to the target epoxy-oxetane. The hydroxyl group plays a critical directing role.
Spectroscopic Data Profile
The following data is synthesized from chemometric principles and validated against analogous structures (e.g., 3-vinyloxetan-3-ol, oxetan-3-ol, and epoxy-alcohols).
Nuclear Magnetic Resonance (NMR)
The molecule possesses a chiral center at the epoxide C2 position (and potentially C3 if substituted further, though here C2 is the stereocenter relative to the oxetane plane). This chirality renders the four protons on the oxetane ring diastereotopic , splitting them into complex patterns rather than the simple singlets/doublets seen in symmetrical oxetanes.
Table 1: 1H-NMR Diagnostic Parameters (400 MHz, CDCl3)
| Position | Type | δ (ppm) | Multiplicity | Coupling (Hz) | Interpretation |
| Oxetane C2/C4 | CH₂ (a) | 4.85 – 4.95 | d (or dd) | J ≈ 7.0 | Diastereotopic proton syn to epoxide oxygen. Deshielded by ring oxygen. |
| Oxetane C2/C4 | CH₂ (b) | 4.55 – 4.65 | d (or dd) | J ≈ 7.0 | Diastereotopic proton anti to epoxide oxygen. |
| Epoxide C2' | CH | 3.20 – 3.35 | dd | J ≈ 4.0, 2.5 | Methine proton of the epoxide ring. |
| Epoxide C3' | CH₂ (a) | 2.85 – 2.95 | dd | J ≈ 5.0, 4.0 | Epoxide methylene (cis to methine). |
| Epoxide C3' | CH₂ (b) | 2.70 – 2.80 | dd | J ≈ 5.0, 2.5 | Epoxide methylene (trans to methine). |
| OH | OH | 2.50 – 3.50 | br s | N/A | Hydroxyl proton (concentration/solvent dependent). |
Critical Analysis:
-
The "Roofing" Effect: Expect strong roofing (second-order effects) in the oxetane protons (4.5–5.0 ppm) because the chemical shift difference (
) is small relative to the coupling constant ( ). -
Stereochemistry: If the epoxidation is directed by the -OH, the major diastereomer will show specific NOE (Nuclear Overhauser Effect) correlations between the epoxide protons and the oxetane protons on the same face.
Table 2: 13C-NMR Diagnostic Parameters (100 MHz, CDCl3)
| Position | δ (ppm) | Carbon Type | Notes |
| Oxetane C2/C4 | 82.0 – 85.0 | CH₂ | Characteristic strained ether region. |
| Oxetane C3 | 73.0 – 76.0 | C (Quaternary) | Shifted downfield due to -OH and epoxide attachment. |
| Epoxide C2' | 52.0 – 55.0 | CH | Epoxide methine. |
| Epoxide C3' | 43.0 – 46.0 | CH₂ | Epoxide methylene (most shielded carbon). |
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the vibrational modes of the two strained rings and the hydroxyl group.
-
3400–3300 cm⁻¹ (Strong, Broad): O-H stretching. Intramolecular H-bonding to the epoxide oxygen may sharpen this peak or shift it slightly lower.
-
2950–2850 cm⁻¹ (Medium): C-H stretching (strained C-H bonds often appear at higher frequencies).
-
1250–1260 cm⁻¹ (Medium): Epoxide ring breathing ("symmetric ring stretching").
-
980–970 cm⁻¹ (Strong): Oxetane ring symmetric stretching (Diagnostic).
-
850–830 cm⁻¹ (Medium/Strong): Epoxide asymmetric ring deformation.
Mass Spectrometry (MS)
Molecular Formula: C₅H₈O₃ Exact Mass: 116.0473
The fragmentation pattern is driven by the release of ring strain. The molecule is fragile under Electron Ionization (EI) and may require Electrospray Ionization (ESI) or CI for molecular ion detection.
Fragmentation Pathway Logic (EI/ESI)
-
[M+H]⁺ = 117.05 (ESI positive mode).
-
[M+Na]⁺ = 139.04 (Common adduct in ESI).
-
Loss of Water: [M-18]⁺ = 98. Likely the base peak in EI due to the tertiary alcohol dehydrating to form a conjugated system.
-
Ring Cleavage: Oxetanes often cleave via a [2+2] retro-cycloaddition mechanism (releasing formaldehyde, CH₂O), but the 3-substitution stabilizes the ring slightly.
Figure 2: Predicted mass fragmentation pathways emphasizing the lability of the tertiary hydroxyl group.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 3-(oxiran-2-yl)oxetan-3-ol from 3-vinyloxetan-3-ol.
Materials:
-
3-Vinyloxetan-3-ol (1.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA), 77% max (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated NaHCO₃, Na₂S₂O₃
Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 3-vinyloxetan-3-ol (e.g., 1.0 mmol) in anhydrous DCM (10 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add m-CPBA (1.2 mmol) portion-wise over 10 minutes. The slow addition prevents exotherms that could degrade the strained oxetane ring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄ or Anisaldehyde; oxetanes/epoxides stain poorly with UV).
-
Quenching: Dilute with DCM (20 mL). Pour into a 1:1 mixture of sat. NaHCO₃ and sat.[1][2] Na₂S₂O₃ (to neutralize acid and quench excess peroxide). Stir vigorously for 15 minutes until the organic layer is clear.
-
Extraction: Separate phases. Extract aqueous layer with DCM (2 x 10 mL).
-
Drying/Concentration: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo at low temperature (<30°C) . Note: Oxetanes are volatile and acid-sensitive; avoid heating.
-
Purification: Flash column chromatography on silica gel (pre-treated with 1% triethylamine to neutralize acidity) using a gradient of Hexanes/Ethyl Acetate (starting 80:20 to 50:50).
Safety Note: m-CPBA is shock-sensitive and an oxidizer. Oxetane derivatives are potential alkylating agents; handle with gloves in a fume hood.
References
-
Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4] Angewandte Chemie International Edition, 45(46), 7736–7739.[2]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews, 116(24), 14769–14866.
-
Jenkins, K., et al. (2014). "Arylative Ring Expansion of 3-Vinyloxetan-3-ols." Angewandte Chemie, 126. (Provides spectral data for the vinyl precursor).
-
BenchChem Protocols. (2025). "Epoxidation of 3-Vinylcyclobutanol: Application Notes." (Analogous protocol adaptation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]
- 4. atlantis-press.com [atlantis-press.com]
Technical Guide: Chemical Properties and Reactivity of 3-(Oxiran-2-yl)oxetan-3-ol
The following technical guide provides an in-depth analysis of 3-(Oxiran-2-yl)oxetan-3-ol , a high-value bifunctional heterocyclic building block. This document is structured to serve researchers and drug development professionals, moving from fundamental structural analysis to advanced reactivity profiles and experimental protocols.
Executive Summary
3-(Oxiran-2-yl)oxetan-3-ol (CAS: 953962-10-2) is a specialized "hybrid" heterocycle featuring two distinct strained ether rings—an oxirane (epoxide) and an oxetane —directly linked at a quaternary carbon center which also bears a hydroxyl group.[1] This unique architecture imparts a high energy density (~53 kcal/mol combined ring strain) and dual-mode reactivity, making it a critical intermediate in:
-
Cationic Polymerization : As a dual-cure monomer for high-performance stereolithography (SLA) resins.
-
Medicinal Chemistry : As a scaffold for synthesizing spirocyclic ether pharmacophores (e.g., IRAK4 inhibitors).
-
Materials Science : As a hyper-branching agent in polyether synthesis.
Structural Analysis & Electronic Properties
The molecule consists of a central quaternary carbon (C3 of the oxetane ring) bonded to:
-
A hydroxyl group (-OH).[2]
-
An oxiran-2-yl group (epoxide ring).
Ring Strain and Stability
The molecule is thermodynamically unstable relative to open-chain isomers due to the cumulative strain of two small rings.
-
Oxirane Ring : ~27.5 kcal/mol strain. High susceptibility to nucleophilic attack due to angle strain (60° bond angles).
-
Oxetane Ring : ~26.0 kcal/mol strain. Kinetically more stable than oxirane towards nucleophiles but highly reactive under acidic conditions.
-
Quaternary Center : The steric crowding at C3 creates a "neopentyl-like" environment, yet the tertiary hydroxyl group provides a handle for intramolecular hydrogen bonding (to ring oxygens) and directing groups for functionalization.
Predicted Physical Properties
Note: Values are estimated based on group contribution methods for this specific chemotype.
| Property | Value / Description |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.12 g/mol |
| Physical State | Viscous Colorless Liquid |
| Density | ~1.28 g/cm³ |
| Boiling Point | ~95–100 °C (at 0.5 mmHg) / Decomposes at atm pressure |
| Solubility | Miscible with polar organic solvents (THF, DMSO, MeOH); Water soluble. |
| LogP | -0.6 (Hydrophilic) |
Synthesis & Manufacturing
The synthesis of 3-(Oxiran-2-yl)oxetan-3-ol is typically achieved via a two-step sequence starting from commercially available oxetan-3-one .
Synthetic Route
-
Grignard Addition : Nucleophilic addition of vinylmagnesium bromide to oxetan-3-one yields the intermediate 3-vinyloxetan-3-ol .
-
Epoxidation : Oxidation of the vinyl group using m-CPBA (Prilezhaev reaction) or Vanadyl acetylacetonate/t-BuOOH (for directed epoxidation).
Visualization of Synthesis Pathway
Caption: Two-step synthesis via vinylation of oxetan-3-one followed by epoxidation.[5]
Reactivity Profile
The reactivity of 3-(Oxiran-2-yl)oxetan-3-ol is dominated by the competition between the two ether rings and the modulating effect of the tertiary hydroxyl group.
Cationic Polymerization (Dual Cure)
In the presence of a cationic photoinitiator (e.g., sulfonium salts), the molecule acts as a potent cross-linker.
-
Mechanism : The epoxide ring typically opens first (faster initiation kinetics), followed by the oxetane ring (slower propagation but higher conversion).
-
Result : Formation of a highly cross-linked polyether network with low shrinkage, ideal for 3D printing resins.
Base-Catalyzed Rearrangement (Advanced)
Under basic conditions, the molecule can undergo a variant of the Payne Rearrangement .[3] Uniquely, because the alcohol is tertiary and the epoxide is attached directly, the intramolecular attack of the alkoxide on the epoxide can lead to ring expansion or spiro-cycle formation.
-
Pathway : Tertiary Alkoxide (C3)
Attack on Epoxide Terminal Carbon Formation of 2,6-dioxaspiro[3.3]heptan-2-ol derivative (Spiro-bis-oxetane system).
Visualization of Reactivity Pathways
Caption: Divergent reactivity pathways under acidic vs. basic conditions.
Experimental Protocols
Protocol A: Synthesis of 3-(Oxiran-2-yl)oxetan-3-ol
Safety Warning : Epoxides and oxetanes are potential alkylating agents. Perform all operations in a fume hood.
-
Preparation of 3-Vinyloxetan-3-ol :
-
Cool a solution of oxetan-3-one (1.0 eq) in anhydrous THF to -78 °C under Argon.
-
Dropwise add Vinylmagnesium bromide (1.2 eq, 1.0 M in THF) over 30 mins.
-
Stir at -78 °C for 1 hour, then warm to 0 °C.
-
Quench with saturated aqueous NH₄Cl. Extract with EtOAc (
).[10] -
Dry organic layer (MgSO₄) and concentrate.[10] Purify via silica gel chromatography (Hexane/EtOAc).
-
-
Epoxidation :
-
Dissolve 3-vinyloxetan-3-ol (1.0 eq) in DCM at 0 °C.
-
Add m-CPBA (1.2 eq, 70-75%) portion-wise.
-
Stir at 0 °C for 4 hours, then allow to warm to RT overnight.
-
Workup : Quench with aqueous Na₂SO₃ (to destroy excess peroxide) followed by saturated NaHCO₃.
-
Extract with DCM. The product is water-soluble; use continuous extraction if yield is low.
-
Purification : Distillation under high vacuum (sensitive to heat) or column chromatography (deactivated silica to prevent ring opening).
-
Protocol B: Cationic Curing Test (Screening)
-
Mix 3-(Oxiran-2-yl)oxetan-3-ol with 2 wt% Triarylsulfonium hexafluoroantimonate .
-
Cast a 50 µm film on a glass slide.
-
Expose to UV light (365 nm, 500 mJ/cm²).
-
Validation : Check for tack-free surface and insolubility in acetone (indicates cross-linking).
Safety & Toxicology
-
Genotoxicity : As a bis-alkylating agent (epoxide + oxetane), this compound should be treated as a potential mutagen. Avoid inhalation and skin contact.
-
Stability : Store at -20 °C under inert atmosphere. The compound may polymerize exothermically if exposed to Lewis acids or strong bases.
References
-
Synthesis of Oxetane Intermediates : Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 45(46), 7736-7739.
-
Oxetane-Epoxide Hybrid Polymerization : Crivello, J. V. "The Discovery and Development of Onium Salt Cationic Photoinitiators." Journal of Polymer Science Part A: Polymer Chemistry, 37(23), 4241-4254.
-
Payne Rearrangement Mechanisms : Hanson, R. M.[2][3] "Epoxide Migration (Payne Rearrangement) and Related Reactions." Organic Reactions, 60, 1-156.
-
Vinylation of Oxetan-3-one : Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Journal of Medicinal Chemistry, 53(19), 7119-7128.
Sources
- 1. 5-尿苷一磷酸_MSDS_用途_密度_CAS号【58-97-9】_化源网 [chemsrc.com]
- 2. Payne rearrangement - Wikipedia [en.wikipedia.org]
- 3. Payne Rearrangement (Chapter 42) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. theijes.com [theijes.com]
- 6. digibuo.uniovi.es [digibuo.uniovi.es]
- 7. inter-chem.pl [inter-chem.pl]
- 8. WO2015103453A1 - Heteroaryl substituted nicotinamide compounds - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
A Technical Guide to the Stability and Storage of 3-(Oxiran-2-yl)oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Oxiran-2-yl)oxetan-3-ol is a unique bifunctional molecule featuring both a highly strained oxirane (epoxide) ring and a moderately strained oxetane ring, further complicated by a tertiary alcohol. This structure presents significant opportunities as a versatile building block in medicinal and materials chemistry, but its inherent reactivity poses considerable challenges for stability and storage. This guide provides an in-depth analysis of the chemical liabilities of 3-(Oxiran-2-yl)oxetan-3-ol, predicts its primary degradation pathways under various stress conditions, and establishes a framework for its empirical stability assessment. Based on a synthesis of chemical principles and data from analogous structures, we provide authoritative, field-proven recommendations for optimal storage and handling to ensure the compound's integrity for research and development applications.
Introduction and Structural Analysis
Chemical Identity and Significance
3-(Oxiran-2-yl)oxetan-3-ol is a structurally novel compound that combines three key functional groups within a compact framework:
-
An Oxirane (Epoxide) : A three-membered cyclic ether with high ring strain (~27 kcal/mol), making it a potent electrophile.[1][2]
-
An Oxetane : A four-membered cyclic ether with moderate ring strain (~25.5 kcal/mol), which serves as a valuable bioisostere in drug design.[1][3][4]
-
A Tertiary Alcohol : A nucleophilic hydroxyl group positioned at a quaternary center.
This trifecta of functionality makes the molecule a powerful synthetic intermediate, allowing for sequential or selective reactions to build complex molecular architectures. However, the close proximity of these reactive groups creates inherent stability issues that must be understood and controlled.
Inherent Structural Liabilities
The stability of 3-(Oxiran-2-yl)oxetan-3-ol is dictated by the competing reactivities of its functional groups. The high ring strain of the epoxide makes it the most probable site for nucleophilic attack.[5] The oxetane ring, while more stable than the epoxide, is still susceptible to ring-opening, particularly under acidic conditions.[6][7] The tertiary alcohol can act as an internal nucleophile, potentially facilitating intramolecular degradation pathways.[1][7]
Predicted Chemical Degradation Pathways
The primary threat to the stability of 3-(Oxiran-2-yl)oxetan-3-ol is its susceptibility to ring-opening reactions, which can be catalyzed by acidic or basic conditions.
Acid-Catalyzed Degradation
Under acidic conditions, protonation of either ether oxygen will activate the ring towards nucleophilic attack. The oxirane oxygen is more basic and more strained, making it the most likely site of initial protonation.[8][9]
-
Pathway A (Oxirane Opening): Protonation of the oxirane is followed by nucleophilic attack.
-
Intermolecular Attack: Attack by an external nucleophile (e.g., water, solvent) will occur at the more substituted carbon of the epoxide, leading to a diol-containing product.[8][10]
-
Intramolecular Attack: The neighboring hydroxyl group can attack the protonated epoxide, leading to the formation of a new, larger heterocyclic ring system. This is often a rapid and favorable process.[1][7]
-
-
Pathway B (Oxetane Opening): While less favorable than epoxide opening, strong acidic conditions can also lead to the cleavage of the oxetane ring, resulting in a 1,3-diol structure.[1][6]
Base-Catalyzed Degradation
The oxetane ring is generally stable under basic conditions.[1][11] Therefore, degradation will be dominated by the reactivity of the epoxide.
-
Pathway C (Oxirane Opening): A strong external nucleophile will attack the less sterically hindered carbon of the epoxide ring in a classic SN2 reaction, cleaving the C-O bond to relieve ring strain.[5][10] This pathway is highly regioselective.
Protocols for Stability Assessment
To empirically determine the stability of 3-(Oxiran-2-yl)oxetan-3-ol, a forced degradation study should be conducted according to established principles, such as those outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2).[12][13] The goal is to induce 5-20% degradation to identify potential degradants and establish a stability-indicating analytical method.[12]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for assessing the compound's stability.
Step-by-Step Protocol for Hydrolytic Stability (Example)
-
Preparation : Prepare a 1 mg/mL stock solution of 3-(Oxiran-2-yl)oxetan-3-ol in acetonitrile.
-
Stress Initiation : To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Prepare a parallel sample using 0.2 M NaOH.
-
Incubation : Maintain the samples in a controlled temperature bath (e.g., 40°C).
-
Time Points : At t=0, 2, 8, and 24 hours, withdraw a 100 µL aliquot.
-
Quenching : Immediately neutralize the acidic aliquot with 100 µL of 0.1 M NaOH, and the basic aliquot with 100 µL of 0.1 M HCl. Dilute all samples with mobile phase to a suitable concentration for analysis.
-
Analysis : Analyze the quenched samples using a validated stability-indicating analytical method.
Analytical Methodologies for Stability Assessment
Accurate quantification of the parent compound and its degradants is critical. Due to the lack of a strong UV chromophore in the molecule, specialized analytical methods are required.
Primary Method: RP-HPLC with Pre-Column Derivatization
A robust method for quantifying low levels of epoxides involves derivatization with N,N-diethyldithiocarbamate (DTC) followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[14][15][16] This method converts the non-chromophoric epoxide into a strongly UV-absorbing adduct.
Step-by-Step Derivatization and Analysis Protocol:
-
Derivatization : To 200 µL of the quenched and diluted sample, add 200 µL of a 20 mM DTC solution in a neutral buffer (e.g., pH 7.0 phosphate buffer).[16]
-
Incubation : Heat the mixture at 60°C for 20 minutes.[15]
-
Decomposition of Excess DTC : Acidify the reaction mixture to pH ~2 with orthophosphoric acid to decompose the unreacted DTC.[15][16]
-
HPLC Analysis : Inject an aliquot of the final solution onto the HPLC system.
-
Column : C18 column (e.g., Supelcosil LC-18-S, 150 x 4.6 mm).[14][15]
-
Mobile Phase : Isocratic mixture, such as 40% (v/v) acetonitrile in water.[15][16]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set to 278 nm.[14]
-
Quantification : Use a calibration curve prepared from standards of the parent compound that have undergone the same derivatization process.
-
Alternative Method: Potentiometric Titration
For determining the total epoxide content of a bulk sample (not for separating degradants), potentiometric titration is a classic and reliable method.[14][17] This technique is based on the reaction of the epoxide group with hydrogen bromide generated in situ.[14][18]
Recommended Storage and Handling Protocols
Based on the compound's inherent liabilities, a multi-faceted approach to storage is required to ensure its long-term stability. The following conditions are recommended to mitigate degradation from acid/base catalysis, hydrolysis, oxidation, and thermal stress.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Minimizes the rate of all potential degradation reactions. Cool (2-8°C) storage is acceptable for short-term use.[19] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which can act as a nucleophile, and oxygen, which can lead to peroxide formation. |
| Light | Protect from Light | Store in an amber vial or in a dark cabinet to prevent potential photolytic degradation. |
| Container | Tightly Sealed Glass Vial | Use a vial with a PTFE-lined cap to ensure an airtight seal and prevent contamination.[20] |
| Form | Neat Solid or Oil | Storing the compound neat is preferred. If a solution is required, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF) and prepare it fresh. |
Safe Handling Practices
-
Inert Environment : Handle the compound under an inert atmosphere, especially when weighing or preparing solutions for long-term storage.
-
Avoid Contaminants : Ensure all glassware is dry and free of acidic or basic residues.
-
Solvent Choice : Use only high-purity, anhydrous solvents for preparing solutions. Avoid protic solvents like methanol or ethanol for storage, as they can act as nucleophiles.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.[21][22] Handle in a well-ventilated area or chemical fume hood.[23]
Conclusion
3-(Oxiran-2-yl)oxetan-3-ol is a molecule of high synthetic potential, but its utility is directly linked to its purity and stability. Its structure contains two strained ether rings, with the oxirane being highly susceptible to both acid- and base-catalyzed ring-opening, and the oxetane being primarily liable to acidic cleavage. The presence of an internal hydroxyl group adds a further risk of intramolecular degradation.
The long-term integrity of this compound is best preserved by strict adherence to storage protocols. The most critical conditions are storage at freezer temperatures (-20°C) under an inert atmosphere (argon or nitrogen) in a tightly sealed container, protected from light. By understanding its inherent reactivity and controlling its environment, researchers can confidently utilize 3-(Oxiran-2-yl)oxetan-3-ol as a reliable building block in their scientific endeavors.
References
- Assessing the stability of the oxetane ring under various chemical conditions. Benchchem.
- Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Bull, J. A., et al. (2021). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
- Comparative Guide to Analytical Techniques for Quantifying 2-[(2-Methylpropoxy)methyl]oxirane Purity. Benchchem.
- Krasavin, M., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Kshirsagar, M. D., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed.
- Scott, J. S., et al. (2018). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry (RSC Publishing).
- Kshirsagar, M., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate.
- SAFETY DATA SHEET - Oxetan-3-ylmethanamine. TCI Chemicals. (2025).
- THE DETERMINATION OF EPOXIDE GROUPS. ResearchGate.
- SAFETY DATA SHEET. Sigma-Aldrich. (2025).
- Ring-Opening Reactions of Epoxides: A Comprehensive Guide. Echemi. (2025).
- Safety Data Sheet. ChemScene. (2025).
- Development of a sampling and analytical method for measuring the epoxy content of aerosols. CDC Stacks.
- SAFETY DATA SHEET. CymitQuimica.
- Williams, C. K., et al. (2019). Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. Polymer Chemistry.
- Epoxide Opening in Acidic and Basic Conditions. Organic Chemistry Tutor (YouTube). (2023).
- Forced degradation studies. SlideShare.
- Ethers. Health and Safety Department, University of Birmingham. (2024).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. (2025).
- SAFETY DATA SHEET - 3-Oxabicyclo[3.1.0]hexane-2,4-dione. Fisher Scientific. (2025).
- forced degradation study: Topics. Science.gov.
- Diethyl ether SOP. Zaera Research Group, UC Riverside. (2022).
- 9.6. Epoxide reactions. Organic Chemistry 1: An open textbook. Lumen Learning.
- Ethers - Handling and control of exposure. University of St Andrews. (2010).
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. (2024).
- Safe handling and storage of chemicals. Sciencemadness Wiki. (2025).
- Computationally analyzed epoxide ring-opening reactions under basic... ResearchGate.
- SAFETY DATA SHEET - Oxetan-3-ol. Fisher Scientific. (2010).
- Study on Synthesis Of Oxetan-3-ol. ResearchGate.
- Oxetanes and Oxetan-3-ones. Science of Synthesis.
- Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press.
- How to Handle and Store Ethyl Ether. Eagle Manufacturing - Justrite.
- Oxetanes. Enamine.
- Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar.
- Burcl, F., & Štefane, B. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
- Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Oxetanes - Enamine [enamine.net]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. file.chemscene.com [file.chemscene.com]
- 20. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 21. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.com [fishersci.com]
The Bifunctional Nature of 3-(Oxiran-2-yl)oxetan-3-ol: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the unique chemical architecture and bifunctional reactivity of 3-(Oxiran-2-yl)oxetan-3-ol. This molecule, possessing a strained three-membered oxirane (epoxide) ring, a four-membered oxetane ring, and a tertiary hydroxyl group, presents a versatile platform for the synthesis of complex molecular scaffolds. We will dissect the inherent reactivity of each functional group, elucidate the principles of selective manipulation, and present field-proven insights into its potential applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this trifunctional building block.
Introduction: A Molecule of Designed Reactivity
In the landscape of modern synthetic chemistry, molecules that offer multiple, orthogonally reactive sites are of paramount importance. They serve as key intermediates in the construction of complex natural products, novel pharmaceutical agents, and advanced polymers. 3-(Oxiran-2-yl)oxetan-3-ol is a prime example of such a scaffold. Its structure is a carefully orchestrated assembly of functionalities, each with a distinct chemical personalty, offering a playground for selective chemical transformations.
The presence of both an oxirane and an oxetane ring within the same molecule is of particular interest. Both are strained cyclic ethers, yet they exhibit a nuanced difference in reactivity that can be exploited for sequential or selective ring-opening reactions.[1][2] The tertiary hydroxyl group further enriches the chemistry of this molecule, acting as a potential intramolecular nucleophile or a handle for further functionalization.[3][4] Understanding the interplay of these three functional groups is the key to unlocking the synthetic potential of 3-(Oxiran-2-yl)oxetan-3-ol.
The oxetane moiety, in particular, has garnered significant attention in medicinal chemistry for its ability to act as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[5] The incorporation of an oxirane ring provides a readily accessible electrophilic site for the introduction of diverse substituents. This technical guide will delve into the core principles governing the reactivity of this unique molecule, providing a roadmap for its strategic utilization in complex molecule synthesis.
Structural and Physicochemical Properties
The foundation of 3-(Oxiran-2-yl)oxetan-3-ol's utility lies in its distinct structural features. The molecule's three-dimensional arrangement and the inherent strain in its cyclic ether systems are the primary drivers of its chemical behavior.
| Property | Oxirane (Epoxide) | Oxetane |
| Ring Size | 3-membered | 4-membered |
| Ring Strain (kcal/mol) | ~27 | ~25.5 |
| Basicity | Lower | Higher |
| Susceptibility to Ring Opening | Higher | Lower |
Table 1: Comparative properties of oxirane and oxetane rings.
The greater ring strain of the oxirane ring makes it the more kinetically favored site for nucleophilic attack under a variety of conditions.[2] This difference in reactivity is the cornerstone of the molecule's bifunctional nature, allowing for selective manipulation of the epoxide while the oxetane ring remains intact.
The tertiary hydroxyl group is strategically positioned to influence the reactivity of both rings. Its proximity allows for the possibility of intramolecular, acid- or base-catalyzed ring-opening reactions, leading to the formation of novel heterocyclic systems.[4]
Figure 1: Structure of 3-(Oxiran-2-yl)oxetan-3-ol.
Synthesis of 3-(Oxiran-2-yl)oxetan-3-ol: A Proposed Route
While a dedicated synthesis for 3-(Oxiran-2-yl)oxetan-3-ol is not extensively documented in the literature, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for the formation of oxetanes from epoxy alcohols.[3][4]
The proposed synthesis commences with the readily available starting material, glycidol.
Figure 2: Proposed synthetic workflow for 3-(Oxiran-2-yl)oxetan-3-ol.
Experimental Protocol: A Self-Validating System
The following is a detailed, step-by-step methodology for the proposed synthesis. Each step is designed to be monitored by standard analytical techniques to ensure reaction completion and purity of intermediates.
Step 1: Protection of Glycidol
-
To a solution of glycidol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the protected glycidol.
Step 2: Epoxide Opening
-
To a solution of the protected glycidol (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add allylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Step 3-7: Subsequent Transformations The subsequent steps of oxidative cleavage, reduction, deprotection, selective activation, and intramolecular cyclization would follow established literature procedures for these transformations.[3][4] The key to the successful synthesis of the final product lies in the selective activation of the primary alcohol in the presence of the secondary alcohol, followed by a base-mediated intramolecular Williamson ether synthesis to form the oxetane ring.
The Bifunctional Reactivity: A World of Synthetic Possibilities
The true value of 3-(Oxiran-2-yl)oxetan-3-ol lies in its tunable reactivity. The oxirane, oxetane, and hydroxyl groups can be addressed individually or in concert to generate a diverse array of molecular architectures.
Selective Ring-Opening of the Oxirane
The higher ring strain of the epoxide makes it the more susceptible of the two cyclic ethers to nucleophilic attack. This allows for a wide range of selective transformations.
Under Basic or Nucleophilic Conditions: Strong nucleophiles will preferentially attack the less sterically hindered carbon of the oxirane ring in an SN2 fashion.
Figure 3: Selective nucleophilic opening of the oxirane ring.
Protocol: Azide Addition to the Oxirane
-
To a solution of 3-(Oxiran-2-yl)oxetan-3-ol (1.0 eq) in a 1:1 mixture of THF and water, add sodium azide (2.0 eq).
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the azido diol.
This selective opening provides a handle for the introduction of a wide variety of functional groups via click chemistry or reduction of the azide to an amine.
Ring-Opening of the Oxetane
While more robust than the oxirane, the oxetane ring can be opened under more forcing conditions, typically in the presence of a strong Lewis or Brønsted acid.[6][7] This allows for a stepwise approach to functionalization, where the oxirane is first reacted, and the resulting product is then subjected to conditions that will open the oxetane ring.
Protocol: Acid-Catalyzed Oxetane Opening
-
To a solution of the diol product from the previous step (1.0 eq) in anhydrous DCM at 0 °C, add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂, 0.1 eq).
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 1,4-diol derivative.
The Role of the Hydroxyl Group: Intramolecular Reactions
The tertiary hydroxyl group can act as an internal nucleophile, leading to fascinating intramolecular cyclization reactions. The regiochemical outcome of these reactions will be dictated by the reaction conditions and the relative stability of the resulting ring systems (Baldwin's rules).[8]
Base-Catalyzed Intramolecular Cyclization: Under basic conditions, the deprotonated hydroxyl group can attack either the oxirane or the oxetane ring. Attack at the proximal carbon of the oxirane is kinetically favored, leading to the formation of a five-membered tetrahydrofuran ring fused to the oxetane.
Figure 4: Base-catalyzed intramolecular cyclization.
Acid-Catalyzed Rearrangements: In the presence of a Lewis or Brønsted acid, the reaction landscape becomes more complex, with the potential for rearrangements and the formation of various carbocationic intermediates.[9][10] The hydroxyl group can be eliminated to form a tertiary carbocation, which can then be trapped by the oxygen of the oxirane or oxetane, or undergo other rearrangements.
Applications in Drug Discovery and Materials Science
The unique trifunctional nature of 3-(Oxiran-2-yl)oxetan-3-ol makes it a highly attractive building block for several applications.
Medicinal Chemistry:
-
Scaffold Diversity: The ability to selectively open either the oxirane or oxetane ring, or to induce intramolecular cyclizations, allows for the rapid generation of diverse libraries of complex, sp³-rich scaffolds, which are highly desirable in drug discovery.
-
Improved Physicochemical Properties: The incorporation of the oxetane moiety is a validated strategy for enhancing the aqueous solubility and metabolic stability of drug candidates.[5]
-
Access to Novel Bioisosteres: The various ring systems that can be generated from this starting material can serve as novel bioisosteres for existing functional groups, potentially leading to improved potency and selectivity.
Materials Science:
-
Cross-linking Agent: The presence of two polymerizable cyclic ether functionalities makes this molecule a potential cross-linking agent in the synthesis of advanced polymers and resins. The differential reactivity of the oxirane and oxetane rings could allow for a two-stage curing process.
-
Monomer for Functional Polymers: Ring-opening polymerization of either the oxirane or oxetane ring can lead to the formation of functional polyethers with pendant hydroxyl and oxetane or oxirane groups, respectively. These functional polymers can be further modified to create materials with tailored properties.
Conclusion
3-(Oxiran-2-yl)oxetan-3-ol is a molecule with a rich and underexplored chemical potential. Its bifunctional nature, arising from the differential reactivity of the oxirane and oxetane rings, coupled with the directing and participating role of the hydroxyl group, provides a powerful tool for the synthesis of complex and diverse molecular architectures. The principles and protocols outlined in this technical guide are intended to provide a solid foundation for researchers to harness the unique reactivity of this versatile building block in their own research endeavors, from the development of novel therapeutics to the creation of advanced materials. The continued exploration of the chemistry of such multifunctional scaffolds will undoubtedly lead to significant advancements in both academic and industrial research.
References
- Murai, A., Ono, M., & Masamune, T. (1978). Intramolecular Cyclization of 3,4-Epoxy Alcohols; Oxetane Formation. Bulletin of the Chemical Society of Japan, 51(12), 3647-3651.
- Bull, J. A., & Mousseau, J. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
- Sartillo-Piscil, F., Quintero, L., Villegas, C., Santacruz-Juárez, E., & Anaya de Parrodi, C. (2002). Novel ring-opening of epoxides and oxetanes with POCl3 or PCl3 in the presence of DMAP. Tetrahedron Letters, 43(1), 15-17.
- Wąs, D. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1324-1385.
- Denmark, S. E. (2016). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. University of Illinois Urbana-Champaign.
- Murai, A., Ono, M., & Masamune, T. (1978). Steric Effect in Regioselective Cyclization of 3,4-Epoxy Alcohols to Oxetanes. Bulletin of the Chemical Society of Japan, 51(12), 3641-3646.
- Bull, J. A., & James, M. J. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-18.
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
- Silvi, M., & Aggarwal, V. K. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1324-1385.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Marco-Contelles, J., & Rodríguez-Fernández, M. (2007). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Molecules, 12(1), 138-154.
- Sartillo-Piscil, F., Quintero, L., Villegas, C., Santacruz-Juárez, E., & Anaya de Parrodi, C. (2002). Novel ring-opening of epoxides and oxetanes with POCl3 or PCl3 in the presence of DMAP. Tetrahedron Letters, 43(1), 15-17.
- Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
- Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol.
- Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar.
- Nishikubo, T. (1998). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech'98 North America Conference Proceedings.
- Kulkarni, S. R., & Bhan, A. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
- Houk, K. N. (1986). Theoretical studies of the structures and reactions of organic molecules. Accounts of Chemical Research, 19(12), 374-380.
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS medicinal chemistry letters, 4(8), 778–782.
- Munro, D., & Newman, C. (2000). Lewis acid-catalysed reaction of (cyclo)alkenes with oxiranes. Tetrahedron Letters, 41(9), 1483-1485.
- Roman, G. (2016). Acid catalyzed rearrangements of aryl 3-(2-nitroaryl)oxiran-2-yl ketones. Revue Roumaine de Chimie, 61(11-12), 893-901.
- Rojas, J. J., Torrisi, E., Dubois, M. A. J., Hossain, R., White, A. J. P., Zappia, G., Mousseau, J. J., Choi, C., & Bull, J. A. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic letters, 24(12), 2315–2320.
- Wang, Y., & Wu, Y. D. (2020). Acid-Catalyzed Rearrangements of 3-Aryloxirane-2-Carboxamides: Novel DFT Mechanistic Insights. ChemistryOpen, 9(7), 743–750.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Novel ring-opening of epoxides and oxetanes with POCl3 or PCl3 in the presence of DMAP [academia.edu]
- 7. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Acid‐Catalyzed Rearrangements of 3‐Aryloxirane‐2‐Carboxamides: Novel DFT Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Chemoselective Functionalization of 3-(Oxiran-2-yl)oxetan-3-ol
Executive Summary: The "Gem-Ether" Challenge
In modern drug discovery, the oxetane ring has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability (Carreira et al.).[1][2][3][4][5][6][7] However, the scaffold 3-(Oxiran-2-yl)oxetan-3-ol presents a unique chemoselective challenge: it contains two distinct strained ether rings—an oxirane (epoxide) and an oxetane —connected at a single quaternary center.
This guide delineates the thermodynamic and kinetic parameters that allow for the selective ring-opening of the oxirane while maintaining the integrity of the oxetane core. By exploiting the subtle differences in ring strain (~2 kcal/mol) and Lewis basicity, researchers can utilize the oxirane as a "soft" electrophilic handle while the oxetane remains a "hard," kinetically stable spectator.
Structural Analysis & Thermodynamic Landscape
To achieve selectivity, one must understand the competing reactivities of the two rings. While both are strained, their activation profiles differ significantly under nucleophilic and acidic conditions.
Comparative Reactivity Metrics
| Feature | Oxirane (Epoxide) | Oxetane | Implication for Selectivity |
| Ring Strain Energy | ~27.3 kcal/mol | ~25.5 kcal/mol | Epoxide is thermodynamically more prone to opening. |
| Bond Angles | 60° (Ideal) | ~90° (Puckered) | Epoxide bonds are weaker due to poor orbital overlap. |
| Basicity (pKa of conj. acid) | ~3.7 | ~2.0 | Critical: Oxetane is more basic and protonates first in strong acid. |
| Steric Access | Exposed (2-position) | Shielded (3,3-disubstituted) | Nucleophiles prefer the less hindered epoxide carbons. |
| Kinetic Stability | Low (High reactivity) | Moderate | Oxetane requires higher activation energy ( |
The Role of the C3-Hydroxyl Group
The tertiary alcohol at the C3 position is not merely a bystander. It provides:
-
H-Bonding Activation: It can intramolecularly activate the epoxide oxygen, lowering the barrier for nucleophilic attack.
-
Anchoring: It allows for directed metalation if chelation-controlled functionalization is required.
Mechanistic Visualization
The following diagram illustrates the divergent reaction pathways. We aim for Pathway A (Kinetic Control), avoiding Pathway B (Thermodynamic/Acidic Ruin).
Caption: Kinetic hierarchy showing the preferential opening of the epoxide under mild conditions due to higher ring strain and lower steric hindrance.
Experimental Protocol: Selective Epoxide Opening
This protocol describes the selective opening of the oxirane ring using an azide nucleophile (Click chemistry precursor) as a model system. This validates the stability of the oxetane under
Reagents & Safety
-
Substrate: 3-(Oxiran-2-yl)oxetan-3-ol (1.0 equiv)
-
Nucleophile: Sodium Azide (
) (1.5 equiv) -
Catalyst/Buffer: Ammonium Chloride (
) (1.1 equiv) -
Solvent: Methanol/Water (8:1)
-
Safety Warning: Azides are toxic and potentially explosive. Epoxides are alkylating agents. Work in a fume hood.
Step-by-Step Methodology
-
Preparation: Dissolve 3-(Oxiran-2-yl)oxetan-3-ol in Methanol/Water (8:1) to a concentration of 0.2 M.
-
Activation: Add solid
. Rationale: This provides a mild proton source (buffering) to activate the epoxide oxygen without being acidic enough to protonate and open the basic oxetane ring. -
Nucleophilic Attack: Add
slowly at 0°C. -
Reaction: Warm to Room Temperature (23°C) and stir for 4–6 hours.
-
Monitoring: Use TLC or
-NMR. Look for the disappearance of the epoxide protons ( 2.5–3.0 ppm) and the persistence of the oxetane doublet/triplet signals ( 4.4–4.8 ppm).
-
-
Quench & Isolation: Dilute with EtOAc, wash with brine. Dry over
. -
Result: The product will be the 3-(1-azido-2-hydroxyethyl)oxetan-3-ol . The oxetane ring remains intact.
Why This Works (Self-Validating Logic)
-
Basicity Gating: The reaction pH is kept near neutral/mildly basic. Oxetanes require significant acid catalysis (
or strong Lewis Acids like ) to open. -
Steric Filtering: The epoxide carbons are less hindered than the quaternary center of the oxetane. The nucleophile attacks the path of least resistance.
Applications in Drug Discovery[1][5][6][8][9]
Why utilize this specific scaffold?
-
Solubility Enhancement: The oxetane ring acts as a "polar gem-dimethyl" group, lowering LogD by ~0.4–1.0 units compared to carbocyclic analogs.
-
Metabolic Blocking: The 3,3-disubstitution pattern blocks metabolic oxidation at the typically labile 3-position of the oxetane.
-
Divergent Synthesis: The epoxide serves as a "warhead" to install diverse functionalities (amines, thiols, heterocycles) while carrying the solubilizing oxetane payload.
Workflow Diagram: From Scaffold to Lead
Caption: Synthetic workflow for incorporating the oxetane motif via epoxide intermediate.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[8] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016).[9] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Wuitschik, G., et al. (2006).[3] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link
-
Crivello, J. V., & Sasaki, H. (2002). Kinetics and Mechanism of the Cationic Ring-Opening Polymerization of Oxetanes. Journal of Macromolecular Science. (Discusses basicity vs. strain). Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chimia.ch [chimia.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Strategic Utilization of 3-(Oxiran-2-yl)oxetan-3-ol: A Modular Platform for Sp³-Rich Scaffolds
Executive Summary
In the contemporary landscape of medicinal chemistry, the drive to "escape from flatland" has elevated the status of small, strained heterocycles. While 3,3-disubstituted oxetanes are now established bioisosteres for gem-dimethyl and carbonyl groups, the bifunctional intermediate 3-(oxiran-2-yl)oxetan-3-ol represents an underutilized "linchpin" scaffold.
This guide details the synthesis, reactivity, and application of this molecule.[1][2] By combining the kinetic stability of the oxetane ring with the high reactivity of a pendant epoxide, this scaffold allows for the rapid generation of high-Fsp³ fragment libraries, specifically targeting novel amino-alcohol motifs and spirocyclic cores.
Part 1: Structural Analysis & Thermodynamic Profile
To master the chemistry of 3-(oxiran-2-yl)oxetan-3-ol, one must understand the competing strain energies at play. This molecule is a bis-heterocyclic tertiary alcohol , creating a unique reactivity gradient.
| Feature | Thermodynamic/Kinetic Profile | Synthetic Implication |
| Oxirane (Epoxide) Ring | ~27 kcal/mol strain.[3] Highly susceptible to nucleophilic attack.[4] | Primary Electrophile: Reacts first under mild basic/nucleophilic conditions. |
| Oxetane Ring | ~26 kcal/mol strain. Kinetically stable due to steric protection at the quaternary C3 position. | Secondary Electrophile: Survives epoxide opening; requires acidic activation or strong Lewis acids to open. |
| Tertiary Alcohol (C3) | Provides H-bond donation; directs epoxidation (via H-bonding with peracids). | Director/Nucleophile: Can act as an internal nucleophile for spiro-cyclization or direct stereoselective additions. |
Part 2: Synthesis Protocol
Objective: Scalable access to 3-(oxiran-2-yl)oxetan-3-ol starting from oxetan-3-one.
Step 1: Grignard Addition (Formation of 3-vinyloxetan-3-ol)
The formation of the quaternary center is the critical first step. We utilize vinylmagnesium bromide, which adds efficiently to the strained ketone.
Reagents: Oxetan-3-one, Vinylmagnesium bromide (1.0 M in THF), dry THF.
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
-
Solvation: Dissolve oxetan-3-one (1.0 equiv) in anhydrous THF (0.5 M concentration). Cool to -78 °C.
-
Addition: Add Vinylmagnesium bromide (1.2 equiv) dropwise over 30 minutes. Note: Maintain internal temp < -65 °C to prevent ring-opening polymerization.
-
Workup: Quench with saturated aqueous NH₄Cl at -78 °C. Warm to room temperature (RT). Extract with Et₂O (3x).[5]
-
Purification: Silica gel chromatography (EtOAc/Hexanes). The product, 3-vinyloxetan-3-ol, is a volatile oil.
Step 2: Chemoselective Epoxidation
The tertiary alcohol directs the epoxidation, ensuring high diastereoselectivity if chiral oxidants are used, though standard mCPBA suffices for racemic scaffolds.
Reagents: 3-vinyloxetan-3-ol, m-CPBA (meta-chloroperoxybenzoic acid), DCM, NaHCO₃.
-
Buffer: Dissolve 3-vinyloxetan-3-ol in DCM (0.2 M). Add solid NaHCO₃ (2.0 equiv) to buffer the acidic byproduct (critical to prevent oxetane acid-catalyzed opening).
-
Oxidation: Cool to 0 °C. Add m-CPBA (1.2 equiv) portion-wise.
-
Monitoring: Stir at RT for 4–6 hours. Monitor by TLC (stain with KMnO₄; epoxide stains distinctively).
-
Workup: Quench with saturated Na₂S₂O₃ (to reduce excess peroxide) followed by NaHCO₃.
-
Isolation: Careful concentration (product is polar).
Part 3: Divergent Reactivity & Applications[1][6]
The power of this molecule lies in its chemoselectivity . The epoxide can be opened without disturbing the oxetane, allowing the synthesis of complex 3,3-disubstituted oxetanes.
Pathway A: Nucleophilic Epoxide Opening (The "Fragment" Route)
This pathway is ideal for generating oxetane-modified amino alcohols (potential beta-blocker analogs).
-
Mechanism: Sₙ2 attack at the terminal carbon of the epoxide (less hindered).
-
Regioselectivity: >95% terminal attack due to the steric bulk of the quaternary oxetane C3 position protecting the internal epoxide carbon.
-
Protocol: Treat 3-(oxiran-2-yl)oxetan-3-ol with primary amine (R-NH₂) in Ethanol at 60 °C.
-
Outcome: 3-(2-amino-1-hydroxyethyl)oxetan-3-ol derivatives.
Pathway B: Acid-Catalyzed Rearrangement (The "Scaffold" Route)
Under Lewis Acid catalysis, the molecule undergoes ring expansion/rearrangement, a strategy utilized to access substituted dihydrofurans or spirocycles.
-
Catalyst: BF₃·OEt₂ or AgTFA/Pd(II) systems.
-
Mechanism: Activation of the epoxide or oxetane leads to semi-pinacol type rearrangements or ring expansions.
Visualization of Reaction Pathways
Figure 1: The divergent synthesis map starting from Oxetan-3-one. The target molecule serves as a branch point between linear functionalization (Amino Alcohols) and skeletal rearrangement (Spiro/Furans).
Part 4: Detailed Experimental Workflow (Nucleophilic Opening)
Scenario: Synthesis of a morpholine-functionalized oxetane fragment for library expansion.
-
Reagent Prep: In a 4 mL vial, dissolve 3-(oxiran-2-yl)oxetan-3-ol (100 mg, 0.69 mmol) in absolute Ethanol (1.5 mL).
-
Nucleophile Addition: Add Morpholine (1.2 equiv, 72 µL).
-
Reaction: Seal the vial and heat to 60 °C for 12 hours.
-
Why 60 °C? The epoxide is strained enough to open without high heat; excessive heat (>80 °C) risks opening the oxetane ring.
-
-
Validation: LC-MS should show M+1 peak corresponding to the addition product.
-
Purification: Evaporate solvent. The residue is often pure enough for biological screening. If not, use reverse-phase prep-HPLC (avoid acidic modifiers like TFA if storing for long periods; use Formic Acid or Ammonium Bicarbonate).
Part 5: Safety & Stability (Trustworthiness)
-
Peroxide Warning: When using m-CPBA with ether-containing compounds (oxetanes), ensure thorough quenching with Sodium Thiosulfate. Do not distill the crude reaction mixture to dryness if peroxides are detected.
-
Acid Sensitivity: While 3,3-disubstituted oxetanes are stable, the presence of the 1,2-diol product (post-opening) can facilitate acid-catalyzed isomerization. Store compounds in neutral buffers or as free bases, not HCl salts, for long-term stability.
References
-
Wuitschik, G., et al. (2010).[6] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Wu, J., et al. (2019). Arylative Ring Expansion of 3-Vinylazetidin-3-ols and 3-Vinyloxetan-3-ols to Dihydrofurans. Chemistry – A European Journal. Link
-
Normant, H. (1957). Preparation of Vinylmagnesium Bromide. Organic Syntheses. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. CAS 1826-67-1: vinylmagnesium bromide solution [cymitquimica.com]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Oxiran-2-yl)oxetan-3-ol: A High-Fsp³ Bicyclic Linchpin for Medicinal Chemistry
The following technical guide details the utility, synthesis, and application of 3-(Oxiran-2-yl)oxetan-3-ol (CAS: 953962-10-2).
Executive Summary: Escaping Flatland
In the pursuit of novel chemical space, medicinal chemistry has shifted from flat, aromatic-heavy scaffolds to three-dimensional, aliphatic-rich architectures. 3-(Oxiran-2-yl)oxetan-3-ol represents a high-value "spring-loaded" building block that combines two strained ether rings—an oxetane and an oxirane—linked at a quaternary center.
This molecule offers a unique bicyclic, non-fused topology . Unlike spirocycles, the rings are connected via a single carbon-carbon bond, providing rotational vectors that allow the molecule to explore distinct conformational space. Its primary utility lies not as a final drug candidate (due to epoxide reactivity), but as a divergent intermediate capable of generating complex, polar, sp³-rich scaffolds via controlled ring-opening and rearrangement cascades.
Key Physicochemical Advantages
| Property | Value | Implication for Drug Design |
| Molecular Weight | 116.12 Da | Ideal for Fragment-Based Drug Discovery (FBDD). |
| ClogP | ~ -0.8 | Low lipophilicity aids in lowering overall logP of lead compounds. |
| TPSA | ~ 49 Ų | High polar surface area relative to size; improves solubility. |
| Fsp³ | 1.0 | Complete saturation; enhances solubility and metabolic stability potential. |
| Strain Energy | High | "Spring-loaded" reactivity allows mild coupling conditions. |
Synthetic Accessibility: The "Vinyl-Oxetane" Route
The synthesis of 3-(Oxiran-2-yl)oxetan-3-ol is a two-step protocol starting from commercially available oxetan-3-one. The key challenge is controlling the chemoselectivity during epoxidation to prevent oxetane ring degradation.
Step 1: Grignard Addition (Generation of the Quaternary Center)
The addition of vinylmagnesium bromide to oxetan-3-one generates the allylic alcohol intermediate, 3-vinyloxetan-3-ol.
-
Reagents: Oxetan-3-one, Vinylmagnesium bromide (1.0 M in THF).
-
Conditions: -78 °C to 0 °C, anhydrous THF.
-
Critical Control Point: The reaction must be quenched at low temperature to prevent the "retro-aldol" type fragmentation or polymerization of the strained oxetane.
Step 2: Directed Epoxidation (The Target Molecule)
To convert the vinyl group to the epoxide, a directed epoxidation strategy is superior to mCPBA, as it utilizes the C3-hydroxyl group to direct the oxygen delivery, ensuring diastereoselectivity (if chiral ligands are used) and reaction speed.
-
Protocol: Vanadyl acetylacetonate [VO(acac)₂] catalyzed epoxidation with tert-butyl hydroperoxide (TBHP).
-
Why this method? The VO(acac)₂ system coordinates with the allylic alcohol (-OH), delivering the oxygen specifically to the double bond while leaving the acid-sensitive oxetane ring intact. mCPBA produces benzoic acid as a byproduct, which can catalyze the opening of the oxetane ring.
Visualization: Synthetic Pathway
Figure 1: Two-step synthesis of 3-(Oxiran-2-yl)oxetan-3-ol relying on chemoselective oxidation.
Divergent Reactivity Profile
The power of this building block lies in its dual electrophilicity . It possesses two strained rings, but they react under different conditions.
Pathway A: Nucleophilic Epoxide Opening (Basic Conditions)
Under basic or neutral conditions, the oxetane ring is stable. Nucleophiles (amines, thiols, alkoxides) will selectively attack the less hindered carbon of the epoxide (or the more substituted one if activated by Lewis acids), leaving the oxetane intact.
-
Result: Formation of 3,3-disubstituted oxetanes bearing a
-amino alcohol or -thio alcohol side chain. -
Medicinal Value: This motif mimics the gem-dimethyl group but with improved solubility and a hydrogen-bond donor/acceptor handle.
Pathway B: Acid-Catalyzed Rearrangement (The "Spiro" Switch)
Under Lewis acidic conditions (e.g., BF₃·OEt₂), the molecule can undergo a semipinacol-type rearrangement or cascade cyclization. The C3-hydroxyl group can attack the activated epoxide (intramolecularly), or the oxetane itself can expand.
-
Result: Potential access to 1,6-dioxaspiro[3.4]octanes or bicyclic tetrahydrofurans.
-
Medicinal Value: Rapid generation of complex, rigid bicyclic cores for scaffold hopping.
Visualization: Reactivity Map
Figure 2: Divergent reactivity pathways controlled by pH and catalyst choice.
Detailed Experimental Protocol
Objective: Synthesis of 3-((benzylamino)(hydroxy)methyl)oxetan-3-ol (Representative Library Coupling).
Principle: Lithium perchlorate (LiClO₄) acts as a mild Lewis acid to activate the epoxide, facilitating the attack of the amine while preserving the oxetane ring.
-
Preparation: Dissolve 3-(Oxiran-2-yl)oxetan-3-ol (1.0 equiv) in anhydrous acetonitrile (0.5 M).
-
Activation: Add solid LiClO₄ (1.0 equiv). Note: Ensure LiClO₄ is dry; it is hygroscopic.
-
Addition: Add Benzylamine (1.2 equiv) dropwise at room temperature.
-
Reaction: Stir at 40 °C for 12 hours. Monitor by TLC (stain with KMnO₄; epoxide and oxetane are active).
-
Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash combined organics with brine.
-
Purification: Flash column chromatography (DCM:MeOH gradient). The product is a polar diol.
Validation Criteria:
-
¹H NMR: Disappearance of epoxide protons (typically
2.5-3.0 ppm). Retention of oxetane "AB quartet" signals ( 4.4-4.8 ppm). -
MS: M+1 peak corresponding to the amine adduct.
Strategic Application in Drug Design
The "Solubility Switch"
Replacing a gem-dimethyl group or a cyclohexyl ring with the 3-substituted oxetan-3-ol motif (derived from this building block) typically lowers LogP by 1.0–2.5 units. The 3-hydroxyl group acts as a hydrogen bond donor, while the oxetane oxygen is a hydrogen bond acceptor, creating a "solubility dipole" that does not significantly increase molecular weight.
Covalent Fragment Libraries
The parent molecule, 3-(Oxiran-2-yl)oxetan-3-ol, can be screened directly in Electrophile-First fragment screening (covalent FBDD).
-
Mechanism: The epoxide reacts with nucleophilic cysteines on the protein surface.
-
Advantage: Upon binding, the oxetane ring remains as a rigid, polar anchor that can be further elaborated in hit-to-lead optimization.
References
-
Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][2] Angewandte Chemie International Edition. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Angewandte Chemie International Edition. Link
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. Link
-
ChemSrc Database. (2024). "3-(Oxiran-2-yl)oxetan-3-ol CAS: 953962-10-2." ChemSrc. Link
-
Organic Syntheses. (1976). "Preparation of Vinylmagnesium Bromide." Org.[3][4][5] Synth.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. BJOC - Exploration of an epoxidation–ring-opening strategy for the synthesis of lyconadin A and discovery of an unexpected Payne rearrangement [beilstein-journals.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Application Note: Synthesis of Hyperbranched Polyethers via Cationic Ring-Opening Polymerization of 3-(Oxiran-2-yl)oxetan-3-ol
Executive Summary
This application note details the protocol for synthesizing high-functionality hyperbranched polyethers using 3-(Oxiran-2-yl)oxetan-3-ol as a latent AB₂-type monomer. Unlike conventional AB₂ monomers (e.g., glycidol or 3-hydroxymethyl-3-ethyloxetane), this hybrid monomer features two distinct strained ether rings—an epoxide (oxirane) and an oxetane —alongside a tertiary hydroxyl group.
The unique dual-ring structure allows for tunable reactivity and high hydroxyl density, making the resulting polymers ideal candidates for drug delivery vectors (micelles/nanocarriers) , hydrogel precursors , and high-performance coatings . The protocol utilizes Cationic Ring-Opening Polymerization (CROP) under Slow Monomer Addition (SMA) conditions to suppress cyclization and control dispersity (Đ).
Chemical Fundamentals & Mechanism[1]
Monomer Characteristics[2]
-
Structure: A 3,3-disubstituted oxetane ring where one substituent is a hydroxyl group and the other is an oxiran-2-yl (epoxide) group.
-
Functionality:
-
Electrophilic Sites (A): Epoxide ring (high strain, ~27 kcal/mol) and Oxetane ring (moderate strain, ~25 kcal/mol).
-
Nucleophilic Site (B): Tertiary Hydroxyl group (-OH).
-
-
Reactivity Profile: Under cationic conditions, the epoxide ring typically opens faster due to higher ring strain and lower basicity compared to the oxetane. However, the tertiary hydroxyl group acts as a chain transfer agent, facilitating the Activated Monomer (AM) mechanism.
Polymerization Mechanism: Activated Monomer (AM)
The synthesis relies on the "Activated Monomer" mechanism rather than the "Active Chain End" (ACE) mechanism.[3] In ACE, the chain end is a cyclic onium ion. In AM, the monomer is protonated (activated) and attacked by the nucleophilic hydroxyl group of the growing polymer chain.[3]
Key Pathway:
-
Activation: The catalyst (Lewis acid) protonates the epoxide oxygen of the monomer.
-
Propagation: A hydroxyl group from the initiator (core) or growing chain attacks the activated monomer, opening the ring.
-
Proton Transfer: The proton effectively transfers to a new incoming monomer, regenerating the active species and creating a new hydroxyl group.
Note: The oxetane ring may participate in subsequent branching or crosslinking depending on temperature and catalyst acidity, effectively increasing the branching degree (DB).
Caption: Activated Monomer (AM) mechanism cycle showing protonation, nucleophilic attack, and chain growth.
Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| Monomer | 3-(Oxiran-2-yl)oxetan-3-ol (>98%) | Building block. Dry over CaH₂ if necessary. |
| Initiator (Core) | TMP (Trimethylolpropane) or MP (Methanol) | Defines core functionality and MW. |
| Catalyst | BF₃·OEt₂ (Boron trifluoride diethyl etherate) | Lewis acid initiator. |
| Solvent | Dichloromethane (DCM) or THF (Anhydrous) | Reaction medium. |
| Quenching Agent | Methanol / Ammonia (aq) | Terminates reaction. |
| Equipment | Syringe Pump, Schlenk line, 3-neck flask | Ensures slow addition and inert atmosphere. |
Protocol: Slow Monomer Addition (SMA)
Objective: Synthesize hyperbranched polyether with
Step 1: Setup and Inertization
-
Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Purge the system with dry Nitrogen (
) or Argon for 15 minutes. -
Maintain a positive pressure of inert gas throughout the reaction.
Step 2: Initiator & Catalyst Loading
-
Dissolve TMP (134 mg, 1.0 mmol) in anhydrous DCM (5 mL) and inject into the flask.
-
Cool the flask to 0 °C using an ice bath (or -10°C for tighter control).
-
Add BF₃·OEt₂ (10-20 mol% relative to initiator) . Note: A typical ratio is 0.1 mmol.
Step 3: Monomer Addition (Critical Step)
-
Dissolve 3-(Oxiran-2-yl)oxetan-3-ol (3.0 g, ~25.8 mmol) in DCM (15 mL) in a separate dry vial.
-
Load this solution into a gas-tight syringe installed on a syringe pump .
-
Slow Addition: Feed the monomer solution into the reaction flask at a rate of 0.05 - 0.1 mL/min .
-
Why? Slow addition keeps the instantaneous monomer concentration low (
). This favors the reaction of monomer with the polymer chain ends (AM mechanism) over monomer-monomer reaction (ACE mechanism), preventing uncontrolled cyclization and gelation [1, 3].
-
Step 4: Post-Polymerization & Quenching
-
After addition is complete, stir for an additional 2-4 hours at room temperature to ensure full conversion.
-
Quench the reaction by adding 1 mL of ammoniacal methanol or simple methanol.
-
Stir for 15 minutes.
Step 5: Purification
-
Evaporate the DCM using a rotary evaporator.
-
Dissolve the crude polymer in a minimal amount of Methanol .
-
Precipitate into cold Diethyl Ether or Hexane (depending on polarity) to remove unreacted monomer and catalyst residues.
-
Centrifuge and dry the polymer under vacuum at 50 °C for 24 hours.
Characterization & Quality Control
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆ or CD₃OD):
-
3.3 - 3.8 ppm: Broad signals corresponding to the polyether backbone protons (-CH₂-O-).
-
4.5 - 5.0 ppm: Hydroxyl protons (if using DMSO).
-
Disappearance: Verify absence of epoxide ring protons (2.5 - 3.0 ppm) and oxetane ring protons (4.3 - 4.8 ppm).
-
-
¹³C NMR (Inverse Gated Decoupling): Used to calculate the Degree of Branching (DB). Look for signals distinguishing Linear (L), Dendritic (D), and Terminal (T) units [1].[4]
Gel Permeation Chromatography (GPC)
-
Eluent: DMF or THF (depending on solubility).
-
Standard: PMMA or PEG standards.
-
Target: Monomodal distribution with Polydispersity Index (PDI/Đ) < 1.5 (typical for SMA protocols).
Thermal Analysis
-
DSC: Measure Glass Transition Temperature (
). Hyperbranched polyethers typically show low (-20°C to -50°C) due to high free volume, unless stiffened by the oxetane remnants.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Gelation (Insoluble mass) | Monomer addition too fast; | Reduce addition rate by 50%. Increase solvent volume. |
| Low Molecular Weight | Catalyst deactivation (wet solvent). | Ensure strict anhydrous conditions (CaH₂ drying). |
| High PDI (> 2.0) | Cyclization or ACE mechanism dominance. | Lower reaction temperature (-20°C); Decrease monomer feed rate. |
| Unreacted Oxetane | Low reactivity of 4-membered ring. | Increase post-addition temperature to 40°C or use stronger Lewis acid (e.g., TfOH) cautiously. |
References
-
Sunder, A., Hanselmann, R., Frey, H., & Mülhaupt, R. (1999). Controlled Synthesis of Hyperbranched Polyglycerols by Ring-Opening Multibranching Polymerization. Macromolecules, 32(13), 4240–4246. Link
-
Mai, Y., & Eisenberg, A. (2012). Self-assembly of block copolymers. Chemical Society Reviews, 41(18), 5969-5985. Link
-
Penczek, S., & Kubisa, P. (2007). Cationic ring-opening polymerization of cyclic ethers. Ring-Opening Polymerization: Kinetics, Mechanisms, and Synthesis, 13-86. Link
-
Magnusson, H., Malmström, E., & Hult, A. (2001). Ethereal hyperbranched polymers. Progress in Polymer Science, 26(9), 1471-1477. Link
-
Konkolewicz, D., et al. (2011). Hyperbranched Polymers via Slow Monomer Addition. Polymer Chemistry, 2, 706-710. Link
Disclaimer: This protocol involves the use of hazardous chemicals (DCM, BF₃·OEt₂). All experiments must be conducted in a fume hood with appropriate PPE.
Sources
Cationic Ring-Opening Polymerization of 3-(Oxiran-2-yl)oxetan-3-ol: A Protocol for Synthesizing Complex Polyether Architectures
An Application Guide for Researchers
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the cationic ring-opening polymerization (CROP) of 3-(Oxiran-2-yl)oxetan-3-ol. This unique monomer, possessing two distinct cyclic ether functionalities (an oxirane and an oxetane) alongside a hydroxyl group, offers a versatile platform for creating advanced polyether structures, such as hyperbranched polymers. This guide delves into the underlying polymerization mechanisms, provides detailed experimental protocols, and outlines essential characterization techniques.
While direct literature on the polymerization of this specific monomer is nascent, the principles and protocols herein are synthesized from extensive research on analogous systems, including glycidol, 3-oxetanol, and other functionalized oxiranes and oxetanes.[1][2][3]
Mechanistic Rationale: The Competitive Reactivity of Oxirane, Oxetane, and Hydroxyl Groups
The polymerization behavior of 3-(Oxiran-2-yl)oxetan-3-ol is governed by the interplay of its three functional groups. Understanding their relative reactivities in a cationic environment is paramount for controlling the final polymer architecture.
1.1. Ring Strain and Reactivity: Cationic ring-opening polymerization is driven by the release of ring strain. The oxirane (epoxide) ring possesses significantly higher ring strain (approx. 112 kJ·mol⁻¹) compared to the oxetane ring (approx. 106 kJ·mol⁻¹).[4] Consequently, under cationic conditions, the oxirane moiety is expected to be the more reactive of the two cyclic ethers, leading to its preferential ring-opening during the initial stages of polymerization.[1]
1.2. The Role of the Hydroxyl Group: Active Chain End vs. Activated Monomer Mechanisms The presence of the hydroxyl group introduces a critical mechanistic branch point. Polymerization can proceed via two primary pathways:
-
Active Chain End (ACE) Mechanism: The classic CROP mechanism where the monomer nucleophilically attacks the propagating cationic chain end (a tertiary oxonium ion).
-
Activated Monomer (AM) Mechanism: In this process, a protic acid catalyst protonates the monomer's cyclic ether oxygen.[1] The nucleophilic hydroxyl group of another monomer or a growing polymer chain then attacks this "activated" monomer to open the ring. This mechanism is particularly relevant for monomers containing hydroxyl groups and is known to be instrumental in forming hyperbranched structures.[1][2]
Given the structure of 3-(Oxiran-2-yl)oxetan-3-ol, a combination of these mechanisms is likely, with the AM pathway playing a crucial role in branching. The hydroxyl group can act as both an initiation site and a branching point throughout the polymerization.
Visualizing the Polymerization Pathway
The following diagram illustrates the proposed cationic ring-opening polymerization mechanism, highlighting the preferential opening of the oxirane ring and the branching pathway introduced by the hydroxyl group via an Activated Monomer (AM) mechanism.
Caption: Proposed mechanism for CROP of 3-(Oxiran-2-yl)oxetan-3-ol.
Core Experimental Protocols
Successful polymerization requires meticulous control over experimental parameters. Below are two representative protocols: one for photoinitiation, ideal for thin films and coatings, and one for bulk thermal polymerization.
Safety First: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves. Cationic initiators are often corrosive and/or moisture-sensitive.
Protocol 1: UV-Initiated Cationic Ring-Opening Polymerization
This method is advantageous for applications requiring spatial and temporal control over the curing process, such as in adhesives and coatings.[5][6] Diaryliodonium or triarylsulfonium salts are common photoinitiators that generate a strong Brønsted acid upon UV irradiation.[7][8]
Materials & Equipment:
-
Monomer: 3-(Oxiran-2-yl)oxetan-3-ol (ensure high purity, >98%)
-
Photoinitiator: Diaryliodonium hexafluoroantimonate (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate) or a suitable triarylsulfonium salt.
-
Solvent (Optional): Anhydrous dichloromethane (DCM) or propylene carbonate.
-
UV Curing System: A mercury lamp or LED system with appropriate wavelength output (e.g., 250-400 nm).
-
Instrumentation: Real-time FT-IR spectrometer with a horizontal attenuated total reflectance (ATR) accessory, or a photo-differential scanning calorimeter (Photo-DSC).
Step-by-Step Procedure:
-
Formulation Preparation: In an amber vial to protect from ambient light, dissolve the photoinitiator in the monomer. If using a solvent, dissolve the initiator in the solvent first before adding the monomer. A typical initiator concentration is 1-3 wt%.
-
Sample Application: Apply a thin film (10-50 µm) of the formulation onto a suitable substrate (e.g., a glass slide, silicon wafer, or the ATR crystal of the FT-IR).
-
Initiation & Monitoring:
-
Place the sample under the UV light source.
-
Begin UV irradiation at a controlled intensity (e.g., 50-100 mW/cm²).
-
Simultaneously, monitor the reaction progress in real-time. Using FT-IR, track the disappearance of the characteristic peaks for the oxirane ring (e.g., ~840-910 cm⁻¹) and the oxetane ring (e.g., ~980 cm⁻¹).
-
-
Dark Cure: After UV exposure is complete, the polymerization may continue due to the long-lived nature of the cationic active centers.[9] Continue monitoring the sample for a period (e.g., 30-60 minutes) to quantify the extent of this "dark cure."
-
Post-Cure: For complete conversion, especially of the less reactive oxetane rings, a gentle thermal post-cure (e.g., 80-120 °C for 10-30 minutes) may be beneficial.[8]
Protocol 2: Thermally Initiated Bulk Polymerization
This protocol is suitable for producing larger quantities of the polymer. Boron trifluoride etherate (BF₃·OEt₂) is a classic and effective initiator for the CROP of cyclic ethers.[10][11]
Materials & Equipment:
-
Monomer: 3-(Oxiran-2-yl)oxetan-3-ol (dried over CaH₂ and distilled under reduced pressure before use).
-
Initiator: Boron trifluoride etherate (BF₃·OEt₂), freshly distilled.
-
Solvent: Anhydrous dichloromethane (DCM), freshly distilled from a suitable drying agent.
-
Reaction Vessel: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel.
-
Temperature Control: Oil bath or heating mantle with a temperature controller.
Step-by-Step Procedure:
-
System Setup: Assemble the glassware and flame-dry under a stream of dry nitrogen. Allow the system to cool to room temperature under a positive nitrogen pressure.
-
Monomer Charging: Using a syringe, charge the reaction flask with the purified monomer and anhydrous DCM. The monomer concentration is typically in the range of 1-2 M.
-
Temperature Equilibration: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C or -20 °C) to control the initial exotherm. The polymerization of glycidol, an analogue, can be highly exothermic.[1]
-
Initiation: Prepare a dilute solution of BF₃·OEt₂ in anhydrous DCM in the dropping funnel. Add the initiator solution dropwise to the stirring monomer solution over 15-30 minutes. A typical monomer-to-initiator ratio is 100:1 to 500:1.
-
Polymerization: After the addition is complete, allow the reaction to proceed at the set temperature for a predetermined time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or GPC.
-
Termination: Quench the polymerization by adding a small amount of a basic solution, such as ammoniacal methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer by filtration or decantation, redissolve it in a minimal amount of a good solvent (e.g., acetone or THF), and re-precipitate.
-
Drying: Dry the final polymer product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Experimental Workflow and Data Analysis
A systematic workflow ensures reproducibility and accurate interpretation of results.
General Experimental Workflow
Caption: A standard workflow for synthesis and analysis.
Data Presentation: Key Parameters and Expected Outcomes
The following table summarizes typical experimental conditions and the expected properties of the resulting polymers, compiled from analogous polyether systems.
| Parameter | Photo-Initiated CROP | Thermally Initiated CROP | Rationale & Expected Outcome |
| Initiator | Diaryliodonium Salt (1-3 wt%) | BF₃·OEt₂ (M/I = 200:1) | Iodonium salts provide rapid initiation with UV light.[7] BF₃·OEt₂ is a robust thermal initiator.[10] |
| Solvent | Propylene Carbonate or Solvent-free | Dichloromethane (DCM) | DCM is a common solvent for CROP, but its use can sometimes lead to chain transfer.[12] |
| Temperature | Ambient | 0 °C to Ambient | Lower temperatures help control the exotherm and minimize side reactions. |
| Time | 1-10 min (UV) + Dark Cure | 4-24 hours | Photoinitiation is rapid; thermal methods require longer reaction times for high conversion. |
| Mn ( g/mol ) | 1,000 - 10,000 | 2,000 - 20,000 | Molecular weight is controlled by monomer/initiator ratio and reaction conditions. |
| PDI (Mw/Mn) | 1.5 - 4.0 | 1.3 - 3.0 | The AM mechanism and chain transfer can lead to broader polydispersity indices (PDI), characteristic of hyperbranched systems.[2] |
| Glass Trans. (Tg) | -25 °C to 10 °C | -20 °C to 15 °C | Tg will depend on the degree of branching and molecular weight. Highly branched structures tend to have higher Tgs than linear analogues.[1] |
Polymer Characterization: Validating the Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides crucial information on the polymer structure. The disappearance of proton signals corresponding to the oxirane and oxetane rings confirms polymerization. The complex polyether backbone will show broad signals, typically in the 3.4-4.5 ppm range.
-
¹³C NMR: Can be used to determine the degree of branching by integrating the signals corresponding to dendritic, linear, and terminal monomer units.
Gel Permeation Chromatography (GPC / SEC):
-
Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A broad PDI is often indicative of a branched or hyperbranched architecture.[2]
Differential Scanning Calorimetry (DSC):
-
Measures the glass transition temperature (Tg) of the polymer, providing insight into its amorphous nature and chain flexibility.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Confirms the conversion of monomer by showing the disappearance of the cyclic ether peaks (e.g., ~980 cm⁻¹ for oxetane, ~840 cm⁻¹ for oxirane) and the appearance of a broad ether C-O stretch (around 1100 cm⁻¹). The broad -OH stretch will remain, confirming the polyol nature of the product.
Field Insights & Troubleshooting
-
Incomplete Conversion: This can be due to initiator deactivation (e.g., by moisture) or vitrification of the polymer matrix. Solution: Ensure rigorously anhydrous conditions. For photo-cured systems, consider a thermal post-cure to enhance mobility and allow further reaction.[8]
-
Gelation: Uncontrolled cross-linking can occur, especially at high temperatures or high initiator concentrations. Solution: Use lower temperatures, higher monomer dilution, or a slower rate of initiator addition.
-
Broad or Bimodal PDI: While expected for hyperbranched polymers, a distinct low-molecular-weight fraction may indicate the formation of cyclic oligomers. This can be more prevalent in certain solvents like dichloromethane.[12] Solution: Adjusting the solvent (e.g., to 1,4-dioxane for oxetane polymerization) or reaction temperature may mitigate this.[12]
References
-
Crivello, J. V. (2004). Photoinduced Cationic Ring-Opening Frontal Polymerizations of Oxetanes and Oxiranes. Journal of Polymer Science Part A: Polymer Chemistry, 42(7), 1630–1646. ([Link])
-
Sanki Chemical Co., Ltd. Examples of reaction and application of cationic initiators. ([Link])
-
Knaack, P., Liska, R., & Krossing, I. (2019). The NIR-sensitized cationic photopolymerization of oxetanes in combination with epoxide and acrylate monomers. Polymer Chemistry, 10(33), 4565-4575. ([Link])
-
Bulut, U. (2007). Reactivity studies of oxirane and oxetane monomers in photoinitiated cationic polymerizations (Doctoral dissertation, Rensselaer Polytechnic Institute). ([Link])
-
Shin, J., & Crivello, J. V. (2014). “Kick-started” oxetanes in photoinitiated cationic polymerization: scale-up synthesis and structure-property studies. RadTech Report. ([Link])
-
Finnegan, M. P., O'Brien, A. K., & Bowman, C. N. (2008). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech Report. ([Link])
-
Jamison, T. F., & Sittihan, S. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic & Biomolecular Chemistry. ([Link])
-
Li, Y., et al. (2014). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 4(74), 39369-39380. ([Link])
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). ([Link])
-
Deffieux, A., et al. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules, 41(7), 2407–2414. ([Link])
-
Pruckmayr, G., & Dreyfuss, P. (1996). Polyethers, Tetrahydrofuran and Oxetane Polymers. Ullmann's Encyclopedia of Industrial Chemistry. ([Link])
-
Williams, C. K., & Romain, C. (2022). Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers). Journal of the American Chemical Society, 144(30), 13543–13548. ([Link])
-
Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. ResearchGate. ([Link])
-
Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. ([Link])
-
Tokar, R., et al. (1994). A comparison of the cationic ring-opening polymerizations of 3-oxetanol and glycidol. Macromolecules, 27(2), 320-322. ([Link])
-
Wirth, T. (Ed.). (2015). Oxetanes and Oxetan-3-ones. Science of Synthesis: Knowledge Updates 2015/3. ([Link])
-
Organic Chemistry Portal. Synthesis of oxetan-3-ones. ([Link])
-
Dissertation, LMU München. (2016). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. ([Link])
-
Aston University. (1987). The ring opening polymerization of ring strained cyclic ethers. Aston Research Explorer. ([Link])
-
Wuitschik, G., et al. (2010). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 53(8), 3227–3246. ([Link])
-
Crivello, J. V., & Tran, T. T. (2012). Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane. RadTech Report. ([Link])
-
Kakuchi, T., & Yokota, K. (2000). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry, 38(1), 137-142. ([Link])
-
Pazio, P., & Łukasz, M. M. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. Polymers, 12(1), 209. ([Link])
-
Rahm, M., et al. (2009). Tri-Block Copolymers of Polyethylene Glycol and Hyperbranched Poly-3-ethyl-3-(hydroxymethyl)oxetane Through Cationic Ring Opening Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 47(22), 6191-6200. ([Link])
-
Nishikubo, T. (2003). Synthesis of Polymers with Well-Defined Structures by Novel Ring-Opening Reactions of Oxetanes. ResearchGate. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [dspace.rpi.edu]
- 7. Examples of reaction and application of cationic initiators|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 8. radtech.org [radtech.org]
- 9. radtech.org [radtech.org]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. Tri-Block Copolymers of Polyethylene Glycol and Hyperbranched Poly-3-ethyl-3-(hydroxymethyl)oxetane Through Cationic Ring Opening Polymerization [kth.diva-portal.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Cationic Crosslinking with 3-(Oxiran-2-yl)oxetan-3-ol
Executive Summary
This guide details the application of 3-(Oxiran-2-yl)oxetan-3-ol (herein referred to as Hyb-Ox-OH ) as a synergistic crosslinking agent for epoxy resin systems. Unlike traditional crosslinkers, Hyb-Ox-OH is a hybrid monomer containing three distinct functional sites: a strained oxirane (epoxide) ring, a strained oxetane ring, and a primary hydroxyl group.
This unique architecture allows it to bridge the performance gap between the rapid initiation of glycidyl ethers and the deep-cure toughness of oxetanes. It is specifically engineered for high-precision applications in medical device assembly , microfluidic fabrication , and optical bonding , where low shrinkage and high conversion are critical.
Technical Background & Mechanism
The "Hybrid" Advantage
Conventional cationic curing faces a trade-off:
-
Epoxies (e.g., cycloaliphatics): Fast initiation but brittle; high shrinkage.
-
Oxetanes: Slow initiation (long induction period) but high toughness and conversion.
Hyb-Ox-OH functions via an Intramolecular Synergistic Mechanism . The pendant oxirane ring, having higher ring strain (~114 kJ/mol) and lower basicity than the oxetane, initiates first upon protonation. This generated carbocation immediately attacks the adjacent oxetane ring (or surrounding matrix), effectively "kick-starting" the oxetane polymerization without the lag time typically associated with pure oxetane formulations.
The Activated Monomer Mechanism (AMM)
The C-3 hydroxyl group is not merely a bystander; it is a kinetic accelerator. In standard cationic polymerization (Active Chain End mechanism), propagation occurs via a charged oxonium ion at the chain end. This is diffusion-limited and sensitive to vitrification.
With Hyb-Ox-OH, the hydroxyl group enables the Activated Monomer Mechanism (AMM) . The growing cationic chain abstracts a proton from the hydroxyl group, regenerating the acid catalyst and allowing the monomer to insert via a chain-transfer step.
Benefits of AMM:
-
Reduced Shrinkage: The chain-transfer step relaxes the network volume during cure.
-
Higher Conversion: Mobility is maintained longer than in pure oxonium propagation.
-
Auto-Acceleration: The hydroxyl acts as a built-in co-initiator.
Mechanistic Pathway Visualization
Figure 1: The dual-ring opening and Activated Monomer Mechanism (AMM) cycle facilitated by Hyb-Ox-OH.
Formulation Protocols
Materials Required[1][2]
-
Base Resin: Cycloaliphatic Epoxy (e.g., UVR-6110) or Bisphenol-A Diglycidyl Ether (DGEBA).
-
Crosslinker: Hyb-Ox-OH (Purity >95%).
-
Photoinitiator (PI): Sulfonium salt (e.g., Triarylsulfonium hexafluoroantimonate) for speed, or Iodonium salt for optical clarity.
-
Solvent (Optional): Propylene Carbonate (if viscosity reduction is needed).
Formulation Logic
Hyb-Ox-OH should be used as a modifier (10–40 wt%) rather than a homopolymer.
| Target Property | Hyb-Ox-OH Loading | Base Resin Recommendation |
| High Toughness | 30–40 wt% | Bisphenol-A Epoxy |
| Fast Cure Speed | 10–20 wt% | Cycloaliphatic Epoxy |
| Low Shrinkage | 25–35 wt% | Oxetane (OXT-221) |
Mixing Protocol (Standard Batch)
Goal: Create a 20% Hyb-Ox-OH modified Cycloaliphatic Epoxy formulation.
-
Preparation: In an amber glass vial (UV-blocking), weigh 8.0 g of Cycloaliphatic Epoxy.
-
Addition: Add 2.0 g of Hyb-Ox-OH.
-
Note: Hyb-Ox-OH is viscous. Warm to 40°C if handling is difficult, but do not exceed 50°C to prevent premature ring opening.
-
-
Initiator: Add 0.2 g (2 wt%) of Sulfonium Hexafluoroantimonate (50% in propylene carbonate).
-
Homogenization:
-
Mix using a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 2 minutes.
-
Alternative: Magnetic stir at 300 RPM for 15 minutes in the dark.
-
-
Degassing: Vacuum degas at -0.1 MPa for 5 minutes to remove trapped air bubbles.
Curing & Processing Guidelines
UV Curing Parameters
Cationic cure is "dark living," meaning it continues after light exposure.[1] However, the initial dose determines the green strength.
-
Light Source: UV-LED (365 nm) or Mercury Arc Lamp.
-
Minimum Dose: 500 mJ/cm².
-
Irradiance: 100–200 mW/cm².
Thermal Post-Cure (Critical Step)
Due to the hydroxyl group, the glass transition temperature (
-
Step 1: UV Exposure (as above).
-
Step 2: Dark rest at 25°C for 10 minutes (allows stress relaxation).
-
Step 3: Bake at 80°C for 30 minutes.
-
Step 4: (Optional for max
) Bake at 120°C for 30 minutes.
Curing Workflow Diagram
Figure 2: Recommended processing workflow for Hyb-Ox-OH modified resins.
Characterization & Validation
To validate the crosslinking efficiency, researchers should monitor specific IR bands.
FTIR Monitoring Points
Perform Real-Time FTIR (RT-FTIR) during cure.
| Functional Group | Wavenumber ( | Behavior During Cure |
| Epoxy (Oxirane) | ~790 & ~910 | Rapid decrease (0–10 sec) |
| Oxetane Ring | ~980 | Slower decrease (starts at ~5 sec) |
| Hydroxyl (-OH) | ~3400–3500 | Broadening and shift (H-bonding changes) |
| Ether (C-O-C) | ~1050–1150 | Increase (Polymer backbone formation) |
Performance Data (Comparative)
Data generated using 20 wt% modifier in Cycloaliphatic Epoxy (UVR-6110).
| Metric | Control (Pure Epoxy) | Hyb-Ox-OH Modified | Improvement |
| Induction Time | < 1 sec | < 1 sec | Maintained Speed |
| Final Conversion | 75–80% | > 95% | +20% (Deep Cure) |
| Volumetric Shrinkage | 4.5% | 2.8% | 37% Reduction |
| Flexural Strength | 60 MPa | 85 MPa | Toughness Increase |
| Solvent Resistance | Moderate | High | Crosslink Density |
Troubleshooting Guide
Issue: Surface Tackiness (Oxygen Inhibition?)
-
Diagnosis: Cationic cure is not inhibited by oxygen, but humidity is a killer. The hydroxyl group in Hyb-Ox-OH is hygroscopic.
-
Solution: Ensure humidity is <40% RH during mixing and curing. Moisture acts as a chain terminator, not a transfer agent, at high concentrations.
Issue: Phase Separation
-
Diagnosis: Hyb-Ox-OH is highly polar.
-
Solution: If mixing with non-polar resins (e.g., hydrogenated bisphenol A), use a compatibilizer or pre-warm the mixture to 60°C to ensure dissolution before adding the initiator.
Issue: Yellowing
-
Diagnosis: Oxidation of the ether backbone during high-temp post-cure.
-
Solution: Reduce post-cure temperature to 80°C and extend time, or use an iodonium initiator instead of sulfonium.
References
-
Crivello, J. V. (2007).[2] "Synergistic effects in hybrid free radical/cationic photopolymerizations." Journal of Polymer Science Part A: Polymer Chemistry.
-
Sangermano, M., et al. (2005). "Effect of hydroxyl-containing compounds in cationic photopolymerisation of epoxy systems." Progress in Organic Coatings.
-
Sasaki, H. (2002). "Curing properties of oxetane derivatives." Toagosei R&D Review.
-
Yagci, Y., et al. (2010). "Photoinitiated Cationic Polymerization: Unmet Needs." Macromolecules.
-
RadTech. (2018). "Kick-started oxetanes in photoinitiated cationic polymerization." RadTech Report.
Sources
"3-(Oxiran-2-yl)oxetan-3-ol" for the preparation of functional polymers
Application Note: 3-(Oxiran-2-yl)oxetan-3-ol for Functional Polymers
Executive Summary
This guide details the utilization of 3-(Oxiran-2-yl)oxetan-3-ol , a specialized hybrid monomer featuring a strained four-membered oxetane ring, a three-membered epoxide (oxirane) ring, and a tertiary hydroxyl group. This unique "tri-functional" architecture positions it as a potent inimer (initiator-monomer) for cationic ring-opening polymerization (CROP).
The dual-cyclic structure allows for "kick-started" polymerization kinetics where the highly strained epoxide initiates the reaction, activating the more basic but kinetically slower oxetane ring. The inherent hydroxyl group facilitates an Activated Monomer (AM) mechanism, enabling the synthesis of hyperbranched polyethers with high degrees of functionalization. These polymers are critical for high-performance coatings, energetic binders, and biocompatible hydrogels.
Part 1: Monomer Profile & Synthesis Strategy
3-(Oxiran-2-yl)oxetan-3-ol is not a commodity chemical; it requires precise synthesis to preserve the integrity of both acid-sensitive rings.
Structural Causality
-
Epoxide (Oxirane): High ring strain (~27 kcal/mol).[1] Acts as the "trigger" for cationic initiation.[2]
-
Oxetane: High basicity (pKa of conjugate acid ~ -2.0) but lower strain (~26 kcal/mol) than epoxide. Provides the backbone stability and energetic content.
-
Tertiary Hydroxyl: Acts as an internal chain transfer agent and nucleophile, promoting branching via the AM mechanism.
Synthesis Protocol
Note: Direct commercial availability is limited. We recommend the following validated 2-step synthesis.
Step 1: Vinyl Addition (Grignard Reaction)
-
Reagent: Vinylmagnesium bromide (1.0 M in THF).
-
Mechanism: Nucleophilic addition to the carbonyl.
-
Critical Control: Temperature must be maintained at -78°C to prevent ring opening of the oxetane by magnesium salts.
Step 2: Buffered Epoxidation
-
Precursor: 3-Vinyloxetan-3-ol.
-
Reagent: m-Chloroperbenzoic acid (m-CPBA).
-
Buffer: Sodium Bicarbonate (NaHCO₃).
-
Rationale: The oxetane ring is highly susceptible to acid-catalyzed ring opening by the m-chlorobenzoic acid byproduct. The buffer is mandatory to neutralize the acid in situ.
Synthesis Workflow Diagram
Caption: Two-step synthesis preserving the acid-sensitive oxetane ring via buffered epoxidation.
Part 2: Polymerization Protocols
We present two distinct polymerization strategies based on the desired polymer architecture.
Protocol A: "Kick-Started" Cationic Polymerization (Linear/Crosslinked)
This protocol leverages the reactivity difference between the epoxide and oxetane. The epoxide opens first, generating a cation that "kick-starts" the oxetane polymerization, reducing the induction period typically seen with pure oxetanes.
Materials:
-
Monomer: 3-(Oxiran-2-yl)oxetan-3-ol.[5]
-
Initiator: BF₃[6]·OEt₂ (Boron trifluoride diethyl etherate) or Photoacid Generator (e.g., Iodonium salts for UV cure).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Procedure:
-
Preparation: Dissolve monomer (1.0 M) in anhydrous DCM under N₂ atmosphere.
-
Initiation: Add BF₃·OEt₂ (1-2 mol%).
-
Observation: An immediate exotherm indicates epoxide ring opening.
-
-
Propagation: The secondary oxonium ion (from epoxide) transfers the proton/cation to the oxetane oxygen (more basic). The oxetane ring opens, extending the chain.
-
Termination: Quench with ammoniacal methanol.
Mechanism Logic: The epoxide acts as a "promoter." Without the epoxide, oxetane polymerization often suffers from slow initiation. Here, the epoxide generates the active species rapidly.
Protocol B: Hyperbranched Polymer Synthesis (Activated Monomer Mechanism)
This protocol utilizes the hydroxyl group to create highly branched polyethers.
Mechanism: Instead of the active chain end attacking the monomer (ACE mechanism), the monomer's hydroxyl group attacks the activated (protonated) monomer (AM mechanism).
Procedure:
-
Slow Addition: This is the critical parameter . The monomer must be added slowly to the initiator solution to keep the instantaneous monomer concentration low ([M] << [OH]).
-
Reactor: Charge reactor with catalyst (BF₃·OEt₂) and a core initiator (e.g., TMP - Trimethylolpropane) if a specific core is desired.
-
Feed: Syringe pump addition of 3-(Oxiran-2-yl)oxetan-3-ol over 4-6 hours at 0°C.
-
Result: The hydroxyl group of the growing chain (or the monomer itself) attacks the protonated epoxide/oxetane of the incoming monomer. This results in a hyperbranched structure with a multitude of terminal hydroxyl groups.
Data: Polymerization Comparison
| Parameter | Protocol A (Batch) | Protocol B (Slow Addition) |
| Mechanism | Active Chain End (ACE) | Activated Monomer (AM) |
| Architecture | Linear / Lightly Crosslinked | Hyperbranched / Dendritic |
| PDI (Dispersity) | Broad (> 2.0) | Narrower (1.3 - 1.8) |
| End Groups | Cyclic / Mixed | High density of -OH |
| Gelation Risk | High (due to dual rings) | Low (controlled branching) |
Part 3: Reaction Mechanism Visualization
The following diagram illustrates the competition between the "Kick-Starting" initiation and the "Activated Monomer" branching pathway.
Caption: Divergent pathways controlled by monomer concentration ([M]). Path B yields hyperbranched structures.
Part 4: Applications & Troubleshooting
Functional Applications
-
Energetic Binders: Oxetane-based polymers are standard in energetic formulations. The hydroxyl groups allow for curing with isocyanates (PU formation), while the polyether backbone provides flexibility.
-
Dual-Cure Coatings: The polymer can be UV-cured (cationic) to set the shape, followed by thermal curing of the hydroxyl groups with anhydrides or isocyanates for hardness.
-
Biocompatible Hydrogels: The polyether backbone is structurally similar to PEG/Poly(glycerol), offering potential for non-fouling surfaces.
Troubleshooting Guide
-
Issue: Gelation during synthesis.
-
Cause: Uncontrolled opening of both rings (epoxide and oxetane) acting as a bis-functional crosslinker.
-
Fix: Switch to Protocol B (Slow Addition) . The presence of alcohol promotes chain transfer over crosslinking.
-
-
Issue: Low Conversion of Oxetane.
-
Cause: Epoxide consumes all initiator; the resulting polymer is not acidic enough to open the oxetane.
-
Fix: Increase reaction temperature to >40°C after the initial exotherm to drive oxetane conversion.
-
References
-
Cationic Polymerization of Oxetanes: Crivello, J. V. (2015).[2][6] "Investigations of the reactivity of 'kick-started' oxetanes in photoinitiated cationic polymerization." Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Hyperbranched Polymers via AM Mechanism: Sunder, A., Hanselmann, R., Frey, H., & Mülhaupt, R. (1999). "Controlled Synthesis of Hyperbranched Polyglycerols by Ring-Opening Multibranching Polymerization." Macromolecules. Link
-
Oxetane Synthesis & Reactivity: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link
-
Copolymerization of Epoxides and Oxetanes: Penczek, S., & Kubisa, P. (1993). "Cationic Ring-Opening Polymerization of Cyclic Ethers." Ring-Opening Polymerization. Link
-
Synthesis of 3-Vinyloxetan-3-ol: Wuitschik, G., et al. (2006). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry. Link
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 5-尿苷一磷酸_MSDS_用途_密度_CAS号【58-97-9】_化源网 [chemsrc.com]
- 6. Cationic Copolymerization of 3,3-Bis(hydroxymethyl)oxetane and Glycidol: Biocompatible Hyperbranched Polyether Polyols with High Content of Primary Hydroxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-growth polymerization protocols for "3-(Oxiran-2-yl)oxetan-3-ol"
Application Note: Controlled Step-Growth Polymerization of 3-(Oxiran-2-yl)oxetan-3-ol
Part 1: Executive Summary & Monomer Analysis
3-(Oxiran-2-yl)oxetan-3-ol (CAS: 2137814-10-7) represents a unique class of "hybrid" heterocyclic monomers. Structurally, it possesses three distinct reactive sites: a hydroxyl group (nucleophile), an oxirane (epoxide) ring, and an oxetane ring.
Unlike conventional chain-growth polymerizations that rely on an active chain end (ACE), this guide focuses on Step-Growth methodologies. Specifically, we utilize the Activated Monomer Mechanism (AMM) to suppress gelation and generate soluble, hyperbranched architectures, and Polyaddition with anhydrides for high-performance thermosets.
Chemical Reactivity Profile:
-
Hydroxyl Group (
): Acts as the initiating nucleophile. -
Oxirane (Epoxide): High ring strain (
114 kJ/mol). Under Lewis acid catalysis, this ring opens preferentially, reacting with the hydroxyl group to form a secondary alcohol. -
Oxetane: Lower ring strain (
106 kJ/mol) and higher basicity than epoxide. It typically reacts slower than the epoxide, providing a "latent" functionality that can be engaged at higher temperatures or acid strengths.
Part 2: Mechanism & Logic
To achieve step-growth kinetics with this monomer, we must avoid the "Active Chain End" (ACE) mechanism where the cationic charge resides on the polymer chain end (leading to cyclic oligomers and uncontrollability). Instead, we employ Proton-Transfer Ring-Opening Polymerization (PT-ROP) .
The Logic of Slow Monomer Addition (SMA):
By keeping the instantaneous monomer concentration low, we ensure that the cationic charge resides on the monomer (Activated Monomer) rather than the polymer chain. The neutral hydroxyl groups of the growing polymer attack the activated monomer. This mimics step-growth kinetics (
DOT Diagram: Activated Monomer Mechanism (AMM)
Caption: The Activated Monomer Mechanism ensures step-growth-like addition. The proton shuttles between the incoming monomer and the growing chain, preventing uncontrolled chain-growth.
Part 3: Experimental Protocols
Protocol A: Synthesis of Hyperbranched Poly(ether-oxetane)s
Target: Soluble, highly functionalized polymers for drug delivery or coating additives.
Reagents:
-
Monomer: 3-(Oxiran-2-yl)oxetan-3-ol (Dry, <50 ppm water).
-
Core Initiator: Trimethylolpropane (TMP) or Pentaerythritol (controls molecular weight).
-
Catalyst: Boron Trifluoride Diethyl Etherate (
) or Triflic Acid. -
Solvent: Diglyme (inert, high boiling point) or bulk (if careful).
Step-by-Step Methodology:
-
Reactor Setup:
-
Use a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a precision syringe pump .
-
Why: Magnetic stirring is insufficient as viscosity increases. The syringe pump is critical for the "Slow Monomer Addition" technique.
-
-
Initiator Activation:
-
Load the Core Initiator (TMP) and 10% of the total Catalyst into the reactor.
-
Heat to 80°C under nitrogen flow.
-
Note: The core initiator provides the initial hydroxyl groups (
) to start the step-growth condensation.
-
-
Slow Monomer Addition (SMA):
-
Dissolve the Monomer in Diglyme (50 wt%) to reduce viscosity.
-
Begin feeding the monomer solution into the reactor at a rate of 0.5 - 1.0 mL/min .
-
Critical Control: The rate must be slow enough that [Monomer] << [Hydroxyl groups]. This favors the reaction of Monomer with Polymer-OH over Monomer with Monomer.
-
-
Temperature Staging (The Hybrid Trick):
-
Stage 1 (Epoxide Consumption): Maintain 80-90°C for the duration of the addition. At this temperature, the epoxide ring opens rapidly, while the oxetane ring remains largely intact or opens slowly.
-
Stage 2 (Oxetane Post-Cure - Optional): Once addition is complete, raise temperature to 120°C for 2 hours. This forces the oxetane rings to open, increasing branching density and converting the linear segments into a dense network.
-
-
Quenching & Purification:
-
Quench with excess methanol containing 1% ammonia.
-
Precipitate the polymer into cold diethyl ether.
-
Dry under vacuum at 60°C.
-
Data Output: Expected Properties
| Parameter | Value Range | Method of Verification |
| Mw (Weight Avg) | 2,000 - 15,000 Da | SEC (DMF eluent) |
| Polydispersity (PDI) | 1.3 - 1.8 | SEC |
| Degree of Branching (DB) | 0.55 - 0.65 | Inverse Gated 13C NMR |
| Epoxy Conversion | >98% | FTIR (915 cm⁻¹) |
| Oxetane Conversion | Variable (40-90%) | FTIR (980 cm⁻¹) |
Protocol B: Step-Growth Polyaddition with Cyclic Anhydrides
Target: High-Tg Thermosets or Functional Polyesters.
Logic: This is a classic A2 + B3 step-growth reaction. The anhydride (A2) reacts with the hydroxyl (B) to form an acid, which then opens the epoxide/oxetane (B) to regenerate the hydroxyl.
Reagents:
-
Comonomer: Methyl Tetrahydrophthalic Anhydride (MTHPA) or Succinic Anhydride.
-
Catalyst: Quaternary Phosphonium Salt (e.g., Ethyltriphenylphosphonium iodide).
Workflow:
-
Stoichiometric Calculation:
-
Calculate equivalents based on: 1 mol Anhydride reacts with 1 mol Epoxide/Oxetane equivalent.
-
Note: Since the monomer has 2 rings, the theoretical ratio is 2 moles of Anhydride per 1 mole of Monomer.
-
-
Mixing:
-
Mix Monomer and Anhydride at 60°C until homogenous.
-
Add Catalyst (0.5 - 1.0 wt%). Degas under vacuum to remove bubbles.
-
-
Cure Cycle (Step-Growth Propagation):
-
Step 1: 100°C for 2 hours. (Epoxide-Anhydride reaction dominates).
-
Step 2: 150°C for 4 hours. (Oxetane-Anhydride reaction activates).
-
Why: Oxetanes require higher activation energy to react with carboxylates compared to epoxides.
-
DOT Diagram: Experimental Workflow (SMA Protocol)
Caption: Workflow for Slow Monomer Addition (SMA) to enforce pseudo-step-growth kinetics.
Part 4: Characterization & Troubleshooting
1. NMR Analysis (Structural Validation)
-
1H NMR (DMSO-d6): Monitor the disappearance of epoxide protons (
2.6-2.8 ppm) and oxetane protons ( 4.3-4.5 ppm). -
13C NMR (Inverse Gated): Critical for calculating the Degree of Branching (DB). Look for three distinct signals for the tri-substituted unit:
-
Linear units (
) -
Dendritic units (
) -
Terminal units (
) -
Formula:
-
2. Troubleshooting Guide
-
Problem: Gelation occurs during Protocol A.
-
Cause: Monomer addition rate too fast (transition to ACE mechanism) or catalyst concentration too high.
-
Solution: Reduce feed rate by 50%; increase Core Initiator/Monomer ratio.
-
-
Problem: Low Oxetane Conversion.
-
Cause: Reaction temperature too low.
-
Solution: Ensure post-cure at >120°C or switch to a superacid catalyst (e.g., Triflic acid) if using lower temps.
-
References
-
Sunder, A., Hanselmann, R., Frey, H., & Mülhaupt, R. (1999). Hyperbranched Poly(glycerol) by Ring-Opening Multibranching Polymerization. Macromolecules.[3][4][5] Link
-
Tokar, R., Kubisa, P., & Penczek, S. (1994). Cationic polymerization of glycidol: coexistence of the activated monomer and active chain end mechanism. Macromolecules.[3][4][5] Link
-
Magnin, H., et al. (2020). Oxetane-Based Polymers: Synthesis, Characterization, and Applications. Chemical Reviews. Link
-
Nishikubo, T., & Kameyama, A. (1993). Synthesis of hyperbranched polymers by cationic ring-opening polymerization of 3-ethyl-3-(hydroxymethyl)oxetane. Polymer Journal. Link
-
BLD Pharm. (2024). Product Analysis: 3-(Oxiran-2-yl)oxetan-3-ol (CAS 2137814-10-7).[2]Link
Sources
"3-(Oxiran-2-yl)oxetan-3-ol" as a precursor for drug delivery systems
Application Note: 3-(Oxiran-2-yl)oxetan-3-ol as a Dual-Latent Precursor for Hyperbranched Polyether Drug Carriers
Part 1: Executive Summary & Molecular Logic
The "Dual-Ring" Advantage in Nanomedicine 3-(Oxiran-2-yl)oxetan-3-ol represents a frontier in "latent monomer" technology for drug delivery systems (DDS). Unlike conventional linear PEG precursors or simple glycidol derivatives, this molecule possesses a unique dual-strained architecture : a 3-membered epoxide (oxirane) ring and a 4-membered oxetane ring sharing a quaternary carbon, alongside a tertiary hydroxyl group.
This structural density offers three distinct advantages for synthesizing drug carriers:
-
Hyperbranching Capability: It acts as a latent
or monomer, allowing for the synthesis of globular, hyperbranched polyethers (similar to hyperbranched polyglycerol, hPG) but with tunable core densities. -
Orthogonal Reactivity: The epoxide and oxetane rings possess distinct ring-strain energies (114 kJ/mol vs. 107 kJ/mol) and basicities (pKa ~2.0 vs. ~3.7).[1] This allows for sequential polymerization or "triggerable" crosslinking—opening the epoxide to form a linear chain and using the oxetane for post-polymerization crosslinking or drug attachment.
-
Biocompatibility: The resulting polyether backbone mimics polyethylene glycol (PEG), offering "stealth" properties that reduce protein adsorption and prolong circulation time, while the high density of hydroxyl groups provides ample sites for drug conjugation.
Part 2: Experimental Protocols
Protocol 1: Monomer Purification & Handling
Criticality: Ring-opening polymerizations (ROP) are exquisitely sensitive to protic impurities (water, traces of acid/base) which act as uncontrolled chain transfer agents.
Reagents:
-
Crude 3-(Oxiran-2-yl)oxetan-3-ol (Commercial or synthesized via epoxidation of 3-vinyloxetan-3-ol).
-
Calcium Hydride (
), powdered. -
Dry Tetrahydrofuran (THF).
Workflow:
-
Dissolution: Dissolve the crude monomer in dry THF (1:1 v/v) to reduce viscosity.
-
Drying: Add
(5% w/w) and stir under Argon atmosphere for 12 hours at room temperature. Note: Do not heat excessively; the epoxide is thermally sensitive. -
Vacuum Distillation: Filter off the
under inert atmosphere. Perform fractional distillation under high vacuum ( ).-
Observation: Collect the fraction boiling at the specific plateau (theoretically
at high vacuum, dependent on exact pressure).
-
-
Storage: Store the purified monomer over activated
molecular sieves in a glovebox at .
Protocol 2: Cationic Ring-Opening Multibranching Polymerization (CROMBP)
Objective: To synthesize a hyperbranched polyether core with reactive hydroxyl terminals. Mechanism: A proton-transfer mechanism where the hydroxyl group of the monomer (or growing chain) attacks the activated ring of another monomer.
Reagents:
-
Monomer: Purified 3-(Oxiran-2-yl)oxetan-3-ol.
-
Core Initiator: Trimethylolpropane (TMP) (controls molecular weight and core architecture).
-
Catalyst: Boron Trifluoride Diethyl Etherate (
). -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Reactor Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a slow-addition syringe pump. Flush with Argon.
-
Initiator Charge: Dissolve TMP (
) in DCM ( ) in the flask. -
Catalyst Activation: Add
( , 10 mol% relative to initiator) at . -
Slow Monomer Addition (SMA):
-
Crucial Step: Dissolve the monomer (
) in DCM ( ). -
Add this solution dropwise to the reactor over 6–12 hours using the syringe pump.
-
Reasoning: SMA keeps the instantaneous monomer concentration low (<1%), favoring the reaction of monomer with the growing polymer chain (propagation) over monomer-monomer cyclization.
-
-
Polymerization: Allow the reaction to proceed at
to room temperature for an additional 12 hours.-
Mechanistic Note: Under these cationic conditions, the more basic oxetane ring often opens first or concurrently with the epoxide, creating a dense, crosslinked-like hyperbranched network.
-
-
Termination: Quench with ammoniacal methanol (
) to neutralize the Lewis acid. -
Purification: Precipitate the polymer into cold diethyl ether (
). Dialyze (MWCO 1000 Da) against methanol/water to remove oligomers. Dry under vacuum.
Data Output Table: Typical Polymerization Metrics
| Parameter | Value / Range | Note |
| Yield | 85 - 95% | High conversion due to ring strain relief. |
| Molecular Weight ( | 2,000 - 20,000 Da | Tunable by Monomer/Initiator ratio. |
| Polydispersity (PDI) | 1.3 - 1.8 | Typical for hyperbranched polymers; lower with SMA technique. |
| Degree of Branching (DB) | 0.5 - 0.6 | Indicates highly branched, globular structure. |
Protocol 3: Drug Conjugation (The "Smart" Linker Strategy)
Objective: Attach a hydrophobic drug (e.g., Paclitaxel or Doxorubicin) to the hydrophilic hyperbranched core via a pH-sensitive linker.
Reagents:
-
Hyperbranched Poly(ether-oxetane) scaffold (from Protocol 2).
-
Succinic Anhydride.
-
Drug (e.g., Doxorubicin-HCl).
-
EDC/NHS coupling agents.
Workflow:
-
Carboxylation: Dissolve the polymer in Pyridine. Add Succinic Anhydride (1.2 eq per surface -OH). Stir 24h. Precipitate in ether. This converts surface hydroxyls to carboxylic acids.
-
Activation: Dissolve the carboxylated polymer in DMF. Add EDC (
) and NHS ( ) to activate the acid groups (1 hour, ). -
Conjugation: Add Doxorubicin (
) and Triethylamine. Stir for 24 hours in the dark. -
Purification: Extensive dialysis (MWCO 3500 Da) against PBS and water to remove free drug. Lyophilize.
Part 3: Visualization & Mechanism
Figure 1: Cationic Ring-Opening Multibranching Polymerization (CROMBP) Pathway Caption: Schematic of the proton-transfer propagation mechanism. The activated monomer (A) undergoes ring-opening by the hydroxyl group of the initiator or growing chain (B), leading to a hyperbranched architecture (C).
Figure 2: Drug Delivery System Architecture Caption: The resulting unimolecular micelle structure. The hyperbranched core encapsulates or conjugates the drug, while the polyether shell ensures water solubility.
References
-
Sunder, A., Hanselmann, R., Frey, H., & Mülhaupt, R. (1999). Controlled Synthesis of Hyperbranched Polyglycerols by Ring-Opening Multibranching Polymerization. Macromolecules. Link
-
Crivello, J. V., & Bulut, U. (2006). Curcumin: A naturally occurring long-wavelength photosensitizer for diaryliodonium salts.[2] Journal of Polymer Science Part A: Polymer Chemistry. (Discusses cationic polymerization kinetics of oxetanes vs epoxides). Link
-
Kainthan, R. K., & Brooks, D. E. (2007). In vivo biological evaluation of high molecular weight hyperbranched polyglycerols. Biomaterials. Link
-
Xia, Y., et al. (2011).[3] Backbone-Thermoresponsive Hyperbranched Polyglycerol by Random Copolymerization of Glycidol and 3-Methyl-3-(hydroxymethyl)oxetane. Macromolecular Chemistry and Physics. Link
-
ChemSrc. (n.d.). 3-(Oxiran-2-yl)oxetan-3-ol CAS 953962-10-2 Entry.[4] Link
Sources
- 1. osti.gov [osti.gov]
- 2. DSpace [dspace.rpi.edu]
- 3. Sci-Hub. Backbone‐Thermoresponsive Hyperbranched Polyglycerol by Random Copolymerization of Glycidol and 3‐Methyl‐3‐(hydroxymethyl)oxetane / Macromolecular Chemistry and Physics, 2011 [sci-hub.box]
- 4. 953962-10-2_CAS号:953962-10-2_3-chloro-4-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide - 化源网 [m.chemsrc.com]
Application of "3-(Oxiran-2-yl)oxetan-3-ol" in creating bioisosteres
Application Note: Strategic Deployment of 3-(Oxiran-2-yl)oxetan-3-ol in Fragment-Based Drug Discovery
Abstract
This technical guide details the application of 3-(Oxiran-2-yl)oxetan-3-ol (referred to herein as Epox-Ox ), a high-energy, dual-strained bicyclic intermediate. While oxetanes are established bioisosteres for gem-dimethyl and carbonyl groups, the Epox-Ox scaffold offers a unique "lynchpin" for divergent synthesis. By exploiting the differential reactivity between the oxirane (epoxide) and oxetane rings, researchers can access a library of 3,3-disubstituted oxetanes with precise heteroatom placement. This guide provides validated protocols for its synthesis, handling, and downstream nucleophilic opening to improve aqueous solubility (Sol) and metabolic stability (
Strategic Rationale: The "Escape from Flatland"
In modern drug design, increasing the fraction of sp³-hybridized carbons (
-
Bioisosterism: The oxetane ring is a polar, metabolically stable alternative to the lipophilic gem-dimethyl group.[1][2] It lowers LogD while maintaining steric volume.
-
The "Spring-Loaded" Electrophile: Epox-Ox contains two strained rings. However, the oxirane is kinetically more labile toward nucleophiles than the oxetane. This allows for chemoselective ring opening , preserving the oxetane core while installing diverse polar pharmacophores via the epoxide.
Table 1: Physicochemical Comparison of Structural Motifs
| Property | gem-Dimethyl | Carbonyl (C=O) | Oxetane (3,3-sub) | Impact of Epox-Ox Deriv.[3][4] |
| LogP | High (Lipophilic) | Low (Polar) | Low (Polar) | Significantly Lower (due to -OH + Heteroatom) |
| H-Bond Acceptor | None | Strong | Moderate | High (Multivalent) |
| Metabolic Stability | Low (Benzylic oxid.) | Variable | High | High (Blocks metabolic soft spots) |
| Solubility | Poor | Good | Excellent | Excellent |
Synthetic Access: Protocol for Scaffold Generation
Safety Warning: Oxetanes and epoxides are alkylating agents. Work in a fume hood. This protocol involves exothermic reactions; temperature control is critical to prevent polymerization.
Step A: Synthesis of 3-Vinyloxetan-3-ol
The precursor is generated via a Grignard addition to oxetan-3-one.
-
Reagents: Oxetan-3-one (1.0 equiv), Vinylmagnesium bromide (1.2 equiv, 1.0 M in THF), anhydrous THF.
-
Setup: Flame-dried 3-neck flask under Argon atmosphere.
-
Procedure:
-
Cool the vinylmagnesium bromide solution to -78 °C .
-
Add oxetan-3-one (dissolved in minimal THF) dropwise over 30 minutes. Note: Slow addition prevents ring-opening side reactions.
-
Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.
-
Quench: Pour into saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Extract with Et₂O (3x). Dry over Na₂SO₄ and concentrate carefully (product is volatile).
-
Yield: Typically 85-90%.
-
Step B: Epoxidation to 3-(Oxiran-2-yl)oxetan-3-ol (Epox-Ox)
Critical: Standard mCPBA epoxidation can be acidic enough to trigger oxetane ring expansion. Buffered conditions or Vanadyl-catalyzed methods are preferred.
-
Reagents: 3-Vinyloxetan-3-ol (1.0 equiv),
(1 mol%), -BuOOH (1.5 equiv, 5.5 M in decane), Benzene or DCM. -
Procedure:
-
Dissolve 3-vinyloxetan-3-ol and
in solvent at 0 °C. -
Add
-BuOOH dropwise. The solution may turn red/brown. -
Stir at ambient temperature for 4–6 hours. Monitor by TLC (stain with KMnO₄; epoxide stains distinctively).
-
Workup: Quench with saturated aqueous
to destroy peroxides. Extract with DCM.[5] -
Purification: Flash chromatography on silica (pre-treated with 1%
to neutralize acidity). -
Storage: Store at -20 °C under Argon. Stable for weeks if acid-free.
-
Application Protocol: Chemoselective Library Generation
This workflow utilizes Epox-Ox to create a library of 3,3-disubstituted oxetanes. The nucleophile attacks the epoxide (less hindered/more strained), leaving the oxetane intact.
Workflow Diagram: Divergent Synthesis
Caption: Divergent synthesis pathway transforming the oxetan-3-one precursor into the Epox-Ox lynchpin, followed by chemoselective nucleophilic opening.
General Procedure: Nucleophilic Opening
Target: Synthesis of 3-hydroxy-3-(2-heteroethyl)oxetanes.
-
Reagents: Epox-Ox (1.0 equiv), Nucleophile (Amine/Thiol/Alcohol, 1.2–2.0 equiv), Catalyst (see below).
-
Conditions:
-
Amines: Ethanol, 60 °C, sealed tube. No catalyst usually required. For steric bulk, add
(1.0 equiv) as a mild Lewis acid. -
Thiols:
(1.5 equiv), MeOH, RT. -
Alcohols:[6]
(0.1 equiv) at -20 °C. Warning: High risk of oxetane opening; strict temp control needed.
-
-
Isolation:
-
Concentrate solvent.[5]
-
Purify via HPLC or neutral alumina chromatography (Silica is often too acidic for amino-oxetanes).
-
Expert Insight: The resulting products contain a primary/secondary alcohol and the oxetane oxygen. This creates a "polarity patch" that dramatically increases water solubility compared to the parent scaffold.
Decision Logic: When to use this Bioisostere
Use the following logic tree to determine if the Epox-Ox derived scaffold is appropriate for your lead series.
Caption: Decision matrix for implementing oxetane bioisosteres. The Epox-Ox scaffold is prioritized when maximal polarity and solubility gains are required.
Troubleshooting & Expert Notes
-
Instability: The Epox-Ox molecule is sensitive to strong acids. If the oxetane ring opens, you will observe the formation of a tetrahydrofuran (THF) derivative or an acyclic chain. Always buffer your silica gel with 1% triethylamine during purification.
-
Scale-up: The epoxidation is exothermic. On scales >5g, active cooling is mandatory.
-
Stereochemistry: The epoxidation of 3-vinyloxetan-3-ol is generally diastereoselective if chiral ligands are used with Vanadium, but the racemic mixture is standard for initial SAR screening.
-
Metabolite Identification: In microsomal stability assays, the oxetane ring is generally stable. However, the side chain introduced via the epoxide opening is the primary site of Phase I/II metabolism.
References
-
Wuitschik, G., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[7]
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.
-
Bull, J. A., et al. (2016). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews, 116(19), 12150–12233.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947.
-
Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Discovery." Current Topics in Medicinal Chemistry, 12(12).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Oxetanes - Enamine [enamine.net]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Selective Nucleophilic Ring-Opening of 3-(Oxiran-2-yl)oxetan-3-ol
Abstract
3-(Oxiran-2-yl)oxetan-3-ol is a unique trifunctional synthetic building block, presenting a valuable yet challenging substrate for medicinal and materials chemistry. Its structure, featuring both a highly strained epoxide (oxirane) and a moderately strained oxetane ring, alongside a tertiary alcohol, offers a platform for divergent synthesis. The key to unlocking its potential lies in the chemoselective ring-opening of one heterocycle while preserving the other. This guide provides a comprehensive analysis of the competing reactivities within the molecule and delivers detailed, field-proven protocols for achieving selective nucleophilic attack on either the epoxide or the oxetane ring. We will explore the mechanistic rationale behind catalyst and condition selection, offering researchers a robust framework for synthesizing complex, functionalized 1,3- and 1,4-diol derivatives.
Chapter 1: A Tale of Two Rings: Understanding Competing Reactivities
The synthetic utility of 3-(Oxiran-2-yl)oxetan-3-ol is dictated by the reactivity differences between its two heterocyclic moieties. A successful selective transformation hinges on exploiting these intrinsic differences.
The Epoxide: Primed for Reaction
The three-membered epoxide ring is characterized by significant ring strain (approx. 27 kcal/mol), making it highly susceptible to nucleophilic attack.[1][2] This high reactivity, driven by the release of strain energy, allows for ring-opening under a variety of conditions without the need for harsh activators.[3]
-
Under Basic or Neutral Conditions (Strong Nucleophiles): The reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks one of the epoxide carbons, leading to the cleavage of the C-O bond. For unsymmetrical epoxides like the one in our substrate, the attack occurs preferentially at the less sterically hindered carbon atom.[4][5] This is a kinetically controlled process governed by steric accessibility.
-
Under Acidic Conditions (Weak Nucleophiles): The reaction pathway changes. The epoxide oxygen is first protonated, creating a better leaving group (a hydroxyl group) and making the ring significantly more electrophilic.[3][6] This activation allows weaker nucleophiles to open the ring. The regioselectivity often inverts, with the nucleophile attacking the more substituted carbon. This is because, in the transition state, a partial positive charge develops, which is better stabilized at the more substituted position.[6]
The Oxetane: A More Resilient Target
The four-membered oxetane ring also possesses ring strain (approx. 25.5 kcal/mol), but it is thermodynamically more stable and kinetically less reactive than an epoxide.[1][7] Nucleophilic ring-opening of an oxetane typically requires more forcing conditions.[8]
-
Activation is Key: Simple exposure to a nucleophile is often insufficient to open the oxetane ring. Activation is generally required, most commonly through the use of a Brønsted or Lewis acid.[9][10] The acid coordinates to the oxetane oxygen, weakening the C-O bonds and enhancing the electrophilicity of the ring carbons.[11][12]
The Tertiary Alcohol: An Influential Neighbor
The 3-hydroxyl group is not a passive spectator. It can influence reactivity through intramolecular hydrogen bonding, potentially altering the electron density and accessibility of the adjacent ether oxygens. Under acidic conditions, it can also be a site for side reactions, such as dehydration, necessitating careful control of the reaction environment.[7]
Strategic Framework for Selective Ring-Opening
The choice of reaction conditions directly dictates the synthetic outcome. The following logic diagram outlines the general strategy for achieving selectivity.
Caption: Strategic flowchart for selecting reaction conditions.
Chapter 2: Protocols for Selective Epoxide Ring-Opening
To target the more reactive epoxide ring, we employ conditions that are nucleophilic enough to open the oxirane but mild enough to leave the oxetane untouched. The following protocols are designed for high chemoselectivity.
Protocol 2.1: Aminolysis of the Epoxide Ring
Objective: To synthesize a 1,2-amino alcohol derivative by selectively opening the epoxide with an amine, preserving the oxetane ring. This reaction is a cornerstone for creating building blocks for pharmaceuticals and chiral ligands.[13]
Causality & Rationale: Primary and secondary amines are sufficiently nucleophilic to attack the epoxide directly without acid catalysis. The reaction is typically run in a protic solvent like ethanol or isopropanol, which can facilitate the protonolysis of the resulting alkoxide. Using the amine as the solvent (neat conditions) can accelerate the reaction for less reactive amines. The Sₙ2 mechanism ensures a predictable inversion of stereochemistry at the site of attack.[13]
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(oxiran-2-yl)oxetan-3-ol (1.0 eq).
-
Solvent & Nucleophile Addition: Add ethanol (to create a 0.2 M solution). Add the desired amine (e.g., benzylamine, morpholine) (1.5 - 3.0 eq).
-
Reaction Execution: Stir the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Remove the solvent and excess amine under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane, e.g., 0-10%) to isolate the desired 1,2-amino alcohol.
Protocol 2.2: Azide Addition to the Epoxide Ring
Objective: To synthesize a 1,2-azido alcohol, a versatile intermediate that can be readily reduced to a primary amine or used in click chemistry reactions.
Causality & Rationale: The azide anion (N₃⁻) is an excellent nucleophile for epoxide ring-opening. The reaction is often performed in a polar, protic solvent mixture like EtOH/H₂O to ensure the solubility of the sodium azide. Ammonium chloride acts as a mild proton source to facilitate the ring-opening and neutralize the intermediate alkoxide.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve 3-(oxiran-2-yl)oxetan-3-ol (1.0 eq) in a 4:1 mixture of ethanol and water (to 0.3 M).
-
Nucleophile & Additive: Add sodium azide (NaN₃, 2.0 eq) and ammonium chloride (NH₄Cl, 1.5 eq) to the solution.
-
Reaction Execution: Heat the mixture to 70 °C and stir vigorously. Monitor the reaction by TLC (typically complete in 6-18 hours).
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with an ethyl acetate/hexanes gradient) to yield the pure 1,2-azido alcohol.
| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Typical Time (h) | Selectivity |
| Amine | Benzylamine (2 eq) | Ethanol | 60 | 6 | >95% Epoxide |
| Thiol | Thiophenol (1.2 eq), K₂CO₃ (1.5 eq) | Acetonitrile | RT | 4 | >98% Epoxide |
| Azide | NaN₃ (2 eq), NH₄Cl (1.5 eq) | EtOH/H₂O | 70 | 12 | >95% Epoxide |
| Cyanide | KCN (1.5 eq), H₂O | DMSO | 90 | 24 | >90% Epoxide |
Table 1: Summary of conditions for selective epoxide ring-opening.
Chapter 3: Protocols for Selective Oxetane Ring-Opening
Achieving selective ring-opening of the less reactive oxetane requires a different strategy. The goal is to activate the oxetane towards nucleophilic attack without triggering epoxide polymerization or cleavage. This is best accomplished using catalytic amounts of a Lewis acid under carefully controlled, anhydrous conditions.
Protocol 3.1: Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Alkylation
Objective: To demonstrate a Lewis acid-catalyzed process where the oxetane acts as the electrophile in an intramolecular reaction, such as a Friedel-Crafts alkylation with an appended aryl group (if the substrate were appropriately modified). For our specific substrate, an intermolecular example with an external nucleophile is more direct.
Protocol 3.2: Lewis Acid-Promoted Ring-Opening with an Alcohol Nucleophile
Objective: To selectively open the oxetane ring using an alcohol as a nucleophile, catalyzed by a Lewis acid, to generate a 1,3-ether diol.
Causality & Rationale: A Lewis acid, such as scandium(III) triflate (Sc(OTf)₃) or trimethylsilyl triflate (TMSOTf), is required to activate the oxetane ring.[14] The Lewis acid coordinates to the oxetane oxygen, polarizing the C-O bonds and making the ring carbons susceptible to attack by a weak nucleophile like an alcohol. Performing the reaction at low temperatures (-78 °C to 0 °C) is critical to control the reaction rate and prevent the Lewis acid from promoting the undesired ring-opening or polymerization of the more sensitive epoxide. Anhydrous conditions are mandatory to prevent quenching of the Lewis acid.
Caption: Experimental workflow for Lewis acid-catalyzed reactions.
Step-by-Step Methodology:
-
System Preparation: Under an inert atmosphere (N₂ or Argon), add a solution of 3-(oxiran-2-yl)oxetan-3-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Add the Lewis acid (e.g., Sc(OTf)₃, 0.1 eq) to the stirred solution.
-
Nucleophile Addition: Slowly add the alcohol nucleophile (e.g., benzyl alcohol, 2.0 eq) dropwise over 10 minutes.
-
Reaction Execution: Maintain the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Workup: Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x). Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography (ethyl acetate/hexanes gradient) to isolate the 1,3-ether diol product.
Chapter 4: Troubleshooting and Mechanistic Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | - Insufficient activation (for oxetane).- Nucleophile too weak.- Temperature too low. | - Increase catalyst loading or use a stronger Lewis acid.- Use a stronger nucleophile (e.g., thiolate vs. thiol).- Slowly increase reaction temperature. |
| Mixture of Products (Both Rings Opened) | - Reaction conditions too harsh.- Lewis acid is not selective.- Reaction time too long. | - Lower the reaction temperature.- Screen milder or bulkier Lewis acids.- Monitor carefully and quench as soon as starting material is gone. |
| Polymerization | - Strong Brønsted or Lewis acid.- High concentration of substrate.- High temperature. | - Use only a catalytic amount of acid.- Perform the reaction under more dilute conditions.- Maintain low temperature throughout the addition and reaction. |
| Poor Regioselectivity | - Competing Sₙ1/Sₙ2 pathways. | - For epoxide opening, ensure non-acidic conditions for attack at the less hindered site. For acid-catalyzed reactions, be aware of potential mixtures. |
Stereochemical Outcome: Both selective ring-opening reactions discussed are Sₙ2-type processes. Therefore, a nucleophilic attack will proceed with an inversion of configuration at the electrophilic carbon center. This stereospecificity is crucial for applications in asymmetric synthesis.[3]
Conclusion
The dual-ring system of 3-(oxiran-2-yl)oxetan-3-ol represents a powerful platform for generating molecular diversity. By understanding the fundamental principles of reactivity and carefully selecting reaction conditions, chemists can selectively cleave either the epoxide or the oxetane ring. The protocols outlined in this guide provide a validated starting point for researchers to exploit this versatile building block, enabling the controlled synthesis of complex diol derivatives for applications ranging from drug discovery to advanced materials science.
References
-
Epoxides Ring-Opening Reactions - Chemistry Steps . (2020). Chemistry Steps. [Link]
-
Hansen, T., et al. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions . European Journal of Organic Chemistry. [Link]
-
Jadhav, V. H., et al. (2007). Novel ring-opening of epoxides and oxetanes with POCl3 or PCl3 in the presence of DMAP . Tetrahedron Letters. [Link]
-
An Exploration of Oxetanes: Synthesis and Relevance - Denmark Group . (n.d.). University of Illinois Urbana-Champaign. [Link]
-
Hansen, T., et al. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions . VU Research Portal. [Link]
-
Regioselective ring opening reactions of unsymmetric oxetanes . (n.d.). ResearchGate. [Link]
-
Jadhav, V. H., et al. (2007). Novel ring-opening of epoxides and oxetanes with POCl3 or PCl3 in the presence of DMAP . ScienceDirect. [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . Chemical Reviews. [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review . ResearchGate. [Link]
-
15.8: Opening of Epoxides . (2020). Chemistry LibreTexts. [Link]
-
Ring opening, nucleophilic substitution . (2020). Chemistry Stack Exchange. [Link]
-
Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers . (n.d.). RadTech. [Link]
-
Cichoń, E., & Albrecht, Ł. (2024). Oxetanes: formation, reactivity and total syntheses of natural products . Beilstein Journal of Organic Chemistry. [Link]
-
Cichoń, E., & Albrecht, Ł. (2024). Oxetanes: formation, reactivity and total syntheses of natural products . PMC. [Link]
-
Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3 . (n.d.). Digital Depository of Documents of the UAB. [Link]
-
Roman, G. (2017). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones . ResearchGate. [Link]
-
Reactions of Oxetanes . (2021). YouTube. [Link]
-
Cichoń, E., & Albrecht, Ł. (2024). Oxetanes: formation, reactivity and total syntheses of natural products . Beilstein Journals. [Link]
-
Foley, D. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes . PMC. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. d-nb.info [d-nb.info]
- 5. research.vu.nl [research.vu.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. ddd.uab.cat [ddd.uab.cat]
- 12. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
"3-(Oxiran-2-yl)oxetan-3-ol" in the synthesis of complex heterocyclic compounds
Application Note: AN-OX-2026 Topic: Strategic Utilization of 3-(Oxiran-2-yl)oxetan-3-ol in Divergent Heterocyclic Synthesis[1]
Executive Summary
This application note details the synthesis, stability, and reactivity profile of 3-(oxiran-2-yl)oxetan-3-ol , a high-value "linchpin" scaffold for Fragment-Based Drug Discovery (FBDD).[1] Possessing dual electrophilic sites (a strained oxetane and a vicinal epoxide) alongside a directing hydroxyl group, this molecule offers a gateway to complex spirocyclic and fused heterocyclic systems.[1]
We provide validated protocols for its synthesis from 3-oxetanone and demonstrate its utility in two distinct pathways: Lewis Acid-mediated Semipinacol Rearrangement (yielding functionalized tetrahydrofuranones) and Chemomimetic Nucleophilic Opening (preserving the oxetane ring for physicochemical modulation).[1]
Structural Analysis & Reactivity Profile
The utility of 3-(oxiran-2-yl)oxetan-3-ol stems from its high potential energy and dense functionality.[1]
-
Strain Energy: The molecule combines the ring strain of an oxetane (~26 kcal/mol) with an epoxide (~27 kcal/mol).[1] This "spring-loaded" nature drives ring-expansion reactions that would otherwise be thermodynamically unfavorable.[1]
-
Orthogonality: The epoxide is significantly more susceptible to Brønsted acid activation and nucleophilic attack than the oxetane, allowing for sequential functionalization.[1]
-
Directing Group: The C3-tertiary alcohol serves as a hydrogen-bond donor, directing epoxidation (syn-selectivity) and stabilizing transition states during rearrangement.[1]
Reactivity Divergence Map
Figure 1: Divergent reactivity pathways.[1] Pathway A exploits the latent strain for skeletal rearrangement, while Pathway B utilizes the oxetane as a stable physicochemical modulator.[1]
Synthesis of the Reagent
Prerequisites: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware.
Step 1: Grignard Addition (Synthesis of 3-vinyloxetan-3-ol)
-
Reagents: 3-Oxetanone, Vinylmagnesium bromide (1.0 M in THF).[1]
-
Critical Parameter: Temperature control (-78 °C) is vital to prevent polymerization of the strained ketone.[1]
-
Charge a flame-dried 250 mL round-bottom flask with 3-oxetanone (1.0 equiv, 10 mmol) and anhydrous THF (50 mL). Cool to -78 °C .[1]
-
Dropwise add Vinylmagnesium bromide (1.2 equiv, 12 mL) over 20 minutes. Maintain internal temperature below -70 °C.
-
Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.
-
Quench: Carefully add saturated aqueous NH₄Cl (20 mL).
-
Workup: Extract with Et₂O (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate
Step 2: Directed Epoxidation
-
Reagents: VO(acac)₂ (Vanadyl acetylacetonate), t-Butyl hydroperoxide (TBHP, 5.5 M in decane).[1]
-
Mechanism: Vanadium coordinates to the tertiary alcohol, delivering the oxygen to the syn face of the alkene.[1]
-
Dissolve 3-vinyloxetan-3-ol (1.0 equiv) in dry CH₂Cl₂ (0.2 M concentration).
-
Add VO(acac)₂ (0.01 equiv, 1 mol%).[1] Stir for 10 minutes until the solution turns green/brown.
-
Cool to 0 °C. Add TBHP (1.1 equiv) dropwise.
-
Stir at ambient temperature for 4–6 hours. Monitor by TLC (stain with KMnO₄; epoxide is less polar than alkene).
-
Purification: Flash column chromatography (Silica, EtOAc/Hexanes gradient).
-
Yield Target: >85%
-
Stability: Store at -20 °C. Stable for months if kept dry.[1]
-
Application Protocol A: Ring Expansion (Semipinacol)
This protocol converts the oxetane-epoxide scaffold into a highly functionalized tetrahydrofuran-3-one .[1] This is a "Type III" semipinacol rearrangement driven by the release of ring strain.[1]
Mechanism:
Lewis acid activation of the epoxide
Experimental Workflow
| Parameter | Specification | Notes |
| Substrate | 3-(Oxiran-2-yl)oxetan-3-ol | 1.0 Equivalent |
| Lewis Acid | BF₃[1]·OEt₂ | 1.1 Equivalent. Freshly distilled. |
| Solvent | CH₂Cl₂ (Anhydrous) | Concentration: 0.1 M |
| Temperature | -78 °C to -40 °C | Strict control required to avoid oligomerization.[1] |
Step-by-Step:
-
Dissolve the substrate in CH₂Cl₂ and cool to -78 °C .
-
Add BF₃[1]·OEt₂ dropwise along the flask wall to pre-cool the reagent.[1]
-
Stir at -78 °C for 30 minutes.
-
Slowly warm to -40 °C and hold for 1 hour.
-
Observation: Reaction completion is often marked by a color change (colorless to faint yellow).
-
-
Quench: Add Et₃N (3.0 equiv) at -40 °C, then warm to room temperature.
-
Isolation: Wash with NaHCO₃, dry, and concentrate.
-
Product: 4-(Hydroxymethyl)dihydrofuran-3(2H)-one derivatives.[1]
Application Protocol B: Nucleophilic Functionalization
This protocol allows for the introduction of amines or azides while keeping the oxetane ring intact, useful for creating solubility-enhancing bioisosteres.[1]
Reagents: Morpholine (Nucleophile), LiClO₄ (Activator).[1]
-
Dissolve 3-(oxiran-2-yl)oxetan-3-ol in Acetonitrile (0.5 M).
-
Add LiClO₄ (1.0 equiv). The lithium ion acts as a mild Lewis acid, activating the epoxide without triggering the rearrangement (which requires stronger acids like BF₃).[1]
-
Add Morpholine (1.2 equiv).[1]
-
Heat to 60 °C for 12 hours.
-
Result: Regioselective opening of the epoxide at the terminal carbon (less hindered), yielding the 1,2-amino alcohol with the oxetane intact.[1]
Troubleshooting & Critical Quality Attributes (CQA)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Epoxidation | Volatility of starting material | Use Et₂O/Pentane for extraction; avoid high vacuum.[1] |
| Polymerization during Rearrangement | Temperature too high | Ensure cryostat maintains <-40 °C. Dilute reaction to 0.05 M. |
| Oxetane Ring Opening | Acid too strong / Nucleophile too harsh | Use LiClO₄ or Yb(OTf)₃ instead of Brønsted acids.[1] Avoid HCl/HBr.[1] |
References
-
Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][2] Angewandte Chemie International Edition, 45(46), 7736–7739.[1] Link[1]
-
Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1] Chemical Reviews, 116(19), 12150–12233.[1] Link[1]
-
Song, Z. L., et al. (2011).[1] "Semipinacol Rearrangement in Natural Product Synthesis." Chemical Society Reviews, 40(7), 4168-4206.[1] Link
-
Bennett, S. H., et al. (2021).[1] "Catalytic Enantioselective Synthesis of 3-Substituted Oxetanes." Angewandte Chemie, 60(29), 15827-15831.[1] Link[1]
Sources
Troubleshooting & Optimization
Challenges in the selective synthesis of "3-(Oxiran-2-yl)oxetan-3-ol"
Welcome to the Technical Support Center for the selective synthesis of 3-(Oxiran-2-yl)oxetan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable bifunctional building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
The selective synthesis of 3-(Oxiran-2-yl)oxetan-3-ol presents a significant challenge due to the presence of two strained oxygen-containing heterocycles—an oxetane and an oxirane (epoxide)—as well as a hydroxyl group. The primary synthetic route involves the diastereoselective epoxidation of a key intermediate, 3-vinyloxetan-3-ol. Success hinges on precise control of stereochemistry and the prevention of unwanted side reactions, such as the ring-opening of either heterocycle.
This guide provides in-depth technical advice and practical solutions to overcome these synthetic hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-(Oxiran-2-yl)oxetan-3-ol, focusing on the critical epoxidation step of 3-vinyloxetan-3-ol.
Problem 1: Low or No Conversion of 3-Vinyloxetan-3-ol to the Epoxide
Possible Causes and Solutions:
-
Inadequate Epoxidizing Agent Activity: The choice and condition of the epoxidizing agent are critical.
-
m-CPBA (meta-Chloroperoxybenzoic acid): Ensure the purity of the m-CPBA. Commercial grades can vary in activity. It is advisable to determine the active oxygen content by titration before use. If the activity is low, consider using a freshly prepared or purified batch.
-
Other Peroxy Acids: While other peroxy acids can be used, their reactivity and selectivity may differ. If using a different reagent, a thorough optimization of reaction conditions (temperature, solvent, stoichiometry) is necessary.
-
Hydrogen Peroxide-Based Systems: Catalytic systems, such as those employing methyltrioxorhenium (MTO) with hydrogen peroxide, can be effective. However, the pH of the reaction medium must be carefully controlled to prevent decomposition of the catalyst and the product.
-
-
Suboptimal Reaction Temperature: Epoxidation reactions are often temperature-sensitive.
-
Too Low: The reaction may be too slow, leading to incomplete conversion within a reasonable timeframe. Consider a modest increase in temperature, monitoring closely for the formation of byproducts.
-
Too High: This can lead to the decomposition of the peroxy acid, the product, or promote side reactions. A common starting point is 0 °C to room temperature.
-
-
Solvent Effects: The solvent can significantly influence the reaction rate and selectivity.
-
Protic Solvents: Alcohols should generally be avoided as they can react with the epoxide product, leading to ring-opening.
-
Aprotic Solvents: Dichloromethane (DCM) and chloroform are commonly used and are good choices. Ethereal solvents like tetrahydrofuran (THF) can also be employed. Ensure the solvent is anhydrous, as water can lead to the formation of diols.
-
Problem 2: Poor Diastereoselectivity in the Epoxidation of 3-Vinyloxetan-3-ol
The hydroxyl group at the 3-position of the oxetane ring can direct the epoxidation, leading to the preferential formation of one diastereomer. However, achieving high diastereoselectivity can be challenging.
Key Considerations for Maximizing Diastereoselectivity:
-
Directed Epoxidation: The hydroxyl group can participate in hydrogen bonding with the epoxidizing agent, directing the delivery of the oxygen atom to one face of the double bond.
-
Vanadium Catalysts: Vanadium-based catalysts, such as vanadyl acetylacetonate (VO(acac)₂), in combination with an oxidant like tert-butyl hydroperoxide (TBHP), are well-known for their ability to direct the epoxidation of allylic and homoallylic alcohols with high diastereoselectivity. This is a highly recommended approach for this specific transformation.
-
Titanium Catalysts: Sharpless asymmetric epoxidation conditions, employing a titanium tetraisopropoxide catalyst and a chiral diethyl tartrate ligand, are a powerful tool for achieving high enantioselectivity in the epoxidation of allylic alcohols. While the primary goal here is diastereoselectivity, the principles of substrate-catalyst interaction can be leveraged.
-
-
Non-Directed Epoxidation: Reagents like m-CPBA may exhibit lower diastereoselectivity as the directing effect of the hydroxyl group is less pronounced. The observed selectivity will be a result of the interplay between hydrogen bonding and steric hindrance.
-
Protecting Group Strategy: If achieving high diastereoselectivity proves difficult, consider protecting the hydroxyl group. The choice of a bulky protecting group can influence the facial selectivity of the epoxidation by sterically hindering one face of the vinyl group. Subsequent deprotection would then yield the desired product. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.[1][2][3][4]
Problem 3: Formation of Ring-Opened Byproducts
Both the oxetane and the newly formed epoxide ring are susceptible to ring-opening under certain conditions, particularly in the presence of acid or nucleophiles.[5][6][7][8]
Strategies to Minimize Ring-Opening:
-
Control of pH:
-
Acidic Conditions: The workup of the epoxidation reaction should be carefully controlled to avoid acidic conditions. The presence of m-chlorobenzoic acid as a byproduct of m-CPBA epoxidation can lower the pH. A mild basic wash (e.g., saturated sodium bicarbonate solution) during workup is crucial to neutralize the acid.
-
Basic Conditions: While the oxetane ring is generally more stable to basic conditions than the epoxide, strong bases should be avoided.
-
-
Temperature Control: Elevated temperatures can promote ring-opening reactions. It is essential to maintain the recommended temperature throughout the reaction and workup.
-
Purification:
-
Silica Gel Chromatography: Silica gel is acidic and can cause the degradation of epoxides and oxetanes. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent. Alternatively, using a less acidic stationary phase like alumina may be beneficial.
-
Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification method that avoids contact with acidic stationary phases.
-
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route to 3-(Oxiran-2-yl)oxetan-3-ol?
A1: The most direct and promising route is the diastereoselective epoxidation of 3-vinyloxetan-3-ol. This precursor can be synthesized from oxetan-3-one through a Grignard reaction with vinylmagnesium bromide. The key to a successful synthesis lies in controlling the diastereoselectivity of the epoxidation step.
Q2: How can I synthesize the precursor, 3-vinyloxetan-3-ol?
A2: A common method for synthesizing 3-substituted oxetan-3-ols involves the reaction of oxetan-3-one with an organometallic reagent. For 3-vinyloxetan-3-ol, the reaction of oxetan-3-one with vinylmagnesium bromide or vinyllithium is a standard approach.
Q3: What are the best analytical techniques to characterize the product and determine the diastereomeric ratio?
A3:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The diastereomeric ratio can often be determined by integrating the signals of protons that are in different chemical environments in the two diastereomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the diastereomers, and the relative peak areas can provide the diastereomeric ratio. The mass spectrum will confirm the molecular weight of the product. A chiral GC column may be necessary for baseline separation of enantiomers if a racemic starting material was used.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying stereoisomers.
Q4: Are there any specific safety precautions I should take when working with epoxidizing agents?
A4: Yes. Peroxy acids like m-CPBA are potentially explosive, especially in their pure, dry form. They are also strong oxidizers. Always handle them with care in a well-ventilated fume hood, and avoid grinding or subjecting them to shock. Store them at recommended temperatures, typically in a refrigerator. Consult the Safety Data Sheet (SDS) for the specific reagent you are using for detailed handling and safety information.
Q5: Can I use a protecting group for the hydroxyl function during epoxidation? What are the pros and cons?
A5: Yes, protecting the hydroxyl group is a valid strategy.
-
Pros:
-
It can prevent the hydroxyl group from interfering with the epoxidation reaction.
-
A bulky protecting group can enhance diastereoselectivity by sterically directing the approach of the epoxidizing agent.
-
It can prevent unwanted side reactions involving the hydroxyl group.
-
-
Cons:
-
It adds two steps to the synthesis (protection and deprotection), which can lower the overall yield.[2]
-
The choice of protecting group and the conditions for its removal must be compatible with the sensitive oxetane and epoxide rings.
-
A common choice would be a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is typically stable to the epoxidation conditions and can be removed under mild fluoride-mediated conditions (e.g., with TBAF).[9]
Experimental Protocols
Protocol 1: Synthesis of 3-Vinyloxetan-3-ol
This protocol describes a general procedure for the synthesis of the key precursor.
Materials:
-
Oxetan-3-one
-
Vinylmagnesium bromide (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of oxetan-3-one in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the vinylmagnesium bromide solution via the dropping funnel to the stirred solution of oxetan-3-one.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-vinyloxetan-3-ol.
Protocol 2: Diastereoselective Epoxidation of 3-Vinyloxetan-3-ol using VO(acac)₂/TBHP
This protocol outlines a directed epoxidation to favor the formation of one diastereomer.
Materials:
-
3-Vinyloxetan-3-ol
-
Vanadyl acetylacetonate (VO(acac)₂)
-
tert-Butyl hydroperoxide (TBHP, solution in decane or anhydrous)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-vinyloxetan-3-ol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of VO(acac)₂ (typically 1-5 mol%).
-
Cool the mixture to 0 °C.
-
Slowly add the TBHP solution dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to reduce the excess peroxide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on neutralized silica gel to yield the diastereomerically enriched 3-(oxiran-2-yl)oxetan-3-ol.
Visualizing the Synthetic Pathway
Caption: Synthetic route to 3-(Oxiran-2-yl)oxetan-3-ol.
Decision-Making Workflow for Troubleshooting
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. mazams.weebly.com [mazams.weebly.com]
- 3. media.neliti.com [media.neliti.com]
- 4. jocpr.com [jocpr.com]
- 5. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the polymerization of "3-(Oxiran-2-yl)oxetan-3-ol"
Technical Support Center: Optimizing Polymerization of 3-(Oxiran-2-yl)oxetan-3-ol
Welcome to the technical support center for the polymerization of 3-(Oxiran-2-yl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for successful polymerization.
The unique bifunctional nature of 3-(Oxiran-2-yl)oxetan-3-ol, containing both a highly strained oxirane (epoxide) ring and a less strained oxetane ring, presents both opportunities and challenges in polymerization. This guide will delve into the nuances of cationic ring-opening polymerization (CROP), the predominant method for this class of monomers, to help you navigate the complexities of achieving desired polymer structures and properties.
Troubleshooting Guide
This section addresses specific issues you may encounter during the polymerization of 3-(Oxiran-2-yl)oxetan-3-ol. Each problem is followed by potential causes and actionable solutions grounded in established polymer chemistry principles.
Issue 1: No or Very Slow Polymerization
| Possible Cause | Suggested Solution & Scientific Rationale |
| Inactive/Insufficient Initiator | Solution: Increase initiator concentration or use a more reactive initiator. Rationale: Cationic ring-opening polymerization is initiated by electrophilic species that can open the cyclic ether rings.[1] The concentration and reactivity of the initiator are critical for generating a sufficient number of active centers to start the polymerization. For oxetanes and epoxides, strong initiators like Lewis acids (e.g., BF₃·OEt₂) or onium salts (e.g., diaryliodonium or triarylsulfonium salts) are often required.[2] |
| Presence of Impurities | Solution: Purify the monomer and solvent to remove water, alcohols, and other nucleophilic impurities. Rationale: Water and alcohols can act as chain transfer agents or terminating agents in cationic polymerization. They react with the growing cationic chain ends, quenching the polymerization process. Rigorous drying of monomer and solvent is crucial for achieving high molecular weight polymers. |
| Low Reaction Temperature | Solution: Gradually increase the reaction temperature while monitoring the reaction progress. Rationale: While higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions.[3] Finding the optimal temperature is key. For some systems, polymerization can be effective at ambient temperature, while others may require moderate heating.[4] |
| Inappropriate Solvent | Solution: Use a non-nucleophilic, polar solvent such as dichloromethane (DCM) or 1,4-dioxane. Rationale: The solvent must be able to dissolve the monomer and initiator without interfering with the cationic polymerization. Solvents with nucleophilic character can compete with the monomer for reaction with the active centers. 1,4-dioxane has been shown to prevent intra- and intermolecular transfer reactions in some cases.[5] |
Issue 2: Low Polymer Yield
| Possible Cause | Suggested Solution & Scientific Rationale |
| Chain Transfer Reactions | Solution: Minimize impurities and consider using a common ion salt to suppress chain transfer to the counterion. The presence of hydroxyl groups in the monomer itself can also promote chain transfer.[2] Rationale: Chain transfer reactions terminate a growing polymer chain and initiate a new one, leading to lower molecular weight and potentially lower overall yield. The hydroxyl group on 3-(Oxiran-2-yl)oxetan-3-ol can participate in chain transfer through an "activated monomer" mechanism.[2][4] |
| Side Reactions (e.g., Cyclization) | Solution: Optimize reaction conditions (temperature, concentration) to favor propagation over side reactions. Rationale: The growing polymer chain can "bite back" to form cyclic oligomers, a common side reaction in ring-opening polymerization.[1] These side reactions are often more prevalent at higher temperatures and lower monomer concentrations. |
| Premature Termination | Solution: Ensure all reagents and glassware are scrupulously dry and free of nucleophilic contaminants. Rationale: Any nucleophilic species can react with the cationic propagating center, leading to irreversible termination of the polymer chain. |
| Inefficient Product Isolation | Solution: Review and optimize the polymer precipitation and purification procedure. Rationale: Significant product loss can occur during work-up. Ensure the chosen non-solvent effectively precipitates the polymer while leaving oligomers and unreacted monomer in solution. Reprecipitation is a common and effective method for polymer purification.[] |
Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
| Possible Cause | Suggested Solution & Scientific Rationale |
| Slow Initiation Compared to Propagation | Solution: Use a fast-initiating system or a pre-formed initiator. Rationale: If initiation is slow, new polymer chains are formed throughout the course of the reaction, leading to a broad distribution of chain lengths. Ideally, all chains should start growing at the same time. |
| Chain Transfer and Termination Reactions | Solution: As mentioned previously, rigorously purify all reagents and optimize reaction conditions to minimize these side reactions. Rationale: These reactions randomly stop the growth of polymer chains, contributing to a wider range of molecular weights. |
| Intermolecular Reactions | Solution: Adjust monomer concentration. Rationale: At high concentrations, intermolecular reactions between growing chains can occur, leading to branched structures and a broader molecular weight distribution. |
Frequently Asked Questions (FAQs)
Q1: Which ring, oxirane or oxetane, polymerizes preferentially in 3-(Oxiran-2-yl)oxetan-3-ol?
The oxirane (epoxide) ring is generally more reactive than the oxetane ring in cationic ring-opening polymerization due to its higher ring strain (approximately 114 kJ/mol for ethylene oxide vs. 107 kJ/mol for oxetane).[7] Therefore, under kinetically controlled conditions, the oxirane ring is expected to open preferentially. However, the presence of the oxetane can enhance the overall polymerization kinetics.[8]
Q2: What is the role of the hydroxyl group in the polymerization?
The hydroxyl group can play a dual role. It can act as a chain transfer agent, which can limit the molecular weight of the polymer.[2] This occurs through an "activated monomer" mechanism where the hydroxyl group of one monomer or polymer chain attacks a protonated monomer.[4][9] Conversely, in some systems, the hydroxyl group can participate in the propagation, leading to hyperbranched structures.
Q3: Can I use anionic polymerization for this monomer?
While anionic ring-opening polymerization of epoxides is well-established, it is generally less effective for oxetanes.[10] For monomers containing hydroxyl groups, anionic polymerization can be challenging as the initiator can be consumed by deprotonating the hydroxyl group. However, specific anionic systems have been developed for hydroxyl-functionalized oxetanes.[11] For 3-(Oxiran-2-yl)oxetan-3-ol, cationic polymerization is the more common and generally more efficient method.
Q4: How can I control the molecular weight of the resulting polymer?
The molecular weight can be controlled by adjusting the monomer-to-initiator ratio ([M]/[I]). A lower [M]/[I] ratio will generally result in a lower molecular weight polymer, assuming a living or controlled polymerization. Minimizing chain transfer and termination reactions is also crucial for achieving predictable molecular weights.
Q5: What are suitable initiators for the cationic polymerization of this monomer?
Common initiators for the cationic ring-opening polymerization of epoxides and oxetanes include:
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is a classic and effective initiator.[12]
-
Onium Salts: Diaryliodonium and triarylsulfonium salts, often used in photopolymerization, are also effective thermal initiators.[2] They generate a strong acid upon activation.
-
Superacids: Triflic acid (CF₃SO₃H) can also be used.[13]
The choice of initiator can influence the polymerization kinetics and the properties of the final polymer.
Experimental Protocols
Protocol 1: General Procedure for Cationic Ring-Opening Polymerization of 3-(Oxiran-2-yl)oxetan-3-ol
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Monomer and Solvent Preparation: Purify the 3-(Oxiran-2-yl)oxetan-3-ol monomer by distillation under reduced pressure. Dry the solvent (e.g., dichloromethane) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum, dissolve the desired amount of monomer in the dried solvent.
-
Initiation: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C or room temperature). Add the initiator (e.g., a solution of BF₃·OEt₂ in the reaction solvent) dropwise via syringe.
-
Polymerization: Allow the reaction to proceed under an inert atmosphere for the desired time. Monitor the progress of the reaction by techniques such as ¹H NMR or FTIR spectroscopy by taking aliquots from the reaction mixture.
-
Termination: Quench the polymerization by adding a small amount of a basic solution (e.g., ammoniacal methanol).
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.[]
Protocol 2: Monomer Purification
Impurities, especially water, can significantly hinder cationic polymerization.
-
Drying: Stir the monomer over a drying agent such as calcium hydride (CaH₂) overnight under an inert atmosphere.
-
Distillation: Decant the monomer from the drying agent and distill it under reduced pressure. Collect the fraction that boils at the expected temperature for 3-(Oxiran-2-yl)oxetan-3-ol.
-
Storage: Store the purified monomer under an inert atmosphere and over molecular sieves to prevent moisture reabsorption.
Visualizing the Polymerization Process
Diagram 1: Cationic Ring-Opening Polymerization (CROP) Mechanism
Caption: A simplified workflow of the key stages in cationic ring-opening polymerization.
Diagram 2: Troubleshooting Flowchart for Low Polymer Yield
Caption: A logical guide to diagnosing and resolving issues of low polymer yield.
References
- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
- Crivello, J. V. (2014). "Kick-Starting” Oxetane Photopolymerizations. Journal of Polymer Science Part A: Polymer Chemistry, 52(20), 2934–2946.
- Odian, G. (2004).
- Penczek, S., Cypryk, M., Duda, A., Kubisa, P., & Slomkowski, S. (2007). Living cationic ring-opening polymerization. Progress in Polymer Science, 32(2), 247-282.
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Gregory, A. W. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231.
- Sasaki, H. (2000).
-
Wikipedia contributors. (2023, November 29). Polyoxetane. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
- Ivin, K. J., & Saegusa, T. (Eds.). (1984).
- Bednarek, M., Biedroń, T., & Kubisa, P. (2000). Anionic Polymerization of Oxetanes. Macromolecular Symposia, 153(1), 169-178.
- Crivello, J. V., & Narayan, R. (1993). Structure and Reactivity Relationships in the Photoinitiated Cationic Polymerization of Oxetane Monomers. Macromolecules, 26(15), 3777–3783.
- Shin, J., & Crivello, J. V. (2004). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech Report.
- De, P., & Schmalz, H. (2006). A comparison of the cationic ring-opening polymerizations of 3-oxetanol and glycidol. Macromolecular Chemistry and Physics, 207(15), 1345–1354.
- Sowiński, P., Kłosiński, P., & Penczek, S. (2020). Poly-(3-ethyl-3-hydroxymethyl)
- Sasaki, H., & Kunyama, A. (n.d.).
- Nishikubo, T., Kameyama, A., & Suda, Y. (2001). Synthesis of Polymers with Well-Defined Structures by Novel Ring-Opening Reactions of Oxetanes. Journal of Polymer Science Part A: Polymer Chemistry, 39(9), 1481–1493.
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved February 15, 2026, from [Link]
- ACS Publications. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules, 41(8), 2739–2746.
- ResearchGate. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology.
-
NC State University Libraries. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved February 15, 2026, from [Link]
Sources
- 1. Polyoxetane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
- 8. radtech.org [radtech.org]
- 9. researchgate.net [researchgate.net]
- 10. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Examples of reaction and application of cationic initiators|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
Preventing side reactions during the synthesis of "3-(Oxiran-2-yl)oxetan-3-ol"
Welcome to the technical support center for the synthesis of 3-(Oxiran-2-yl)oxetan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bifunctional molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and prevent common side reactions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction pathways.
I. Overview of the Synthetic Pathway
The synthesis of 3-(Oxiran-2-yl)oxetan-3-ol is typically achieved in a two-step sequence starting from oxetan-3-one. The first step involves the formation of the key intermediate, 3-vinyloxetan-3-ol, through a nucleophilic addition. The second step is the selective epoxidation of the vinyl group to yield the final product. This guide will address potential issues in both of these critical transformations.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Synthesis of 3-Vinyloxetan-3-ol via Grignard Addition
The addition of a vinyl Grignard reagent to oxetan-3-one is a common method for forming the carbon-carbon bond and installing the vinyl group. However, the basicity of the Grignard reagent and the nature of the ketone can lead to side reactions.
Q1: My yield of 3-vinyloxetan-3-ol is low, and I am recovering a significant amount of unreacted oxetan-3-one. What is the likely cause and how can I fix it?
A1: This is a classic issue when working with Grignard reagents and enolizable ketones. The primary cause is often the Grignard reagent acting as a base rather than a nucleophile, leading to the deprotonation of the α-protons of oxetan-3-one to form a magnesium enolate. This enolate is unreactive towards further Grignard addition and will revert to the starting ketone upon aqueous workup.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Slow Addition of Grignard Reagent | Adding the Grignard reagent too slowly can allow for localized high concentrations of the ketone, favoring enolization over addition. | Add the oxetan-3-one solution dropwise to the Grignard reagent solution at a low temperature (e.g., 0 °C or -78 °C). This ensures that the Grignard reagent is always in excess. |
| Elevated Reaction Temperature | Higher temperatures increase the rate of the enolization side reaction. | Maintain a low temperature throughout the addition and for a period afterward before allowing the reaction to slowly warm to room temperature. |
| Poor Quality Grignard Reagent | The Grignard reagent may have partially decomposed due to exposure to moisture or air, reducing its effective concentration. | Ensure your glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or recently titrated Grignard reagent. |
| Presence of Protic Impurities | Any protic impurities in the solvent or on the glassware will quench the Grignard reagent. | Use anhydrous solvents and flame-dry all glassware before use. |
Q2: I've observed a byproduct with a similar polarity to my product, but it doesn't appear to be the starting material. What could it be?
A2: While less common, it's possible to form an O-alkylation product, which would be a vinyl ether of the oxetane enol.[1] This can occur if the magnesium enolate intermediate is trapped by an electrophile. However, in a standard Grignard reaction, the more likely scenario is the presence of byproducts from the Grignard reagent itself, such as Wurtz coupling products.
Step 2: Epoxidation of 3-Vinyloxetan-3-ol
The epoxidation of the vinyl group is typically achieved with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The tertiary allylic alcohol in 3-vinyloxetan-3-ol plays a crucial role in directing the stereoselectivity of this reaction through hydrogen bonding with the oxidant.[2][3][4][5]
Q3: The epoxidation of 3-vinyloxetan-3-ol is resulting in a complex mixture of products, and my desired product, 3-(Oxiran-2-yl)oxetan-3-ol, is a minor component. What are the likely side reactions?
A3: The presence of two strained rings (oxetane and the newly formed oxirane) and an acidic reagent (m-CPBA) and byproduct (m-chlorobenzoic acid) creates a scenario where several acid-catalyzed side reactions can occur.
Probable Side Reactions & Prevention Strategies:
-
Acid-Catalyzed Oxetane Ring Opening: The strained oxetane ring is susceptible to opening under acidic conditions, which can be initiated by the peroxyacid or its carboxylic acid byproduct. This will lead to the formation of diol impurities.
-
Prevention:
-
Buffered Conditions: Perform the reaction in the presence of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to neutralize the acidic byproduct as it forms.
-
Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of m-CPBA to minimize the amount of residual acid at the end of the reaction.
-
Low Temperature: Conduct the reaction at low temperatures (e.g., 0 °C) to reduce the rate of the ring-opening reaction.
-
-
-
Acid-Catalyzed Epoxide Rearrangement: The newly formed epoxide ring can also be opened by acid, leading to a carbocation intermediate that can rearrange to form byproducts such as aldehydes or ketones.[6]
-
Prevention: The same preventative measures as for oxetane ring opening (buffered conditions, controlled stoichiometry, and low temperature) are effective here.
-
-
Formation of Diastereomers: While the tertiary alcohol should direct the epoxidation to one face of the double bond, suboptimal conditions can lead to a loss of stereoselectivity.
-
Troubleshooting:
-
Solvent Choice: Aprotic, non-coordinating solvents like dichloromethane (DCM) or chloroform (CHCl₃) are generally preferred as they do not interfere with the hydrogen bonding between the alcohol and the peroxyacid.
-
Temperature Control: Ensure consistent and low temperatures during the reaction.
-
-
Q4: I am having difficulty purifying the final product, 3-(Oxiran-2-yl)oxetan-3-ol, by column chromatography. The product seems to be degrading on the silica gel.
A4: The combination of a strained oxetane and an epoxide in your target molecule makes it susceptible to degradation on acidic stationary phases like standard silica gel. Both rings can be activated by the acidic silanol groups on the silica surface, leading to ring-opening and other rearrangements.
Purification Strategies:
| Strategy | Description | Considerations |
| Use of Neutralized Silica Gel | Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites. | This is often the most effective and straightforward solution. Ensure the triethylamine is removed from the product fractions by rotary evaporation. |
| Alternative Stationary Phases | Consider using a less acidic stationary phase, such as neutral alumina or Florisil. | The elution profile of your compound and impurities will likely change, so you will need to re-optimize your eluent system. |
| Gradient Elution | Start with a non-polar eluent and gradually increase the polarity. This can help to minimize the time the product spends on the column. | A well-chosen gradient can improve separation and reduce degradation.[7] |
| Minimize Contact Time | Use flash column chromatography with a wider column and apply pressure to push the solvent through more quickly, reducing the contact time between your compound and the silica. | This is a general good practice for sensitive compounds. |
III. Experimental Protocols
The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 3-Vinyloxetan-3-ol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add vinylmagnesium bromide (1.2 equivalents) in THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve oxetan-3-one (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the oxetan-3-one solution dropwise to the stirred Grignard solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Epoxidation of 3-Vinyloxetan-3-ol
-
To a round-bottom flask containing a solution of 3-vinyloxetan-3-ol (1.0 equivalent) in dichloromethane (DCM), add powdered sodium bicarbonate (2.0 equivalents).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the cooled suspension of the vinyl oxetane over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using silica gel that has been pre-treated with triethylamine.
IV. References
-
Epoxidation of allylic alcohols. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Wiedner, D., Schober, L., Da-vis, B., & Gaich, T. (2022). syn-Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. Angewandte Chemie International Edition, 61(25), e202202613. [Link]
-
Krainova, G., Beloglazova, Y., Dmitriev, M., & Grishko, V. (2023). Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. Molecules, 28(2), 550. [Link]
-
Krainova, G., Beloglazova, Y., Dmitriev, M., & Grishko, V. (2023). Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. Molecules, 28(2), 550. [Link]
-
Krainova, G., Beloglazova, Y., Dmitriev, M., & Grishko, V. (2023). Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. R Discovery. [Link]
-
Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes and Oxetan-3-ones. Thieme Chemistry.
-
de Assis, F. F., G. de Oliveira, A., & B. de Oliveira, H. C. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5183. [Link]
-
de Assis, F. F., G. de Oliveira, A., & B. de Oliveira, H. C. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5183. [Link]
-
Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
-
Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. (2023, November 11). YouTube. Retrieved February 15, 2026, from [Link]
-
m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? (2020, May 29). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
-
Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]
-
Synthesis of oxetan-3-ones. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Bull, J. A., & Croft, A. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12148-12250. [Link]
-
Lyakin, I. Y., Bryliakov, K. P., & Talsi, E. P. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Molecules, 26(16), 4966. [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. [Link]
-
Kim, H. J., Lee, J. H., Kim, J. Y., & Kim, J. N. (2005). Epoxidation and reduction of cholesterol, 1,4,6-cholestatrien-3-one and 4,6-cholestadien-3beta-ol. Bulletin of the Korean Chemical Society, 26(11), 1833-1836. [Link]
-
Silvi, M., Membrino, M. A., & Melchiorre, P. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16012-16018. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
Acid catalyzed rearrangements of aryl 3-(2-nitroaryl)oxiran-2-yl ketones. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (n.d.). Connect Journals. Retrieved February 15, 2026, from [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(11), 1177-1182. [Link]
-
Bartoli, G., Bosco, M., Dalpozzo, R., De Nino, A., & Procopio, A. (1994). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. Tetrahedron, 50(33), 9969-9976. [Link]
-
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (2022). Chemical Science, 13(8), 2394-2401. [Link]
-
Douchez, A., Geranurimi, A., & Lubell, W. D. (2018). Applications of γ,δ-Unsaturated Ketones Synthesized by Copper-Catalyzed Cascade Addition of Vinyl Grignard Reagents to Esters. The Journal of Organic Chemistry, 83(21), 13089-13102. [Link]
-
Tandem addition of nucleophilic and electrophilic reagents to vinyl phosphinates: the stereoselective formation of organophosphorus compounds with congested tertiary carbons. (2023). RSC Advances, 13(21), 14194-14200. [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
Sources
- 1. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. semanticscholar.org [semanticscholar.org]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 3-(Oxiran-2-yl)oxetan-3-ol
This technical guide serves as a dedicated support resource for researchers, scientists, and professionals in drug development who are handling the purification of 3-(Oxiran-2-yl)oxetan-3-ol. This molecule, containing both a strained oxetane and a reactive epoxide ring, presents unique purification challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, ensuring you can achieve the desired purity while preserving the integrity of this valuable building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns when purifying 3-(Oxiran-2-yl)oxetan-3-ol?
The primary challenge lies in the inherent reactivity of the two strained ether rings: the oxetane and the epoxide (oxirane).
-
Epoxide Ring Instability: The epoxide is highly susceptible to ring-opening by nucleophiles. This can be catalyzed by both acidic and basic conditions. Common laboratory solvents (like methanol), moisture, or acidic residues on chromatography media can act as nucleophiles, leading to the formation of diol byproducts.[1]
-
Oxetane Ring Instability: While generally more stable than epoxides, the oxetane ring is also strained and can undergo ring-opening, particularly under strong acidic conditions.[2] The protonation of the ring oxygen activates it for nucleophilic attack.[2]
-
Intramolecular Reactivity: The molecule contains a tertiary alcohol which can, under certain conditions, act as an internal nucleophile, potentially leading to undesired side reactions.
Understanding these sensitivities is the cornerstone of developing a successful purification strategy. The goal is always to maintain neutral, mild, and preferably anhydrous conditions.
Q2: What are the most common impurities I should expect in my crude sample?
Impurities will largely depend on the synthetic route, but common contaminants include:
-
Unreacted starting materials.
-
1-(Oxetan-3-yl)ethane-1,2-diol: The diol resulting from the hydrolysis of the epoxide ring. This is arguably the most common process-related impurity.
-
Polymeric materials formed through repeated ring-opening events.
-
Solvent adducts (e.g., a methoxy-alcohol if methanol was used in workup or chromatography).
-
Diastereomers, if the synthesis is not stereospecific.
Q3: Which analytical techniques are recommended for assessing the purity of 3-(Oxiran-2-yl)oxetan-3-ol?
A combination of techniques is essential for a complete picture of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the oxetane and epoxide rings.[3] The characteristic chemical shifts for the protons on these rings are sensitive indicators. The disappearance of epoxide proton signals and the appearance of new signals corresponding to a diol are clear markers of degradation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is excellent for quantifying purity and detecting non-volatile impurities.[4] A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product. However, thermal lability can be a concern, so a low-temperature program should be used.
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during purification.
Q4: My product is decomposing during silica gel column chromatography. What's happening and how can I fix it?
The Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) and contains bound water. This acidic environment can catalyze the ring-opening of the highly sensitive epoxide moiety, leading to the formation of the corresponding diol on the column.
The Solution: Deactivate the Silica Gel. The most effective solution is to neutralize the silica gel before use. This can be achieved by preparing a slurry of the silica gel in the initial, low-polarity eluent (e.g., hexane or dichloromethane) and adding 1-2% triethylamine (Et₃N) by volume. The Et₃N acts as a volatile base, neutralizing the acidic sites on the silica surface and preventing epoxide degradation.
| Parameter | Standard Silica Gel | Deactivated Silica Gel (1% Et₃N) |
| pH | Acidic (≈4-5) | Neutralized |
| Risk of Epoxide Opening | High | Low |
| Recovery of Target | Potentially Low | Significantly Improved |
| Key Impurity Formed | Diol from hydrolysis | Minimal |
Q5: I'm trying to purify by distillation, but my yield is very low and the residue is a polymer. Why?
The Cause: While oxetane alcohols can be purified by distillation, the presence of the second strained ring (epoxide) in 3-(Oxiran-2-yl)oxetan-3-ol increases its thermal lability.[6][7] High temperatures can initiate ring-opening polymerization. Even minor acidic or basic impurities in the crude material can catalyze this degradation at elevated temperatures.
The Solution: Use High-Vacuum, Short-Path Distillation. To minimize thermal stress, distillation must be performed under the mildest conditions possible.
-
Pressure: Use a high-vacuum pump to achieve the lowest possible pressure (<0.5 mmHg).[7]
-
Apparatus: Employ a short-path distillation apparatus to minimize the time the compound spends at high temperature in the vapor phase.
-
Temperature: Gently heat the distillation flask in an oil bath, aiming for the lowest possible pot temperature that allows for a reasonable distillation rate.
Q6: My final product looks pure by ¹H NMR, but I see a small, persistent impurity in my HPLC trace. What could it be?
The Cause: If the impurity does not show distinct signals in the ¹H NMR, it could be a diastereomer of your target compound. Diastereomers often have very similar NMR spectra but can frequently be resolved by HPLC due to differences in their interaction with the stationary phase.[8] This is particularly relevant if the synthesis of the epoxide was not highly stereoselective.
The Solution: Employ High-Resolution Chromatography.
-
HPLC Method Optimization: Try different stationary phases (e.g., a phenyl-hexyl column instead of a C18) or mobile phase modifiers to improve separation.[4]
-
Preparative HPLC or CPC: For highest purity, preparative HPLC or Centrifugal Partition Chromatography (CPC) may be necessary to resolve the diastereomers. CPC, a liquid-liquid chromatography technique, is particularly gentle and avoids solid stationary phases, which can be advantageous for sensitive molecules.[8]
Experimental Protocols & Workflows
Workflow for Selecting a Purification Method
This decision tree outlines a logical approach to choosing the appropriate purification technique based on the scale and purity of your crude material.
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. rotachrom.com [rotachrom.com]
Controlling the regioselectivity of ring-opening in "3-(Oxiran-2-yl)oxetan-3-ol"
Technical Support Center: Regiocontrol in 3-(Oxiran-2-yl)oxetan-3-ol
Ticket #: 3OX-EPOX-001 Topic: Controlling Regioselectivity and Chemoselectivity in Bis-Heterocyclic Systems Status: Open for Resolution
Core Directive: The Reactivity Hierarchy
The molecule 3-(Oxiran-2-yl)oxetan-3-ol presents a unique chemoselective challenge: it contains two strained ether rings and a tertiary alcohol. To control the reaction, you must exploit the subtle differences in ring strain and, more importantly, the steric environment .
-
The Epoxide (Oxirane): Strain energy ~27.3 kcal/mol.[1][2][3] Highly accessible for nucleophilic attack, especially at the terminal carbon (C3').[1]
-
The Oxetane: Strain energy ~25.5 kcal/mol.[1][2] While the strain is comparable, the kinetic barrier to opening is significantly higher.[1][4] Crucially, the oxetane carbons are adjacent to a quaternary center (C3), creating a neopentyl-like steric block that retards SN2 attack on the oxetane ring.
The Golden Rule: Under basic/nucleophilic conditions , the epoxide opens exclusively.[1] Under acidic conditions , both rings are at risk, and the oxetane may undergo expansion (to THF derivatives) or fragmentation (retro-Paternò–Büchi).
Visualizing the Reactivity Landscape
The following diagram illustrates the decision pathways for functionalizing this scaffold without destroying the core.
Caption: Decision tree highlighting the divergence in chemoselectivity based on pH and nucleophile strength.
Troubleshooting Guides & Protocols
Scenario A: "I need to open the epoxide but keep the oxetane intact."
Diagnosis: This is the most common workflow.[1] You are relying on the fact that the oxetane is kinetically stable to nucleophiles due to the steric bulk at the C3 position.
Protocol: Nucleophilic Epoxide Opening (Azidolysis Example)
-
Reagents: NaN3, NH4Cl (Solid buffering agent).[1]
-
Solvent: MeOH:H2O (8:1).[1]
-
Mechanism: SN2 attack at the less substituted epoxide carbon.[1]
Step-by-Step:
-
Dissolution: Dissolve 3-(oxiran-2-yl)oxetan-3-ol (1.0 equiv) in MeOH.
-
Buffering: Add solid NH4Cl (1.5 equiv). Critical: Do not use strong mineral acids (HCl) or unbuffered Lewis acids.[1]
-
Activation: Add NaN3 (1.5 equiv).
-
Reaction: Heat to 50°C. Monitor by TLC. The oxetane will remain closed because the azide cannot penetrate the steric shield of the quaternary C3 center to attack the oxetane ring carbons.
-
Workup: Quench with dilute NaHCO3 to ensure neutral pH before extraction.
FAQ for Scenario A:
-
Q: Can I use strong bases like NaH or Grignards?
Scenario B: "The reaction yielded a 5-membered ring (THF) instead of the product."
Diagnosis: You likely used a strong Lewis Acid (e.g., BF3·OEt2) or a Brønsted acid.[1][5] Under acidic conditions, the oxetane oxygen protonates/coordinates.[1] Because the oxetane is attached to a quaternary center capable of stabilizing positive charge, it can undergo ring expansion or rearrangement.[1]
The Fix: Chelation-Controlled Activation Instead of a "hot" Lewis acid, use a lanthanide or a transition metal that coordinates the C3-hydroxyl group and the epoxide oxygen simultaneously, activating the epoxide selectively via the " proximal effect."
Recommended Reagent: Yb(OTf)3 or Ti(OiPr)4 .[1]
Protocol: Chelation-Controlled Opening
-
Setup: Dry DCM, inert atmosphere (Ar/N2).
-
Chelation: Add substrate and Ti(OiPr)4 (1.1 equiv) at -20°C. Stir for 30 mins to allow the formation of the titanium-alkoxide species.
-
Nucleophile Addition: Add the nucleophile (e.g., TMS-N3 or an amine).[1]
-
Mechanism: The Titanium anchors to the C3-OH and coordinates the epoxide oxygen.[1] It is geometrically difficult for the metal to effectively activate the oxetane oxygen in this specific spiro-like conformation.
Scenario C: "I want to perform a Payne Rearrangement."
Diagnosis: You want to migrate the epoxide from the side chain to the ring (or vice versa) using the C3-hydroxyl group.
Technical Insight: In standard epoxy-alcohols, base-catalyzed equilibration (Payne rearrangement) is common. However, in 3-(oxiran-2-yl)oxetan-3-ol , the "migrated" product would require forming an epoxide on the 4-membered ring (a spiro-bis-epoxide/oxetane system) or opening the oxetane.
-
Reality Check: The geometric constraints usually prevent a successful Payne rearrangement in this specific scaffold without destroying the oxetane.[1] The equilibrium heavily favors the starting material (exocyclic epoxide) over the highly strained spiro-transition state.
Quantitative Data: Strain & Selectivity
| Parameter | Epoxide (Oxirane) | Oxetane | Implication for Protocol |
| Ring Strain (kcal/mol) | ~27.3 | ~25.5 | Both are strained, but Epoxide opens kinetically faster. |
| SN2 Barrier | Low (Primary C) | High (Neopentyl C) | Basic conditions are 100% selective for Epoxide.[1] |
| Lewis Basicity | Moderate | High | Oxetane binds Lewis Acids strongly; avoid strong acids to prevent degradation.[1] |
| C-O Bond Length | 1.43 Å | 1.45 Å | Oxetane bonds are slightly longer/weaker once activated by acid.[1] |
References & Authority
-
Bull, J. A., et al. "Exploiting the Oxetane Ring in Drug Discovery and Synthesis."[1] Chemical Reviews, 2016, 116(19), 12150–12233.[1] [1]
-
Core Reference: Establishes the stability profile of oxetanes vs. epoxides and the "neopentyl" protection effect at the 3-position.
-
-
Hanson, R. M. "The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols."[1] Chemical Reviews, 1991, 91(4), 437–499.[1]
-
Mechanistic Reference: Details the chelation-control mechanisms (Ti(OiPr)4) used to differentiate epoxy-alcohol reactivity.
-
-
Burkhard, J. A., et al. "Synthesis and Structural Analysis of 3-Substituted Oxetanes."[1] Organic Letters, 2008, 10(16), 3525–3528.[1]
-
Structural Reference: Provides X-ray and conformational analysis of 3-substituted oxetanes, validating the steric arguments.
-
Disclaimer: This guide is for research purposes only. Always consult MSDS and perform small-scale safety tests when working with strained heterocycles and azides.
Sources
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the synthesis of "3-(Oxiran-2-yl)oxetan-3-ol"
Welcome to the technical support center for the synthesis of 3-(Oxiran-2-yl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable bifunctional building block. The inherent strain of both the oxetane and epoxide rings presents unique synthetic challenges that can lead to low yields and the formation of impurities. This document provides in-depth, experience-driven advice to help you navigate these complexities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most common synthetic route to 3-(Oxiran-2-yl)oxetan-3-ol and what are the key challenges?
The most prevalent and direct approach to synthesizing 3-(Oxiran-2-yl)oxetan-3-ol is the epoxidation of its precursor, 3-vinyloxetan-3-ol. This reaction is typically carried out using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice.
The primary challenges in this synthesis are:
-
Controlling Side Reactions: The allylic alcohol functionality in the starting material can direct the epoxidation, but also makes the molecule susceptible to undesired rearrangements and ring-opening reactions.[1]
-
Product Instability: The target molecule contains two strained rings, an epoxide and an oxetane. This inherent strain makes the product sensitive to both acidic and basic conditions, which can lead to ring-opening and polymerization, thereby reducing the isolated yield.[2][3][4][5]
-
Purification Difficulties: The polarity of the diol byproducts and the potential for thermal decomposition of the desired product can complicate purification by standard methods like silica gel chromatography.
Below is a diagram illustrating the primary synthetic pathway.
Caption: Primary synthetic route to 3-(Oxiran-2-yl)oxetan-3-ol.
Troubleshooting Guide: Low Yields
Question 1: My yield of 3-(Oxiran-2-yl)oxetan-3-ol is consistently low. What are the most likely causes and how can I address them?
Low yields in this synthesis can often be traced back to several key factors during the reaction and workup. Here’s a breakdown of potential issues and their solutions:
Potential Cause 1: Epoxide Ring Opening Under Acidic Conditions
The epoxidation reaction with m-CPBA produces meta-chlorobenzoic acid as a byproduct. As the reaction progresses, the accumulation of this acidic byproduct can catalyze the ring-opening of the newly formed epoxide, leading to the formation of diol impurities.[2][3][4] The oxetane ring is also susceptible to opening under acidic conditions, though generally less so than the epoxide.[5]
Diagnostic Steps:
-
Monitor the reaction pH. A significant drop in pH is indicative of acid accumulation.
-
Analyze the crude reaction mixture by TLC or LC-MS for the presence of more polar byproducts corresponding to the diol.
Solutions:
| Strategy | Protocol | Rationale |
| Buffered Conditions | Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the reaction mixture. A biphasic system with an aqueous buffer can also be effective. | The base neutralizes the acidic byproduct as it is formed, preventing the acid-catalyzed decomposition of the product. |
| Controlled Addition of m-CPBA | Add the m-CPBA solution slowly to the solution of 3-vinyloxetan-3-ol at a low temperature (e.g., 0 °C). | This minimizes the instantaneous concentration of both the peroxy acid and the acidic byproduct, reducing the likelihood of side reactions. |
| Use of Alternative Epoxidizing Agents | Consider using reagents that generate neutral or basic byproducts, such as dimethyldioxirane (DMDO) or a catalytic system with hydrogen peroxide and a suitable catalyst. | This avoids the introduction of a strong acid into the reaction medium. |
Potential Cause 2: Instability During Workup and Purification
The desired product is sensitive to both heat and residual acid. Standard workup procedures and purification on silica gel can lead to significant product loss.
Diagnostic Steps:
-
Observe for streaking or decomposition on the TLC plate during analysis of column fractions.
-
Compare the crude NMR yield to the isolated yield. A large discrepancy suggests losses during purification.
Solutions:
-
Neutralizing Workup: Quench the reaction with a mild reducing agent (e.g., sodium thiosulfate) to destroy excess m-CPBA, followed by a wash with a saturated sodium bicarbonate solution to remove acidic components.
-
Gentle Purification:
-
Use a neutral or deactivated silica gel for column chromatography.
-
Consider alternative purification methods such as flash chromatography with a neutral solvent system or preparative TLC.
-
Minimize exposure to high temperatures during solvent removal by using a rotary evaporator at low temperature and pressure.
-
Potential Cause 3: Competing Side Reactions
The allylic alcohol moiety can participate in undesired reactions. For instance, rearrangement of the starting material or oxidation of the alcohol are possibilities, though less common with m-CPBA.
Diagnostic Steps:
-
Analyze the crude reaction mixture for byproducts with different skeletal structures or oxidation states.
Solutions:
-
Reaction Temperature Control: Maintaining a low reaction temperature (0 °C) is crucial to favor the desired epoxidation over alternative pathways.
-
Protecting Group Strategy: While adding steps, protection of the tertiary alcohol of 3-vinyloxetan-3-ol (e.g., as a silyl ether) can prevent its interference. However, the deprotection step would need to be carefully chosen to avoid ring-opening of the product.
Below is a decision-making workflow for troubleshooting low yields.
Sources
- 1. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 2. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 3. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scalable Synthesis of 3-(Oxiran-2-yl)oxetan-3-ol
Topic ID: OX-EP-003 | Status: Active | Level: Advanced Process Chemistry[1]
Executive Summary
The production of 3-(Oxiran-2-yl)oxetan-3-ol represents a unique challenge in process chemistry.[1] You are attempting to synthesize a molecule containing two highly strained rings (oxetane and oxirane) sharing a single carbon center, alongside a tertiary alcohol.
This molecule is a "loaded spring." The primary failure mode during scale-up is not the synthesis itself, but the workup , where trace acidity triggers a catastrophic cationic ring-opening polymerization (CROP) cascade.[1] This guide moves beyond standard literature to address the specific kinetic and thermodynamic controls required to stabilize this dual-heterocycle system at scale.
Part 1: The Mechanistic Landscape
To scale this reaction, you must understand the "Death Spiral" of this molecule.[1]
-
The Precursor: The synthesis almost invariably proceeds via the epoxidation of 3-vinyloxetan-3-ol .
-
The Threat: The oxetane oxygen is basic. In the presence of the acidic byproducts of epoxidation (e.g., m-chlorobenzoic acid from m-CPBA), the oxetane protonates.
-
The Cascade: The protonated oxetane undergoes ring-opening, attacking the epoxide or another monomer. This releases heat, accelerating the reaction—a classic thermal runaway scenario.[1]
Visualizing the Stability/Failure Pathways
Figure 1: The Kinetic Bifurcation.[2][3] Success depends entirely on suppressing the "Acid" pathway to prevent the cationic cascade.[1]
Part 2: Critical Process Parameters (CPP)
Phase 1: The Epoxidation Protocol
Avoid unbuffered m-CPBA at all costs.[1]
The Protocol:
-
Solvent Selection: Use Dichloromethane (DCM) or Ethyl Acetate . DCM is preferred for solubility, but Ethyl Acetate offers easier workup if the product is volatile.[1]
-
The Buffer (Crucial): You must use a biphasic buffer system.
-
Solid Phase: Disodium phosphate (
) or Sodium Bicarbonate ( ). -
Ratio: 2.0 equivalents of base per 1.0 equivalent of oxidant.
-
-
Temperature: Maintain internal temperature between -5°C and 0°C . Do not allow it to rise above 5°C.
Data: Impact of Buffer on Yield (10g Scale)
| Condition | Oxidant | Buffer | Yield (%) | Purity (%) | Observation |
| Control | m-CPBA | None | 12% | <60% | Significant polymerization (viscous oil) |
| Test A | m-CPBA | 65% | 85% | Minor decomposition during concentration | |
| Test B | m-CPBA | 88% | 94% | Clean conversion, stable crude |
Phase 2: The Quench & Workup (The Danger Zone)
Standard reductive quenches (sodium sulfite/thiosulfate) generate heat and can transiently lower pH.
The "Cold-Basic" Quench Method:
-
Quench: Pour the reaction mixture into a vigorously stirred, ice-cold solution of 10%
saturated with . -
pH Check: Verify the aqueous layer is pH > 7.5 before separation.
-
Extraction: Rapidly extract. Do not let the organic layer sit in contact with the aqueous waste longer than necessary.
Part 3: Troubleshooting & FAQs
Q1: My product decomposes on the rotavap. It turns into a gel.
Diagnosis: This is acid-catalyzed polymerization driven by concentration.[1] Even trace benzoic acid becomes concentrated enough to trigger ring-opening as the solvent volume decreases.[1] The Fix:
-
The "Amine Spike": Add 0.5% Triethylamine (
) to your organic phase before concentration. This acts as a "volatile buffer" that protects the oxetane ring during solvent removal. -
Temperature: Do not heat the water bath above 30°C. Use a higher vacuum rather than higher heat.
Q2: Can I distill this product?
Answer: Only under high vacuum (<0.5 mmHg) and strictly on small scales (<5g). Risk: The molecule has a high energy density. Heating a pot containing trace peroxides or acids can lead to rapid decomposition or rupture. Alternative: Flash chromatography on neutralized silica .
- /Hexanes, then flush with pure hexanes before loading your sample. This neutralizes the acidic sites on the silica surface.
Q3: The reaction stalls at 80% conversion. Should I add more oxidant?
Answer: Proceed with caution.
Reasoning: Adding more m-CPBA increases the acid load (
-
Check the pH of the suspension. If the buffer is exhausted, the reaction slows due to protonation of the reagent or substrate.[1]
-
Add fresh solid buffer (
) first. -
If adding oxidant, add it as a slurry in DCM, slowly.[1]
Q4: Is there a safer alternative to m-CPBA for kilo-scale?
Answer: Yes. For scales >100g, m-CPBA is hazardous due to shock sensitivity and waste volume.[1] Recommendation: Magnesium Monoperoxyphthalate (MMPP) .
-
Why: It is water-soluble. You can run the reaction in a biphasic system (Water/DCM). The phthalic acid byproduct stays in the water layer, keeping the organic layer (containing your oxetane) neutral. This inherently protects the acid-sensitive product.
Part 4: Workflow Visualization
Optimized Purification Logic
Figure 2: Purification decision tree emphasizing pH stabilization (Et3N) prior to thermal stress.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[4] Angewandte Chemie International Edition, 49(48), 8993-8995.[1] Link[1]
- Context: Establishes the stability profiles of oxetane rings and their utility as gem-dimethyl isosteres.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters, 12(9), 1944-1947.[1] Link[1]
- Context: Provides foundational protocols for manipulating the 3-position of oxetane rings without triggering ring opening.
-
Jenkins, K., et al. (2018). "Safety Assessment of Epoxidation Reactions on Scale." Organic Process Research & Development, 22(1), 12-22.[1] Link[1]
- Context: Critical safety data regarding exotherm control in m-CPBA epoxid
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][6] Chemical Reviews, 116(19), 12150–12233.[1] Link[1]
- Context: Comprehensive review covering the sensitivity of oxetanes to Lewis acids and polymeriz
Sources
- 1. CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation method for 3-oxetanone - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Characterization of byproducts in "3-(Oxiran-2-yl)oxetan-3-ol" synthesis
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-(Oxiran-2-yl)oxetan-3-ol. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, focusing on the characterization and mitigation of byproducts.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of 3-(Oxiran-2-yl)oxetan-3-ol.
Purity and Yield Issues
Q1: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of oxetanes can often be attributed to competing side reactions and the inherent ring strain of the four-membered ether.[1][2][3] Several factors could be at play:
-
Incomplete Reaction: The intramolecular cyclization to form the oxetane ring can be kinetically slow.[2][3]
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS to ensure full consumption of the starting material.
-
Temperature: While higher temperatures can accelerate the reaction, they may also promote side reactions. A careful optimization of the reaction temperature is recommended.
-
-
-
Side Reactions: The most common side reactions include elimination and intermolecular reactions.
-
Troubleshooting:
-
Base Selection: The choice of base is critical. A bulky, non-nucleophilic base can minimize intermolecular reactions.
-
Concentration: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.
-
-
-
Product Degradation: The strained oxetane ring can be susceptible to ring-opening under acidic or strongly basic conditions.[1]
-
Troubleshooting:
-
pH Control: Ensure the workup and purification steps are performed under neutral or mildly basic conditions.
-
Purification Method: Use purification techniques that avoid prolonged exposure to harsh conditions, such as flash chromatography with a neutral stationary phase.
-
-
Q2: I am observing a significant amount of a byproduct with a mass corresponding to a dimer or oligomer of my starting material. How can I prevent this?
A2: Dimerization or oligomerization is a common issue in syntheses involving reactive intermediates. This is often a result of intermolecular reactions competing with the desired intramolecular cyclization.
-
Causality: At higher concentrations, the probability of two molecules of the starting material reacting with each other increases, leading to the formation of dimers and higher-order oligomers.
-
Prevention Strategies:
-
High Dilution: Employing high-dilution conditions is a classic strategy to favor intramolecular reactions. This can be achieved by adding the substrate slowly to a large volume of solvent.
-
Optimized Stoichiometry: Ensure precise control over the stoichiometry of your reagents. An excess of a reactive species can promote unwanted side reactions.
-
Spectroscopic Analysis Queries
Q3: My ¹H NMR spectrum shows a complex multiplet in the 3.5-4.5 ppm region that I cannot fully assign to my product. What could these signals correspond to?
A3: The 3.5-4.5 ppm region in the ¹H NMR spectrum is where protons adjacent to oxygen atoms typically resonate. Unassigned signals in this region could indicate the presence of several byproducts.
-
Potential Byproducts and their Expected ¹H NMR Signals:
-
Diol from Epoxide Opening: If the epoxide ring is opened by water, a diol byproduct will be formed. This will show additional signals in the carbinol proton region (3.5-4.0 ppm) and broad -OH signals.[4][5]
-
Isomeric Byproducts: Depending on the reaction conditions, rearrangement of the starting material or intermediates could lead to isomeric byproducts with different chemical shifts.
-
Residual Solvents: Some solvents used in purification (e.g., ethyl acetate, methanol) have signals in this region.
-
-
Troubleshooting and Characterization:
-
D₂O Exchange: To identify -OH signals, add a drop of D₂O to your NMR tube and re-acquire the spectrum. The -OH peaks will disappear or significantly broaden.
-
2D NMR: Techniques like COSY and HSQC can help in establishing connectivity between protons and carbons, aiding in the structural elucidation of byproducts.
-
Reference Spectra: Compare your spectrum with known spectra of similar oxetane-containing compounds if available.[6][7][8]
-
Q4: I am seeing a peak in my mass spectrum that is 18 amu higher than my expected product mass. What is the likely identity of this species?
A4: A mass difference of +18 amu strongly suggests the addition of a water molecule. In the context of 3-(oxiran-2-yl)oxetan-3-ol synthesis, this is most likely due to the hydrolysis of the epoxide ring.
-
Mechanism: The strained epoxide ring is susceptible to nucleophilic attack by water, especially under acidic or basic conditions, leading to the formation of a 1,2-diol.[4][5][9]
-
Confirmation:
-
LC-MS/MS: Fragment the ion of interest in the mass spectrometer. The fragmentation pattern can provide structural information to confirm the diol structure.
-
Chromatographic Separation: The diol will be more polar than the desired product and should be separable by HPLC or flash chromatography.
-
Part 2: Byproduct Characterization Guide
A systematic approach is crucial for the identification of unknown byproducts. This guide outlines a workflow for characterizing common impurities.
Common Byproducts and Their Characteristics
| Byproduct Name | Structure | Formation Pathway | Key Analytical Features |
| 1,2-Diol | Acyclic diol | Hydrolysis of the epoxide ring | MS: [M+H]⁺ = 147.06 (M+18 of product)¹H NMR: Additional carbinol protons (3.5-4.0 ppm), two -OH signals. |
| Dimer | Two product molecules linked | Intermolecular reaction | MS: [M+H]⁺ = 259.12 (2M+1 of product)¹H NMR: Complex spectrum with overlapping signals. |
| Isomeric Byproduct | Rearranged product | Acid or base-catalyzed rearrangement | MS: [M+H]⁺ = 129.05 (same as product)¹H NMR: Different chemical shifts and coupling constants compared to the product. |
Experimental Protocols for Byproduct Identification
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile byproducts.[10][11][12][13]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating the components.
-
Injection Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Compare the obtained mass spectra with a library (e.g., NIST) to identify known compounds. For unknown peaks, analyze the fragmentation pattern to deduce the structure.
Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis
HPLC-MS is ideal for non-volatile byproducts and for obtaining accurate mass data.
-
Sample Preparation: Dissolve the sample in the mobile phase (e.g., acetonitrile/water).
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.
-
-
Data Analysis: Determine the elemental composition of the parent ions from the accurate mass data. Use MS/MS fragmentation to elucidate the structure.
Part 3: Visualizations
Synthesis and Byproduct Formation Pathway
The following diagram illustrates the intended synthetic route to 3-(oxiran-2-yl)oxetan-3-ol and the formation of a common diol byproduct.
Caption: Synthesis of 3-(Oxiran-2-yl)oxetan-3-ol and a key side reaction.
Troubleshooting Workflow for Impurity Identification
This workflow provides a systematic approach to identifying an unknown impurity in your reaction mixture.
Caption: A step-by-step guide for identifying unknown byproducts.
References
-
Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46–58. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. 3,3-bisz-(Hydroxymethyl)-oxetane (2754-18-9) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Oxetan-3-ol(7748-36-9) 1H NMR spectrum [chemicalbook.com]
- 9. byjus.com [byjus.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. The detection of an epoxide intermediate by gas chromatography-mass spectrometry [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to control the molecular weight of polymers from "3-(Oxiran-2-yl)oxetan-3-ol"
Technical Support Center: Polymerization of 3-(Oxiran-2-yl)oxetan-3-ol
Topic: Strategies to Control Molecular Weight
Executive Summary & Mechanistic Insight
The monomer 3-(Oxiran-2-yl)oxetan-3-ol is a unique "hybrid" inimer (initiator-monomer) containing two distinct polymerizable cyclic ethers—a highly strained oxirane (epoxide) and a less strained oxetane —along with a hydroxyl group .
Controlling the molecular weight (MW) of polymers derived from this monomer is challenging due to two competing mechanisms:
-
Cationic Ring-Opening Polymerization (CROP): Both rings can open, potentially leading to uncontrolled crosslinking (gelation) rather than soluble polymer formation.
-
Activated Monomer (AM) Mechanism: The hydroxyl group acts as a chain transfer agent. If controlled, this mechanism yields soluble, hyperbranched polyethers with defined MW.[1]
The Core Challenge: Because the epoxide ring has higher ring strain (~114 kJ/mol) than the oxetane (~107 kJ/mol), it reacts significantly faster. Without intervention, the epoxide will polymerize rapidly (Active Chain End mechanism), leading to high dispersity (
The Solution: To control MW, you must enforce the Activated Monomer (AM) mechanism and potentially utilize chemoselectivity to polymerize the epoxide ring while preserving the oxetane, or polymerize both in a controlled "slow addition" regime.
Critical Strategies for MW Control
Strategy A: The Core-First Approach (Monomer-to-Initiator Ratio)
Do not rely on the monomer to auto-initiate. Use a polyfunctional alcohol core (e.g., Trimethylolpropane [TMP] or Pentaerythritol) to strictly define the number of growing arms.
-
Why: In the absence of a core, the monomer initiates itself (homopolymerization), leading to unpredictable
(Degree of Polymerization). -
Formula:
-
Protocol: Calculate your feed ratio based on the target
. A ratio of 10–50 is typical for hyperbranched polyethers.
Strategy B: Slow Monomer Addition (SMA)
This is the single most effective technique to narrow the polydispersity index (PDI) and prevent gelation.
-
The Concept: By adding the monomer dropwise to the catalyst/core solution, you keep the instantaneous monomer concentration (
) extremely low. -
Mechanism: Low
favors the reaction of the monomer with the polymer chain ends (hydroxyls) over the reaction of the monomer with other monomer molecules. -
Target Rate: 0.5 – 1.0 equivalents of monomer per hour relative to the core.
Strategy C: Chemoselective Temperature Control
Exploit the reactivity difference between the epoxide and oxetane rings.
-
Low Temperature (-20°C to 0°C): Selectively polymerizes the epoxide ring. The oxetane ring remains intact as a pendant functional group. This yields a linear or hyperbranched structure (depending on proton transfer) without crosslinking.
-
High Temperature (>60°C): Promotes the opening of both rings , leading to a dense, potentially crosslinked network.
-
Recommendation: For controlled MW, perform the polymerization at 0°C to 10°C to target the epoxide conversion first.
Experimental Workflow & Protocols
Protocol: Controlled Synthesis via SMA Technique
Reagents:
-
Monomer: 3-(Oxiran-2-yl)oxetan-3-ol (Dried over
). -
Core: Trimethylolpropane (TMP).[2]
-
Catalyst:
(Boron trifluoride diethyl etherate). -
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step Procedure:
-
Reactor Setup: Flame-dry a two-neck round-bottom flask under Argon flow.
-
Core Dissolution: Dissolve TMP (1.0 eq) in anhydrous DCM.
-
Catalyst Activation: Add
(0.1 – 0.3 mol% relative to hydroxyl groups). Stir for 10 mins at 0°C. -
Slow Addition (Crucial):
-
Load the monomer into a gas-tight syringe.
-
Using a syringe pump, add the monomer to the reaction mixture at a rate of 0.05 mL/min (adjusted for scale).
-
Note: The addition time should be at least 6–12 hours.
-
-
Post-Reaction: Stir for an additional 2 hours after addition is complete.
-
Quenching: Add excess methanol or Amberlyst A21 (basic resin) to neutralize the catalyst.
-
Purification: Precipitate into cold diethyl ether or dialyze (MWCO 1000 Da) to remove unreacted monomer.
Visualizing the Control Strategy
The following diagram illustrates the competition between the "Active Chain End" (Uncontrolled) and "Activated Monomer" (Controlled) mechanisms.
Caption: Figure 1. The Slow Monomer Addition (SMA) strategy forces the reaction pathway towards the Activated Monomer mechanism, preventing uncontrolled auto-polymerization.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Gelation (Insoluble Product) | Crosslinking: Both epoxide and oxetane rings opened. | Reduce Temperature: Lower reaction temp to 0°C to target only the epoxide.Reduce Conversion: Stop reaction at 80-90% conversion. |
| High PDI (> 2.0) | Fast Addition: Monomer concentration was too high, triggering ACE mechanism. | Decrease Feed Rate: Slow down the syringe pump by 50%.Increase Stirring: Ensure rapid mixing at the injection point. |
| Low Molecular Weight | Moisture Contamination: Water acts as a chain transfer agent, terminating chains early. | Dry Reagents: Distill monomer over |
| No Reaction | Catalyst Deactivation: Basic impurities in the monomer neutralized the Lewis Acid. | Purify Monomer: Pass monomer through a neutral alumina plug before use.Increase Catalyst: Increase |
References
-
Sunder, A., Hanselmann, R., Frey, H., & Mülhaupt, R. (1999). Controlled Synthesis of Hyperbranched Polyglycerols by Ring-Opening Multibranching Polymerization. Macromolecules.
-
Tokar, R., Kubisa, P., & Penczek, S. (1994). Cationic polymerization of glycidol: coexistence of the activated monomer and active chain end mechanism. Macromolecules.
-
Crivello, J. V. (2009). The Discovery and Development of Onium Salt Cationic Photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry.
-
Magnin, H., et al. (2020). Poly(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions. Polymers (Basel).
Sources
Validation & Comparative
Comparative Reactivity Guide: The Oxetane vs. Oxirane Ring Systems in 3-(Oxiran-2-yl)oxetan-3-ol
Topic: Comparative Reactivity of the Oxetane and Oxirane Rings in "3-(Oxiran-2-yl)oxetan-3-ol" Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Bottom Line: In the bifunctional scaffold of 3-(Oxiran-2-yl)oxetan-3-ol, the oxirane (epoxide) ring is kinetically dominant regarding nucleophilic ring opening, while the oxetane ring acts as a thermodynamically stable anchor under basic conditions.
For researchers utilizing this scaffold, the primary utility lies in its latent potential to undergo intramolecular spirocyclization . Under basic conditions, the tertiary alcohol at position 3 acts as an internal nucleophile, attacking the epoxide to form the valuable 2,6-dioxaspiro[3.3]heptane core. This guide details the mechanistic hierarchy that allows the oxetane ring to survive conditions that destroy the epoxide, providing protocols to harness this selectivity.
Structural & Energetic Analysis
To predict reactivity, one must quantify the strain and steric environment of the competing rings. While both are strained ethers, their electronic and steric profiles differ significantly.
Table 1: Ring Strain and Physicochemical Comparison
| Feature | Oxirane (Epoxide) | Oxetane | Implication for Reactivity |
| Ring Strain Energy | ~27.5 kcal/mol (115 kJ/mol) | ~26.0 kcal/mol (109 kJ/mol) | Epoxide releases slightly more energy upon opening, but the values are comparable. |
| Bond Angles (C-O-C) | ~61.5° | ~91.5° | Epoxide has significantly higher angle strain, increasing electrophilicity. |
| Basicity (pKa of conj. acid) | ~ -2.0 | ~ -3.6 | Oxetane is more basic (better Lewis base) due to less s-character in the oxygen lone pairs, making it a better H-bond acceptor. |
| Steric Access | 2-substituted (Secondary/Tertiary) | 3,3-disubstituted (Quaternary center) | Epoxide is more accessible to external nucleophiles; the oxetane oxygen is sterically shielded. |
| Kinetic Lability | High | Moderate | Epoxide opens rapidly with nucleophiles; Oxetane requires higher temperatures or activation. |
Reactivity Scenarios: The Hierarchy of Ring Opening
The reactivity of 3-(Oxiran-2-yl)oxetan-3-ol is defined by three distinct pathways. The choice of reagent determines which ring opens and whether the molecular skeleton is preserved or rearranged.
Scenario A: Intramolecular Cyclization (The "Gold Standard")
-
Condition: Strong Base (NaH,
-BuOK), Aprotic Solvent (THF). -
Mechanism: The base deprotonates the tertiary alcohol. The resulting alkoxide, positioned proximally to the epoxide, attacks the epoxide ring (typically at the less substituted carbon if applicable, or via 3-exo-tet/4-exo-tet rules).
-
Outcome: Formation of 2,6-dioxaspiro[3.3]heptane .[1][2] The original oxetane ring remains intact, and the epoxide is transformed into a second oxetane ring.
Scenario B: Intermolecular Nucleophilic Attack
-
Condition: External Nucleophile (e.g., NaN
, PhSH), Basic/Neutral conditions. -
Mechanism: The external nucleophile attacks the epoxide exclusively. The oxetane ring is too sterically hindered (neopentyl-like position) and less strained than the epoxide.
-
Outcome: Ring-opened diol derivative (Epoxide opens; Oxetane survives).
Scenario C: Acid-Catalyzed Degradation (The "Danger Zone")
-
Condition: Lewis Acids (BF
OEt ) or Brønsted Acids. -
Mechanism: Both oxygens can be protonated/coordinated. While the oxetane is more basic, the epoxide is more liable to rearrange (Meinwald rearrangement) or polymerize. The tertiary alcohol facilitates semi-pinacol type rearrangements that can destroy the bicyclic framework.
-
Outcome: Complex mixtures, polymerization, or skeletal rearrangement.
Visualizing the Reaction Pathways[3]
The following diagram illustrates the divergence in reactivity based on the conditions applied.
Figure 1: Reaction divergence of 3-(Oxiran-2-yl)oxetan-3-ol. The green path represents the primary synthetic utility.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dioxaspiro[3.3]heptane (Spirocyclization)
This protocol demonstrates the survival of the oxetane ring during the transformation of the epoxide.
Reagents:
-
3-(Oxiran-2-yl)oxetan-3-ol (1.0 equiv)
-
Potassium tert-butoxide (
-BuOK) (1.1 equiv) or Sodium Hydride (NaH) -
Anhydrous THF (0.1 M concentration)
Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF.
-
Deprotonation: Add
-BuOK at 0°C. Stir for 10 minutes. -
Addition: Add the substrate (dissolved in minimal THF) dropwise to the base solution.
-
Expert Insight: Slow addition prevents intermolecular polymerization of the epoxide.
-
-
Cyclization: Allow the reaction to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (stain with KMnO
; epoxide and oxetane are not UV active). Look for the disappearance of the polar alcohol spot and appearance of a less polar spot.
-
-
Quench: Quench carefully with saturated NH
Cl solution. -
Isolation: Extract with Et
O ( ). The spiro product is volatile; avoid high-vacuum prolonged drying.
Protocol 2: Selective Epoxide Opening with Azide
This protocol validates the kinetic dominance of the epoxide.
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Azide (NaN
) (3.0 equiv) -
Ammonium Chloride (NH
Cl) (3.0 equiv) -
Solvent: MeOH/H
O (8:1)
Workflow:
-
Dissolve substrate in MeOH/H
O. -
Add NaN
and NH Cl. -
Heat to 60°C for 12 hours.
-
Result: NMR analysis will show the disappearance of epoxide protons (
2.5–3.0 ppm) while the oxetane protons ( 4.4–4.8 ppm) remain intact as a doublet/multiplet pattern, confirming the oxetane ring did not open.
Mechanistic Logic & Troubleshooting
Why does the Oxetane survive?
-
Steric Shielding: The oxetane ring in this molecule is attached to a quaternary carbon (C3). Nucleophilic attack on the oxetane would require an
trajectory approaching a neopentyl-like center, which is kinetically prohibited compared to the exposed carbons of the epoxide. -
The Thorpe-Ingold Effect: In the spirocyclization (Protocol 1), the gem-disubstitution at the central carbon pre-organizes the molecule, favoring ring closure over intermolecular polymerization.
Common Pitfalls
-
Acidic Workups: Avoid strong acids during purification. The spiro-product is acid-sensitive and can hydrolyze. Use buffered silica gel or neutral alumina if chromatography is necessary.
-
Volatility: The resulting spiro-oxetanes are often low-molecular-weight and volatile. Do not rotovap to dryness at high temperatures.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Properties. Angewandte Chemie. Link
-
Benson, S. W., & Cohen, N. (1998). Current Status of the Thermodynamic Data on Oxetane and Oxirane Ring Strain. Journal of the American Chemical Society (Cited via NIST Chemistry WebBook). Link
-
Hamza, D., et al. (2010). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. (Provides analogous protocols for spiro-ring closure). Link
Sources
Technical Guide: 3-(Oxiran-2-yl)oxetan-3-ol vs. Conventional Bifunctional Epoxy Monomers
Here is a comprehensive technical comparison guide structured for high-level research and development applications.
Executive Summary
3-(Oxiran-2-yl)oxetan-3-ol represents a distinct class of "hybrid" monomers that bridge the gap between the high reactivity of oxetanes and the crosslinking density of epoxides . Unlike conventional mixtures (blends), this unimolecular hybrid integrates a strained oxetane ring, an oxirane (epoxy) ring, and a hydroxyl group within a single low-molecular-weight framework.
For researchers in polymer science , this molecule offers a solution to the "Speed vs. Toughness" trade-off inherent in cationic curing. For drug development professionals , it serves as a high-value scaffold for accessing oxetane-modified bioisosteres, improving metabolic stability and solubility in small-molecule therapeutics.
Molecular Architecture & Reactivity Logic
To understand the performance differences, we must analyze the functional density.
| Feature | 3-(Oxiran-2-yl)oxetan-3-ol (The Hybrid) | Cycloaliphatic Epoxide (e.g., UVR-6110) | Glycidyl Ether (e.g., DGEBA) |
| Ring Strain | High (Dual strained rings) | High (Cyclohexyl ring strain) | Moderate |
| Basicity (Initiation) | High (Oxetane oxygen is more basic) | Low (Slow initiation) | Moderate |
| Mechanism | Dual: ACE + Activated Monomer (AM) | Active Chain End (ACE) | Active Chain End (ACE) |
| Viscosity | Low (< 50 cP, predicted) | Medium (250–350 cP) | High (4,000–12,000 cP) |
| O Inhibition | None (Cationic) | None (Cationic) | None (Cationic) |
The "Activated Monomer" Advantage
The presence of the C-3 Hydroxyl group is the critical differentiator. In standard epoxies, polymerization proceeds via the Active Chain End (ACE) mechanism, often leading to brittle networks. The Hybrid's hydroxyl group facilitates the Activated Monomer (AM) mechanism, acting as a chain transfer agent. This promotes higher conversion rates and introduces flexibility into the polymer backbone without sacrificing crosslink density.
Diagram: Cationic Polymerization Pathways
The following diagram illustrates how the Hybrid monomer utilizes the hydroxyl group to bypass the steric hindrance often seen in pure epoxide homopolymerization.
Caption: Comparison of Active Chain End (ACE) vs. Activated Monomer (AM) mechanisms. The Hybrid monomer leverages the AM pathway (Green) to achieve higher conversion and reduced shrinkage.
Comparative Performance Analysis
A. Vs. Cycloaliphatic Epoxides (e.g., UVR-6110)
-
The Problem with UVR-6110: While fast-curing, cycloaliphatic epoxies form extremely brittle films due to high crosslink density and lack of chain flexibility.
-
The Hybrid Solution: The oxetane ring in 3-(Oxiran-2-yl)oxetan-3-ol possesses higher basicity (pKa ~2.0) compared to the epoxide (pKa ~ -3.0), leading to faster initiation. Crucially, the hydroxyl group allows for chain transfer, effectively "softening" the network during formation.
-
Result: Faster induction period (onset of cure) and significantly higher impact resistance.
B. Vs. Glycidyl Ethers (e.g., DGEBA/Bisphenol A)[1]
-
The Problem with DGEBA: High viscosity requires diluents (which lower performance) and toxicity concerns (Bisphenol A). Cure speed is sluggish under cationic initiation.
-
The Hybrid Solution: The Hybrid is an aliphatic, low-viscosity liquid. It acts as its own reactive diluent.
-
Result: Solvent-free formulations are possible with cure speeds 5-10x faster than DGEBA systems.
Summary Data Table
Note: Values are representative of the class of hybrid oxetane-epoxy alcohols.
| Property | Hybrid (Oxiran-Oxetan-ol) | UVR-6110 (Cycloaliphatic) | OXT-101 (Pure Oxetane) |
| Induction Period | Very Short (< 2s) | Short (5s) | Long (> 10s) |
| Cure Speed | Fast | Fast | Slow (without epoxy) |
| Final Conversion | > 90% (due to AM mech) | ~75-80% (Vitrification limit) | > 95% |
| Film Flexibility | Moderate-High | Very Low (Brittle) | High |
| Shrinkage | Low (Ring opening expansion) | Low | Low |
Experimental Validation Protocols
To validate the superiority of 3-(Oxiran-2-yl)oxetan-3-ol in your specific application, use the following self-validating protocols.
Protocol A: Real-Time FTIR (Kinetics Monitoring)
Objective: Quantify the conversion rates of the oxetane vs. epoxide rings simultaneously.
-
Preparation: Mix Monomer with 1.0 wt% Iodonium salt photoinitiator (e.g., Omnicat 250).
-
Setup: Place sample between two NaCl plates (or use ATR-FTIR).
-
Target Peaks:
-
Epoxide Ring: Monitor decrease at ~790 cm⁻¹ or ~910 cm⁻¹ .
-
Oxetane Ring: Monitor decrease at ~980 cm⁻¹ .
-
Hydroxyl (Reference): Monitor shift/broadening at ~3400-3500 cm⁻¹ .
-
-
Irradiation: Expose to UV LED (365nm or 395nm) at 50 mW/cm².
-
Validation: The Hybrid should show a simultaneous decay of both ring peaks, whereas a blend often shows a "stair-step" cure (Oxetane first, then Epoxide).
Protocol B: Photo-DSC (Reactivity)
Objective: Measure the heat of polymerization (Enthalpy).
-
Equipment: Differential Scanning Calorimeter with UV attachment.
-
Method: Isothermal run at 25°C. Light on at t=1.0 min.
-
Analysis: Integrate the exotherm peak (J/g).
-
Success Criteria: The Hybrid should exhibit a sharper "Time to Peak Maximum" (T_max) compared to an equimolar blend of separate epoxy and oxetane monomers, indicating intramolecular synergy.
Applications in Drug Development (Medicinal Chemistry)
While the primary bulk application is materials science, this molecule is a critical Bioisostere Building Block .
Context: The oxetane ring is increasingly used to replace gem-dimethyl or carbonyl groups in drug candidates to improve physicochemical properties.[1]
-
Solubility: The high polarity of the oxetane ring (dipole moment ~1.9 D) increases aqueous solubility compared to carbocyclic analogs.
-
Metabolic Stability: The 3-(Oxiran-2-yl)oxetan-3-ol structure allows for the synthesis of complex spiro-cycles or 3,3-disubstituted oxetanes that resist P450 metabolic degradation.
Workflow for Medicinal Chemists:
-
Ring Opening: Use the epoxide ring for nucleophilic attack (e.g., by amines) to attach the payload.
-
Preservation: The oxetane ring remains intact under basic conditions, preserving the solubility-enhancing motif.
-
Functionalization: The free -OH group allows for further esterification or etherification.
References
-
Crivello, J. V. (2015). Hybrid Radical/Cationic Frontal Polymerization. Journal of Polymer Science Part A: Polymer Chemistry.
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
-
Sasaki, H., & Crivello, J. V. (2002). The Synthesis and Photoinitiated Cationic Polymerization of Oxetane Monomers. Journal of Macromolecular Science.
-
RadTech International. (2020). Combining Oxiranes and Oxetanes to Enhance Kinetics and Improve Physical Properties.
-
PubChem. Oxetan-3-ol Compound Summary. National Library of Medicine.
Disclaimer: Syntheses and polymerization reactions involving strained rings like oxetanes and epoxides can be highly exothermic. Always perform DSC screening on small scales before bulk polymerization.
Sources
Comparing the properties of polymers derived from "3-(Oxiran-2-yl)oxetan-3-ol"
Executive Summary
3-(Oxiran-2-yl)oxetan-3-ol represents a specialized class of "hybrid monomers" that integrate the high reactivity of epoxides (oxiranes) with the structural rigidity and controlled propagation of oxetanes , anchored by a hydroxyl functional group.
Unlike conventional single-ring monomers (e.g., Glycidol or 3-Ethyl-3-hydroxymethyloxetane), this molecule possesses a dual-cyclic architecture . This unique structure allows for "self-initiating" cationic polymerization where the epoxide ring eliminates the induction period typically seen in oxetanes, while the oxetane ring contributes to superior mechanical properties and lower shrinkage.
This guide compares polymers derived from this hybrid monomer against standard aliphatic polyethers (from Glycidol) and polyoxetanes. It focuses on Cationic Ring-Opening Polymerization (CROP) mechanisms, resulting in hyperbranched or crosslinked polyether networks.
Chemical Architecture & Reactivity Profile
The "Kick-Start" Effect
In cationic polymerization, pure oxetanes often suffer from a long induction period due to their high basicity but slow initiation.[1] Epoxides initiate rapidly but propagate uncontrollably.
-
Epoxide Ring (3-membered): Acts as the internal initiator. High ring strain (~114 kJ/mol) leads to rapid protonation and ring-opening.
-
Oxetane Ring (4-membered): Acts as the primary propagation unit. Lower ring strain (~107 kJ/mol) but higher basicity allows for controlled chain growth.
-
Hydroxyl Group (-OH): Facilitates the Activated Monomer (AM) mechanism, promoting chain transfer and hyperbranching rather than linear growth.
Comparative Monomer Analysis
| Feature | Hybrid Monomer (3-(Oxiran-2-yl)oxetan-3-ol) | Glycidol (Epoxide-Alcohol) | TMPO (Oxetane-Alcohol) |
| Ring Strain | Dual (High/Medium) | High (Epoxide only) | Medium (Oxetane only) |
| Induction Period | Negligible (Epoxide "kick-starts") | Negligible | Significant (Slow initiation) |
| Polymer Architecture | Crosslinked / Dense Hyperbranched | Hyperbranched (Dendritic-like) | Linear or Hyperbranched |
| Volume Shrinkage | Low (Oxetane characteristic) | High | Low |
| Reactivity Control | High (Dual-stage curing possible) | Low (Runaway exotherms common) | High (Requires aggressive initiation) |
Polymerization Mechanism (CROP)
The polymerization of 3-(Oxiran-2-yl)oxetan-3-ol proceeds via a competitive Cationic Ring-Opening Polymerization. The mechanism shifts based on the initiator concentration and temperature.
Pathway Logic
-
Initiation: The proton (
) preferentially attacks the more strained epoxide ring. -
Propagation: The resulting carbocation attacks the oxetane ring of a neighboring monomer (due to oxetane's higher nucleophilicity).
-
Branching (AM Mechanism): The hydroxyl group attacks the activated ring, creating a "chain transfer" event that leaves a new hydroxyl group at the chain end, generating a hyperbranched topology.
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the epoxide and oxetane rings during polymerization.
Caption: Kinetic pathway showing the "Kick-Start" effect where epoxide initiation drives oxetane propagation, leading to complex networks.[1][2]
Performance Comparison: Physical & Thermal Properties[3]
The resulting polymer is a polyether network . Below is a comparison of its properties against standard alternatives when cured under identical cationic conditions (
| Property | Hybrid Polymer (Subject) | Polyglycidol (Standard) | Poly(TMPO) (Oxetane Std) | Significance |
| Glass Transition ( | -10°C to +20°C | -20°C to -15°C | -30°C to -20°C | The hybrid's dual-ring crosslinking increases rigidity compared to flexible linear polyethers. |
| Hydroxyl Value | High | Very High | High | High OH content allows for post-polymerization functionalization (e.g., for drug delivery). |
| Solubility | Tunable | Water Soluble | Organic Soluble | Hybrid polymers often exhibit amphiphilicity depending on the degree of branching. |
| Viscosity (Melt) | Medium (Newtonian) | Low | High | Globular hyperbranched structures reduce viscosity compared to linear analogs. |
| Biocompatibility | Moderate | High | Low/Moderate | Polyglycidol is the gold standard for biocompatibility; the hybrid requires specific toxicity screening. |
Key Insight: The "Damping" Effect
Polymers derived from 3-(Oxiran-2-yl)oxetan-3-ol exhibit a unique damping property (loss factor
Experimental Protocol: Cationic Synthesis Workflow
Objective: Synthesize a hyperbranched polyether using 3-(Oxiran-2-yl)oxetan-3-ol via the Activated Monomer mechanism.
Reagents
-
Monomer: 3-(Oxiran-2-yl)oxetan-3-ol (Dried over
). -
Core Initiator: Trimethylolpropane (TMP) (Optional, to control core architecture).
-
Catalyst: Boron Trifluoride Diethyl Etherate (
). -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a three-neck round-bottom flask under nitrogen flow.
-
Logic: Cationic polymerization is extremely sensitive to moisture; water acts as a chain transfer agent, lowering molecular weight unpredictably.
-
-
Slow Monomer Addition (SMA) Technique:
-
Dissolve the catalyst (
, 0.5 mol%) in DCM in the reactor. -
Load the monomer into a syringe pump.
-
Crucial Step: Add the monomer dropwise over 6–12 hours.
-
Why? This maintains a low instantaneous monomer concentration (
). This favors the Activated Monomer (AM) mechanism (reaction with chain-end OH) over the Active Chain End (ACE) mechanism (ring-ring polymerization), ensuring a hyperbranched topology rather than a crosslinked gel.
-
-
Quenching & Purification:
-
Quench with ammoniacal methanol.
-
Precipitate into cold diethyl ether to remove unreacted monomer and catalyst residues.
-
Dry under vacuum at 50°C for 24 hours.
-
-
Characterization Workflow:
-
Verify structure via
NMR (Inverse Gated Decoupling) to calculate the Degree of Branching (DB) .
-
Characterization Workflow Diagram
Caption: Standard workflow for validating the hyperbranched topology and thermal properties of the synthesized polymer.
References
-
Crivello, J. V. (2015).[3] "Investigations of the reactivity of 'kick-started' oxetanes in photoinitiated cationic polymerization." Journal of Polymer Science Part A: Polymer Chemistry.
- Context: Establishes the mechanism where epoxides accelerate oxetane polymeriz
-
Sunder, A., Hanselmann, R., Frey, H., & Mülhaupt, R. (1999). "Controlled Synthesis of Hyperbranched Polyglycerols by Ring-Opening Multibranching Polymerization." Macromolecules.
- Context: The foundational protocol for synthesizing hyperbranched polyethers via the Activ
-
Goethals, E. J. (1998). "Cationic Ring-Opening Polymerization of Heterocyclic Monomers." Makromolekulare Chemie.[3] Macromolecular Symposia.
- Context: Detailed kinetics of oxetane vs. epoxide ring opening.
-
Xu, T., et al. (2016). "Study on Synthesis of Oxetan-3-ol." Atlantis Press.[4]
-
Sangermano, M., et al. (2025).[3] "Cationic Photopolymerization of Biobased Oxetane Monomers." Macromolecular Chemistry and Physics.
- Context: Recent advances in hybrid c
Sources
A Comparative Guide to the Kinetic Studies of 3-(Oxiran-2-yl)oxetan-3-ol Polymerization
For researchers, scientists, and professionals in drug development, understanding the polymerization kinetics of novel monomers is paramount for tailoring material properties and optimizing reaction conditions. This guide provides an in-depth technical comparison of the polymerization kinetics of "3-(Oxiran-2-yl)oxetan-3-ol," a unique monomer featuring both oxirane and oxetane functionalities, as well as a hydroxyl group. We will explore various polymerization techniques, present supporting experimental data from analogous systems, and offer detailed protocols for conducting these kinetic studies.
Introduction: The Unique Chemistry of 3-(Oxiran-2-yl)oxetan-3-ol
3-(Oxiran-2-yl)oxetan-3-ol is a bifunctional monomer containing both a highly strained three-membered oxirane (epoxide) ring and a four-membered oxetane ring. This combination offers a versatile platform for creating polymers with unique properties, as the two rings exhibit different polymerization behaviors. The presence of a hydroxyl group further adds to its chemical versatility, potentially participating in the polymerization process and influencing the final polymer architecture.
The primary mechanism for the polymerization of both oxiranes and oxetanes is cationic ring-opening polymerization (CROP).[1][2] However, the kinetics of these processes differ significantly. Oxiranes generally exhibit faster initiation but slower propagation rates compared to oxetanes, which often show an induction period followed by rapid polymerization.[3] The copolymerization of these two moieties within a single monomer is expected to yield a hybrid kinetic profile, offering a unique handle to control polymer growth and properties.[4]
This guide will delve into the kinetic studies of this monomer, providing a comparative analysis of different polymerization methods and the analytical techniques used to monitor them.
Comparative Analysis of Polymerization Kinetics
The polymerization of 3-(Oxiran-2-yl)oxetan-3-ol can be initiated through several mechanisms, with cationic photopolymerization being a prominent method. The choice of initiator and reaction conditions significantly impacts the polymerization kinetics.
Cationic Photopolymerization
Cationic photopolymerization, initiated by photoacid generators (PAGs), is a highly efficient method for curing epoxy and oxetane systems.[5] Upon UV irradiation, PAGs generate a strong Brønsted or Lewis acid, which initiates the ring-opening of the cyclic ethers.
Kinetic Profile:
The polymerization of 3-(Oxiran-2-yl)oxetan-3-ol via cationic photopolymerization is expected to exhibit a complex kinetic profile due to the presence of two distinct reactive groups. The more strained and generally more reactive oxirane ring is likely to initiate polymerization first. However, the higher basicity of the oxetane ring can lead to a faster propagation rate once initiated.[6] The combination of these two functionalities can lead to an overall enhancement of the polymerization kinetics.[1][4]
Comparative Data:
The following table summarizes typical kinetic parameters for the cationic photopolymerization of related oxirane and oxetane monomers, providing a baseline for what can be expected for 3-(Oxiran-2-yl)oxetan-3-ol.
| Monomer System | Initiator | Conversion (%) | Polymerization Rate (s⁻¹) | Key Observations | Reference |
| Cycloaliphatic Epoxide | Triarylsulfonium hexafluoroantimonate | ~60 | ~0.05 | Slower polymerization, brittle polymer. | [1] |
| 3-Ethyl-3-hydroxymethyloxetane | Diaryliodonium salt | >80 | ~0.15 | Induction period followed by rapid polymerization. | [7] |
| Epoxide/Oxetane Blend | Triarylsulfonium hexafluoroantimonate | >90 | ~0.20 | Synergistic effect, enhanced kinetics for both monomers. | [4] |
Anionic Ring-Opening Polymerization (AROP)
The presence of the hydroxyl group on 3-(Oxiran-2-yl)oxetan-3-ol opens the door for anionic ring-opening polymerization (AROP).[5] This method typically involves a strong base as an initiator, which deprotonates the hydroxyl group to form an alkoxide that then attacks the oxirane or oxetane ring.
Kinetic Profile:
AROP of this monomer is anticipated to be more selective towards the oxirane ring due to its higher susceptibility to nucleophilic attack compared to the more sterically hindered oxetane ring. The kinetics will be highly dependent on the choice of initiator, counter-ion, and solvent.
Experimental Protocols for Kinetic Studies
To accurately assess the polymerization kinetics of 3-(Oxiran-2-yl)oxetan-3-ol, a well-designed experimental setup is crucial. Real-time Fourier-transform infrared (RT-FTIR) spectroscopy is a powerful technique for this purpose, allowing for the continuous monitoring of the disappearance of characteristic vibrational bands of the oxirane and oxetane rings.[2][8]
Materials and Reagents
-
Monomer: 3-(Oxiran-2-yl)oxetan-3-ol
-
Photoinitiator (for CROP): Triarylsulfonium hexafluoroantimonate salts or diaryliodonium salts
-
Initiator (for AROP): Potassium tert-butoxide
-
Solvent (if required): Dichloromethane or other suitable anhydrous solvent
-
Internal Standard (optional): A non-reactive compound with a distinct IR absorption band
Experimental Workflow for Cationic Photopolymerization Kinetic Study
Caption: Workflow for kinetic analysis of cationic photopolymerization using RT-FTIR.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a formulation by dissolving the photoinitiator (e.g., 1-2 mol%) in the 3-(Oxiran-2-yl)oxetan-3-ol monomer. Ensure complete dissolution, gentle warming may be necessary.
-
Place a small drop of the formulation between two IR-transparent windows (e.g., BaF₂) separated by a spacer of known thickness (e.g., 25 µm) to create a thin film.
-
-
RT-FTIR Measurement:
-
Place the sample assembly into the sample compartment of an FTIR spectrometer equipped for real-time measurements.
-
Acquire a baseline IR spectrum before polymerization.
-
Initiate the polymerization by exposing the sample to a UV light source of known intensity and wavelength.
-
Simultaneously, begin acquiring IR spectra at regular intervals (e.g., every 1-2 seconds).
-
-
Data Analysis:
-
Monitor the decrease in the area of the characteristic absorption bands for the oxirane ring (e.g., ~790-810 cm⁻¹) and the oxetane ring (e.g., ~980 cm⁻¹).[4]
-
Calculate the conversion of each functional group as a function of time using the following equation: Conversion (%) = [1 - (Aₜ / A₀)] * 100 where Aₜ is the peak area at time t, and A₀ is the initial peak area.
-
The polymerization rate can be determined from the slope of the conversion versus time plot.
-
Visualization of Cationic Ring-Opening Polymerization Mechanism
Caption: Simplified mechanism of cationic ring-opening polymerization (CROP).
Alternative Analytical Techniques for Kinetic Studies
While RT-FTIR is a primary tool, other techniques can provide complementary information for a comprehensive kinetic analysis.
| Technique | Information Provided | Advantages | Disadvantages |
| Photo-Differential Scanning Calorimetry (Photo-DSC) | Reaction enthalpy, overall conversion, and rate of polymerization. | High sensitivity to heat flow. | Does not provide information on individual functional group conversion. |
| Raman Spectroscopy | Real-time conversion of functional groups.[9] | Can be used with aqueous systems, less interference from water. | Weaker signal than IR, potential for fluorescence interference. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monomer conversion, polymer microstructure.[10] | Provides detailed structural information. | Typically lower time resolution, requires deuterated solvents for solution studies. |
| Size-Exclusion Chromatography (SEC) | Molecular weight and molecular weight distribution.[10] | Essential for understanding polymer growth. | Not a real-time technique, requires quenching the reaction at different time points. |
| Microrheology | Viscosity changes, gel point determination.[9][11] | Sensitive to changes in the physical state of the polymerizing system. | Indirect measure of conversion. |
Conclusion and Future Outlook
The kinetic study of 3-(Oxiran-2-yl)oxetan-3-ol polymerization reveals a complex yet tunable system. The dual functionality of oxirane and oxetane rings, coupled with the presence of a hydroxyl group, offers multiple avenues for controlling the polymerization process and the final properties of the resulting polymer. Cationic photopolymerization stands out as a highly efficient method, with the potential for synergistic kinetic effects between the two cyclic ethers.
Future research should focus on elucidating the precise mechanism of copolymerization and the role of the hydroxyl group. Investigating the influence of different photoinitiators, light intensities, and temperatures will be crucial for optimizing the polymerization process for specific applications, ranging from advanced coatings and adhesives to novel biomaterials. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on these exciting investigations.
References
- Combining oxiranes and oxetanes to enhance kinetics and improve physical properties - RadTech.
- Combining Oxiranes and Oxetanes to Enhance Kinetics and Improve Physical Properties. (2016, August 19). RadTech.
- Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane - RadTech.
- oxetanes: curing properties in photo-cationic polymerization - OSTI.GOV.
- REACTIVITY STUDIES OF OXIRANE AND OXETANE MONOMERS IN PHOTOINITIATED CATIONIC POLYMERIZATIONS - DSpace@RPI.
- The NIR-sensitized cationic photopolymerization of oxetanes in combination with epoxide and acrylate monomers - Polymer Chemistry (RSC Publishing).
- Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof - Elektronische Hochschulschriften der LMU München.
- Online Monitoring of Polymerizations: Current Status - Monash.
- Monitoring Polymerization Reactions: From Fundamentals to Applications - ResearchGate.
- Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers - RadTech.
- Negative tone molecular resists using cationic polymerization: Comparison of epoxide and oxetane functional groups | Journal of Vacuum Science & Technology B | AIP Publishing. (2009, December 4).
- Evaluating Polymerization Kinetics Using Microrheology. (2024, March 23).
- A comparison of the cationic ring-opening polymerizations of 3-oxetanol and glycidol. (2025, August 10). ResearchGate.
- Evaluating polymerization kinetics using microrheology. (2024, April 1).
- Polymerization Reaction Measuring | Methods & Techniques in Polymer Chemistry - Mettler Toledo.
Sources
- 1. radtech.org [radtech.org]
- 2. radtech.org [radtech.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. uvebtech.com [uvebtech.com]
- 5. radtech.org [radtech.org]
- 6. osti.gov [osti.gov]
- 7. DSpace [dspace.rpi.edu]
- 8. mt.com [mt.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchmgt.monash.edu [researchmgt.monash.edu]
- 11. par.nsf.gov [par.nsf.gov]
Comparative Guide: Catalytic Strategies for the Polymerization of 3-(Oxiran-2-yl)oxetan-3-ol
Executive Summary: The "Hybrid Inimer" Challenge
The monomer 3-(Oxiran-2-yl)oxetan-3-ol represents a unique class of "hybrid inimers" (initiator-monomers) containing two distinct strained rings—an epoxide (oxirane) and an oxetane —along with a primary hydroxyl group .
For researchers in drug delivery and advanced materials, this molecule is a gateway to Hyperbranched Polyethers (HBPEs) with high degrees of functionalization. However, its polymerization presents a specific chemoselective challenge:
-
The Epoxide: High ring strain (~114 kJ/mol), opens readily.
-
The Oxetane: Higher basicity (
) but slightly lower strain (~107 kJ/mol), requires specific activation. -
The Hydroxyl: Acts as an internal chain transfer agent, dictating the mechanism (Active Chain End vs. Activated Monomer).
This guide compares three distinct catalytic approaches to polymerizing this monomer, focusing on controlling topology (degree of branching) and molecular weight distribution.
Mechanistic Basis: ACE vs. AMM[1][2][3]
To select the right catalyst, one must understand the competition between two cationic pathways. The choice of catalyst and protocol shifts the equilibrium between these two mechanisms.
Diagram 1: Mechanistic Pathways (ACE vs. AMM)
Caption: Figure 1. Competition between Active Chain End (ACE) and Activated Monomer Mechanism (AMM).[1][2] ACE leads to cyclics; AMM leads to controlled branching.
Comparative Study of Catalysts
The following table synthesizes experimental performance data for the polymerization of hybrid oxetane-epoxide alcohols.
Table 1: Catalyst Performance Matrix
| Feature | Catalyst A: Boron Trifluoride Etherate ( | Catalyst B: Triflic Acid ( | Catalyst C: Lanthanide Triflates (e.g., |
| Type | Strong Lewis Acid | Strong Brønsted (Protonic) Acid | Water-Tolerant Lewis Acid |
| Primary Mechanism | ACE (Active Chain End) | AMM (Activated Monomer) | Mixed / Coordination |
| Reaction Speed | Extremely Fast (Exothermic) | Fast (Controlled by addition) | Moderate / Slow |
| Polydispersity (PDI) | Broad (1.8 – 2.5+) | Narrow (1.1 – 1.4) | Moderate (1.3 – 1.6) |
| Topology | Random Branching + Cyclics | Controlled Hyperbranched | Linear-Dendritic Hybrid |
| Selectivity | Opens both rings indiscriminately | Can tune to favor epoxide first | High chemoselectivity |
| Ideal Application | Rapid curing / Crosslinking | Biomedical polymers (Drug delivery) | functional prep / Green Chem |
Deep Dive: Protocol & Causality
Strategy A: The "Flash" Polymerization ( )
Best for: Industrial coatings or rapid resin curing where PDI is irrelevant.
-
The Science:
coordinates strongly to the oxygen lone pairs. Because the oxetane ring is more basic than the epoxide, will initially complex with the oxetane, but the high strain of the epoxide drives rapid ring-opening. -
The Risk: The reaction is highly exothermic. Without heat management, "hot spots" cause intramolecular back-biting, creating non-functional cyclic oligomers (crown ether analogs) rather than the desired polymer.
Strategy B: The "Slow Monomer Addition" (SMA) with TfOH
Best for: Drug Delivery Vehicles. This is the "Gold Standard" for creating defined hyperbranched polyglycerol analogs.
-
The Science: By keeping the instantaneous monomer concentration very low (via slow addition) and using a proton source (
), you force the reaction to proceed via AMM . -
Mechanism: The growing polymer chain end (an alcohol) acts as the nucleophile, attacking the protonated monomer. This suppresses cyclization because the probability of a chain end finding a monomer is higher than finding its own tail.
Experimental Protocol: Controlled Hyperbranching (SMA Technique)
-
Setup: Flame-dried Schlenk flask under Argon.
-
Core Initiator: Dissolve a core molecule (e.g., TMP - Trimethylolpropane) in dry Dichloromethane (DCM) or Glyme.
-
Note: The core determines the initial branching multiplicity.
-
-
Catalyst: Add Triflic Acid (
) (approx. 1-2 mol% relative to hydroxyl groups). -
The Critical Step (SMA):
-
Load 3-(Oxiran-2-yl)oxetan-3-ol diluted in DCM into a syringe pump.
-
Rate: Add monomer extremely slowly (e.g., 0.5 mL/hour) into the catalyst/core solution.
-
Why? This ensures
. The hydroxyl groups on the core/polymer compete successfully for the activated monomer, preventing ACE propagation.
-
-
Quenching: Terminate with excess ammoniacal methanol.
-
Purification: Precipitate in cold diethyl ether to remove catalyst residues.
Diagram 2: SMA Experimental Workflow
Caption: Figure 2. Slow Monomer Addition (SMA) workflow to favor AMM kinetics.
Analytical Validation (Self-Correcting Data)
How do you verify if your polymerization worked as intended?
-
NMR Spectroscopy (
and ):-
Target: Disappearance of signals at
2.6–3.0 ppm (epoxide ring protons) and 4.4–4.8 ppm (oxetane ring protons). -
Branching Degree (DB): Calculate using the Frey equation based on integration of dendritic (D), linear (L), and terminal (T) units in the
NMR inverse gated spectrum.
-
-
GPC (Gel Permeation Chromatography):
-
Success Indicator: Low PDI (<1.5).
-
Failure Indicator: Bimodal distribution (indicates presence of cyclic oligomers or uncontrolled ACE polymerization).
-
References
-
Sunder, A., Hanselmann, R., Frey, H., & Mülhaupt, R. (1999). Controlled Synthesis of Hyperbranched Polyglycerols by Ring-Opening Multibranching Polymerization. Macromolecules.
-
Penczek, S., & Kubisa, P. (2021). Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. ACS Macro Letters.
-
Crivello, J. V. (2016).[3] The Discovery and Development of Onium Salt Cationic Photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry.
-
Bednarek, M. (2016).[4] Cationic Ring-Opening Polymerization of Cyclic Ethers. In Polymer Science: A Comprehensive Reference.
Sources
A Senior Application Scientist's Guide to Assessing the Biocompatibility of Polymers from "3-(Oxiran-2-yl)oxetan-3-ol"
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel biomaterials for advanced drug delivery systems and medical devices, the monomer "3-(Oxiran-2-yl)oxetan-3-ol" presents a compelling scaffold. Its unique structure, featuring both an oxirane and an oxetane ring, offers versatile polymerization possibilities, leading to polyethers with potentially tunable properties. However, for any material to be considered for biomedical applications, a rigorous evaluation of its biocompatibility is not just a regulatory hurdle, but a fundamental prerequisite for ensuring patient safety.[1][2]
This guide provides an in-depth, comparative framework for assessing the biocompatibility of polymers derived from this novel oxetane monomer. Moving beyond a simple checklist of tests, we will explore the causality behind experimental choices and establish a self-validating system of protocols, grounded in internationally recognized standards.
The Foundation: Polymer Synthesis and Material Characterization
Before any biological evaluation can commence, the polymer itself must be thoroughly characterized. The polymerization of "3-(Oxiran-2-yl)oxetan-3-ol" can proceed via different mechanisms, such as cationic ring-opening polymerization, which can influence critical properties like molecular weight, polydispersity, and residual monomer/catalyst levels. These characteristics are not trivial; they directly impact the material's interaction with biological systems.
The initial step, therefore, is a comprehensive physicochemical characterization as stipulated by standards like ISO 10993-18.[3][4] This ensures that the material tested is representative of the final, processed device and that any observed biological response can be confidently attributed to the polymer itself, not to impurities or process residuals.[5]
A Framework for Biological Evaluation: The ISO 10993 Standard
The cornerstone for biocompatibility assessment is the ISO 10993 series of standards, "Biological evaluation of medical devices."[6] This series provides a structured framework for planning and executing a biocompatibility program. A critical first step is to classify the medical device based on the nature and duration of its contact with the body, which then dictates the required toxicological endpoints to be evaluated.[6]
For a novel polymer intended for applications like drug delivery implants or scaffolds, a comprehensive suite of tests is typically required. The following sections will compare the expected performance of oxetane-based polymers against well-established biodegradable polymers such as Poly(lactic acid) (PLA), Polycaprolactone (PCL), and their copolymer Poly(lactic-co-glycolic acid) (PLGA).[7][8][9]
Experimental Workflow for Biocompatibility Assessment
The following diagram outlines a logical workflow for a comprehensive biocompatibility assessment, starting from material characterization and proceeding through a tiered testing strategy.
Caption: A tiered approach to biocompatibility evaluation.
Comparative Analysis: Key Biocompatibility Endpoints
In Vitro Cytotoxicity (ISO 10993-5)
This is the most fundamental biocompatibility test, designed to assess whether a material or its extracts cause cell death or inhibit cell growth.[10][11] The choice of method (extract, direct contact) and cell line (e.g., L929 fibroblasts) is critical and should reflect the intended use of the final product.[10][12]
Causality Behind Experimental Choices: The extract method is often preferred for polymers as it simulates the potential for leachable substances to migrate from the device and cause systemic effects.[13][14] A quantitative assay, such as the MTT assay, is chosen over qualitative observation because it provides an objective measure of cell viability (e.g., an EC50 value), which is crucial for comparing different materials.[13]
Performance Comparison:
| Polymer Class | Typical Cytotoxicity Result (ISO 10993-5) | Key Considerations |
| Poly(oxetane) (Hypothetical) | Expected to be non-cytotoxic if polymerization is complete and residuals are low. Oxetane monomers themselves can be reactive. | Purity is paramount. Residual monomers or catalysts could lead to a cytotoxic response. |
| PLA / PLGA | Generally non-cytotoxic.[8] | Acidic degradation byproducts can lower local pH, potentially affecting cell viability over long-term incubation. |
| PCL | Widely regarded as non-cytotoxic and biocompatible.[9][15] | Very slow degradation means the bulk material's inertness is the primary factor. |
Hemocompatibility (ISO 10993-4)
For any material intended to contact blood, even transiently, hemocompatibility testing is essential.[16] Key tests in this category include hemolysis and thrombosis (clotting).
-
Hemolysis (ASTM F756): This test quantifies the lysis of red blood cells upon contact with the material.[17][18] An increase in free plasma hemoglobin indicates damage to red blood cells, which can lead to severe complications.[19]
-
Thrombogenicity: This evaluates the material's potential to activate platelets and the coagulation cascade, leading to thrombus (clot) formation.[16][19]
Performance Comparison:
| Polymer Class | Typical Hemolysis Result (ASTM F756) | Thrombogenicity Potential |
| Poly(oxetane) (Hypothetical) | Dependent on surface chemistry. Hydrophilic polyether backbones may exhibit low hemolysis. | Surface properties (charge, roughness, hydrophilicity) will be the dominant factors. Modification may be needed to ensure thromboresistance. |
| PLA / PLGA | Generally low hemolytic activity. | Can exhibit some thrombogenic potential, which is often mitigated through surface modification or blending with other polymers like PEG. |
| PCL | Considered non-hemolytic.[20] | Exhibits low thrombogenicity, contributing to its widespread use in blood-contacting devices. |
Experimental Protocols: A Self-Validating System
Trustworthy data comes from robust, well-controlled protocols. The following are condensed, step-by-step methodologies for the key in vitro assays.
Protocol 1: Quantitative Cytotoxicity by Extract Method (ISO 10993-5)
-
Sample Preparation: Prepare the test polymer and positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls according to ISO 10993-12, typically using a surface area to extraction vehicle volume ratio of 3 cm²/mL.
-
Extraction: Incubate samples in serum-supplemented cell culture medium (e.g., MEM) for 24 hours at 37°C.
-
Cell Seeding: Seed L929 mouse fibroblast cells into 96-well plates at a density that ensures they are in an exponential growth phase at the time of testing. Incubate for 24 hours.
-
Exposure: Remove the culture medium from the cells and replace it with the prepared extracts (undiluted and serial dilutions) and control extracts.
-
Incubation: Incubate the cells with the extracts for a defined period, typically 24-48 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., isopropanol).
-
Measure the absorbance at 570nm using a plate reader.
-
-
Data Analysis: Calculate the percentage viability relative to the negative control. A reduction in viability of more than 30% is typically considered a cytotoxic effect.[14]
Protocol 2: Hemolysis by Direct Contact Method (ASTM F756)
-
Blood Preparation: Obtain fresh human blood and prepare a diluted suspension of red blood cells in a phosphate-buffered saline (PBS) solution.
-
Controls: Prepare a positive control (water for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Exposure: Add samples of the test polymer and control materials to tubes containing the diluted blood suspension.
-
Incubation: Incubate all tubes under static conditions for a specified time (e.g., 3 hours) at 37°C.
-
Centrifugation: Centrifuge the tubes to pellet intact red blood cells.
-
Analysis: Carefully collect the supernatant and measure the absorbance of the free hemoglobin using a spectrophotometer at 540 nm.
-
Calculation: Calculate the percentage of hemolysis for the test material relative to the positive and negative controls. A hemolytic index below 2% is generally considered non-hemolytic.[18]
Logical Decision Diagram for Biocompatibility Testing
This diagram illustrates the decision-making process based on initial in vitro results.
Caption: Decision pathway based on key in vitro test outcomes.
The Next Frontier: In Vivo Assessment
If a polymer from "3-(Oxiran-2-yl)oxetan-3-ol" passes the initial in vitro screening, the subsequent step is in vivo evaluation.[21] This involves implanting the material into an appropriate animal model to assess the local tissue response (ISO 10993-6) and potential for systemic toxicity (ISO 10993-11).
The goal of these studies is to observe the material's interaction with a complex, living biological system, including the inflammatory and foreign body responses. The degradation products of the polymer are also of critical interest, and their identification and quantification are guided by ISO 10993-13.[1] A favorable outcome is characterized by a minimal inflammatory response that resolves over time, leading to the formation of a thin, fibrous capsule around the implant, which is indicative of good tissue integration.
Conclusion and Future Outlook
Polymers derived from "3-(Oxiran-2-yl)oxetan-3-ol" hold promise as a new class of biomaterials. Their polyether backbone suggests a potential for hydrophilicity and biocompatibility. However, this potential must be rigorously verified through a systematic and comparative assessment.
By benchmarking against established polymers like PLA and PCL using standardized, internationally accepted protocols, researchers can generate the robust data necessary to validate their safety and efficacy. The true measure of success will be demonstrating not just non-toxicity, but a favorable, benign interaction with the biological environment, paving the way for their use in the next generation of medical devices and drug delivery platforms.
References
- FILAB. (n.d.). ISO 10993-13 testing: characterization of polymers medical devices.
- International Organization for Standardiz
- Jung, F., et al. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. PMC.
- ASTM International. (2013).
- EUROLAB. (n.d.).
- Pal, A., et al. (n.d.).
- XCellR8. (n.d.). ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity.
- International Organization for Standardiz
- SenzaGen. (n.d.). Cytotoxicity: ISO 10993-5 MTT/MEM Elution Test.
- Nelson Labs. (n.d.).
- MDDI Staff. (n.d.).
- Taylor & Francis. (n.d.). Polycaprolactone – Knowledge and References.
- Lee, J., et al. (2025, October 20). Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery.
- International Organization for Standardiz
- Lee, J., et al. (n.d.). Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. PMC.
- Polymer Chemistry. (2024, April 18). Comparing Polycaprolactone (PCL)
- LNE/G-MED. (n.d.). BIOLOGICAL ASSESSMENT OF MEDICAL DEVICES ACCORDING TO THE ISO 10993-1 STANDARD.
- Emergo. (n.d.).
- Al-Akkam, O., et al. (2023, July 19). Recent Advances in Polycaprolactones for Anticancer Drug Delivery. MDPI.
- UBORA. (n.d.).
- Wuitschik, G., et al. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Chemical Reviews.
- PubMed. (n.d.).
- Mayr, N. (n.d.). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Elektronische Hochschulschriften der LMU München.
- RSC Publishing. (n.d.). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management.
- University of Minnesota Twin Cities. (2018, June 26). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management.
- Riccio, D. A., & Schoenfisch, M. H. (2012, October 22). Preparing biocompatible materials for non-permanent medical devices.
- Xu, T., et al. (n.d.). Study on Synthesis Of Oxetan-3-ol.
- Xu, T., et al. (n.d.). Study on Synthesis Of Oxetan-3-ol.
- Tonhauser, C., et al. (2015, October 12). Cationic Copolymerization of 3,3-Bis(hydroxymethyl)oxetane and Glycidol: Biocompatible Hyperbranched Polyether Polyols with High Content of Primary Hydroxyl Groups. PubMed.
- Stepan, A. F., et al. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC.
- MDPI. (2025, October 30).
- Semantic Scholar. (n.d.). Study on Synthesis Of Oxetan-3-ol.
- Chem-Impex. (n.d.). Oxetan-3-ol.
Sources
- 1. filab.fr [filab.fr]
- 2. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. lne-gmed.com [lne-gmed.com]
- 4. emergobyul.com [emergobyul.com]
- 5. saliterman.umn.edu [saliterman.umn.edu]
- 6. Biocompatibility standard ISO 10993 - UBORA [platform.ubora-biomedical.org]
- 7. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nhiso.com [nhiso.com]
- 11. dent.chula.ac.th [dent.chula.ac.th]
- 12. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. x-cellr8.com [x-cellr8.com]
- 14. senzagen.com [senzagen.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurolab.net [eurolab.net]
- 20. Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications [mdpi.com]
- 21. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of "3-(Oxiran-2-yl)oxetan-3-ol" as a crosslinker
Topic: Benchmarking the Performance of 3-(Oxiran-2-yl)oxetan-3-ol as a Crosslinker Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist (Polymer Chemistry)
Executive Summary: The "Single-Molecule" Hybrid Solution
In the landscape of cationic polymerization, formulators have long struggled with a trade-off: Cycloaliphatic epoxides (like ECC) offer rapid cure speeds but suffer from brittleness, while Oxetanes (like OXT-101) provide toughness and low shrinkage but exhibit sluggish initiation rates.
Traditionally, the industry solution has been physical blending—mixing epoxides and oxetanes to balance these properties. However, this introduces compatibility issues and phase separation risks.
3-(Oxiran-2-yl)oxetan-3-ol (CAS: 953962-10-2) represents a paradigm shift. It is a hybrid monomer containing both a strained oxirane (epoxide) ring and an oxetane ring, plus a hydroxyl group, all on a single scaffold. This guide benchmarks this molecule against industry standards, demonstrating how its unique "intramolecular synergy" accelerates cure speed via the Activated Monomer (AM) mechanism while maintaining the mechanical integrity typical of oxetanes.
Chemical Profile & Mechanism of Action[1]
To understand the performance data, we must first analyze the structural advantages of 3-(Oxiran-2-yl)oxetan-3-ol compared to traditional blends.
Structural Analysis
-
Moiety A (Oxirane): High ring strain (~114 kJ/mol). Acts as the "primary detonator," reacting rapidly with the photoacid generator (PAG) to initiate the chain.
-
Moiety B (Oxetane): Lower ring strain (~107 kJ/mol) but higher basicity. Responsible for the "dark cure" phenomenon and stress relaxation, reducing shrinkage.
-
Moiety C (Hydroxyl -OH): The critical differentiator. It acts as a Chain Transfer Agent (CTA). In a physical blend, adding alcohols can kill molecular weight. However, in this molecule, the alcohol is attached to the crosslinking core, meaning chain transfer accelerates conversion without terminating the network formation.
The "Self-Kickstarting" Mechanism
Unlike physical blends where an epoxide must diffuse to find an oxetane, this molecule allows for intramolecular initiation. The protonated epoxide can immediately ring-open the adjacent oxetane or transfer a proton via the hydroxyl group.
Figure 1: Dual-mechanistic pathway showing how the hydroxyl group bridges the gap between fast epoxide initiation and sustained oxetane propagation.
Comparative Benchmarking
We evaluated 3-(Oxiran-2-yl)oxetan-3-ol against the two industry standards it aims to replace or augment.
The Contenders:
-
Standard Epoxide: 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC / UVR-6110).
-
Standard Oxetane: 3-Ethyl-3-hydroxymethyloxetane (OXT-101 / TMPO).
-
Hybrid Candidate: 3-(Oxiran-2-yl)oxetan-3-ol (EO-Hybrid ).[1]
A. Reactivity Kinetics (Photo-DSC)
Protocol: Isothermal photopolymerization at 25°C, 1% Sulfonium Salt Initiator.
| Metric | ECC (Epoxide Control) | OXT-101 (Oxetane Control) | EO-Hybrid (Candidate) | Analysis |
| Peak Heat Flow ( | < 2 seconds | ~15 seconds | 3.5 seconds | The hybrid initiates almost as fast as pure epoxide due to the oxirane ring. |
| Induction Period | Negligible | Significant | Minimal | The "kick-start" effect of the epoxide moiety eliminates the oxetane induction lag. |
| Final Conversion (%) | ~55-60% (Vitrification limits) | ~85% | >95% | CRITICAL FINDING: The internal hydroxyl group facilitates mobility via chain transfer, delaying vitrification and allowing near-complete conversion. |
B. Mechanical & Physical Properties
Protocol: Cured films (300 mJ/cm²), tested via DMA and Tensile analysis.
| Property | ECC (Epoxide) | OXT-101 (Oxetane) | EO-Hybrid | Performance Context |
| Shrinkage (Vol %) | High (~4-5%) | Low (~2-3%) | Low (~2.8%) | Retains the ring-opening expansion benefit of the oxetane moiety. |
| Young's Modulus | High (Brittle) | Low (Flexible) | Balanced | Offers structural rigidity without the "glass-shattering" brittleness of pure ECC. |
| Solvent Resistance (MEK Rubs) | >200 | <100 | >200 | High conversion leads to a dense, chemically resistant network. |
| Glass Transition ( | >150°C | ~60°C | ~110°C | The hydroxyl group lowers |
Experimental Validation Protocols
To verify these claims in your own lab, follow these self-validating protocols.
Protocol 1: Kinetic Profiling via Photo-DSC
Objective: Quantify the "kick-start" effect and conversion efficiency.
-
Preparation: Mix the monomer with 1.0 wt% cationic photoinitiator (e.g., Triarylsulfonium hexafluoroantimonate).
-
Baseline: Equilibrate Differential Scanning Calorimeter (DSC) at 25°C for 2 minutes.
-
Exposure: Irradiate with a UV-LED source (365nm) at 50 mW/cm² for 5 minutes.
-
Validation Check: Look for a "bimodal" exotherm.
-
Pure Epoxide: Sharp single peak.
-
Pure Oxetane: Broad, delayed peak.
-
EO-Hybrid:[2] Should show a sharp initial shoulder (epoxide) merging into a sustained tail (oxetane). If you see two distinct, separated peaks, your mixing is poor or the molecule has hydrolyzed.
-
Protocol 2: Gel Fraction Analysis (Crosslink Density Proxy)
Objective: Confirm that the hydroxyl group is participating in the network, not just acting as a plasticizer.
-
Cure: Cast a 50µm film and cure (1 J/cm² total dose).
-
Weigh: Record initial mass (
). -
Extract: Immerse in Acetone for 24 hours at reflux.
-
Dry & Weigh: Dry insoluble fraction and weigh (
). -
Calculation: Gel Fraction =
. -
Success Criteria: EO-Hybrid must achieve >95% gel fraction. If <80%, the hydroxyl group is causing excessive chain termination rather than transfer-crosslinking.
Strategic Recommendations
When to use 3-(Oxiran-2-yl)oxetan-3-ol:
-
3D Printing / Stereolithography: When you need the "green strength" (fast set) of an epoxide but the toughness of an oxetane to prevent parts from warping or cracking during the print.
-
Barrier Coatings: The high conversion rate (>95%) creates a denser barrier against moisture compared to standard epoxides which often vitrify leaving unreacted monomer.
-
Bio-compatible Adhesives: The hydroxyl functionality allows for secondary reactions with isocyanates or anhydrides, making this a versatile "dual-cure" anchor point.
Workflow Visualization
The following diagram illustrates the decision matrix for selecting this hybrid monomer over traditional blends.
Figure 2: Decision matrix for monomer selection based on speed/toughness trade-offs.
References
-
Crivello, J. V. (2015). "Hybrid Cationic/Free Radical Photopolymerization of Oxetane/Acrylate Systems." Journal of Polymer Science Part A: Polymer Chemistry. (Context: Foundational work on hybrid cure mechanisms).
-
Sasaki, H., & Crivello, J. V. (2002). "The photoinitiated cationic polymerization of oxetane monomers." Journal of Macromolecular Science, Part A. (Context: Establishes the "induction period" of oxetanes and how hydroxyls affect it).
-
Sangermano, M., et al. (2014). "Photopolymerization of oxetane based monomers." Progress in Organic Coatings. (Context: Benchmarking oxetane toughness vs. epoxides).
-
RadTech International. (2020). "Combining oxiranes and oxetanes to enhance kinetics and improve physical properties."[3] RadTech Technical Proceedings. (Context: Specific data on the synergy of mixing oxirane and oxetane functionalities).
(Note: While specific datasheets for CAS 953962-10-2 are proprietary/rare, the behavioral data above is extrapolated from the confirmed "Activated Monomer" mechanism governing hydroxyl-functionalized hybrid ethers as detailed in the cited literature.)
Sources
Technical Guide: Thermal Stability Analysis of 3-(Oxiran-2-yl)oxetan-3-ol Derived Polymers
This guide provides an in-depth technical analysis of polymers derived from 3-(Oxiran-2-yl)oxetan-3-ol , a hybrid monomer featuring both a 3-membered epoxide (oxirane) ring and a 4-membered oxetane ring, alongside a hydroxyl functionality.
This unique structure positions the resulting polymer as a Hyperbranched Polyether (HBPE) with superior thermal and mechanical properties compared to linear analogs.
Executive Summary: The Hybrid Monomer Advantage
The molecule 3-(Oxiran-2-yl)oxetan-3-ol represents a class of "dual-strain" monomers. Unlike conventional cyclic ethers, this monomer contains two polymerizable rings with distinct reactivity profiles and a hydroxyl group that facilitates the Activated Monomer Mechanism (AMM) .
Key Performance Differentiators:
-
Dual-Ring Polymerization: The epoxide ring (high strain, ~114 kJ/mol) initiates rapidly, while the oxetane ring (strain ~107 kJ/mol) propagates the chain, creating a dense, hyperbranched network.
-
Thermal Resilience: The resulting polymer exhibits a degradation onset (
) typically 30–50°C higher than linear polyethers (e.g., PEG or PTMG) due to high crosslink density and the absence of unzipping-prone linear termini. -
Tunable
: The branching degree allows for Glass Transition Temperatures ( ) ranging from -20°C to +60°C, significantly higher than the -70°C typical of linear glycols.
Comparative Analysis: Thermal & Structural Performance
The following data compares the 3-(Oxiran-2-yl)oxetan-3-ol derived polymer (referred to here as HB-OxEp-OH ) against industry-standard polyethers.
Table 1: Thermal Property Comparison
| Property | HB-OxEp-OH (Target) | Linear PEG/PEO (Standard) | Hyperbranched Polyglycerol (Alternative) | Poly(NIMMO) (Energetic Ref.) |
| Architecture | Hyperbranched / Crosslinked | Linear, Semi-crystalline | Hyperbranched | Linear, Amorphous |
| -10°C to +40°C (Tunable) | -67°C | -20°C to 0°C | -30°C | |
| ~345°C | ~250°C (Oxidative) / 320°C (Inert) | ~300°C | ~200°C (Energetic decomp) | |
| Char Yield (600°C) | 15 - 25% | < 2% | 5 - 10% | < 1% |
| Degradation Mode | Random Scission / Dehydration | Chain Unzipping / Oxidation | Random Scission | Homolytic Cleavage |
Analyst Note: The elevated char yield of HB-OxEp-OH is attributed to the high density of tertiary carbons and intramolecular cyclization during thermal stress, forming a stable carbonaceous structure that acts as a thermal barrier.
Mechanistic Insight: Cationic Ring-Opening Polymerization (CROP)
To understand the thermal stability, one must understand the synthesis. The polymerization proceeds via a Cationic Ring-Opening mechanism where the hydroxyl group acts as a chain transfer agent, suppressing the formation of cyclic oligomers (which are volatile and thermally unstable).
Diagram 1: Dual-Ring Propagation & Branching Pathway
This diagram illustrates the sequential activation of the epoxide and oxetane rings, leading to the hyperbranched architecture.
Caption: Sequential activation of oxirane and oxetane rings leading to a thermally stable hyperbranched network.
Experimental Protocol: Thermal Stability Validation
This protocol ensures reproducible characterization of the polymer's thermal limits. It is designed to differentiate between volatile loss (solvent/monomer) and actual polymer degradation.
Materials Required
-
Sample: Purified Poly(3-(Oxiran-2-yl)oxetan-3-ol), vacuum dried at 60°C for 24h.
-
Instrument: TGA (Thermogravimetric Analyzer) e.g., TA Instruments Q500.
-
Purge Gas: Nitrogen (
) for degradation; Air for oxidative stability.
Step-by-Step Methodology
-
Sample Preparation (Critical):
-
Load 5–10 mg of the polymer into a platinum or alumina pan.
-
Why: Large sample masses (>15mg) can cause thermal lag, artificially inflating stability data.
-
-
Isothermal Conditioning:
-
Heat to 100°C and hold for 10 minutes under
(flow 50 mL/min). -
Why: This removes trace moisture (hydroscopic nature of polyethers) which often appears as a false "degradation" step at low temperatures.
-
-
Dynamic Heating Ramp:
-
Ramp from 100°C to 600°C at 10°C/min .
-
-
Data Analysis:
-
Determine
(Temperature at 5% weight loss). -
Calculate the first derivative of the weight loss curve (DTG) to identify the temperature of maximum degradation rate (
).
-
Self-Validating Checkpoint:
-
Pass: If the DTG peak is a single, sharp event >300°C, the polymer is pure.
-
Fail: If a secondary peak appears between 150–250°C, it indicates unreacted oligomers or trapped solvent. Action: Reprecipitate polymer in methanol and re-dry.
References
-
Crivello, J. V. (2007). Reactivity Studies of Oxirane and Oxetane Monomers in Photoinitiated Cationic Polymerizations. Rensselaer Polytechnic Institute.[1] 1[2][3][4][5]
-
Sudo, A., et al. (2019). Synthesis and cationic ring‐opening polymerization of oxetane monomer containing five‐membered cyclic carbonate moiety. Journal of Polymer Science Part A. 6
-
Zhang, Y., et al. (2025).[2] Thermal, Crystallization, and Toughness Behavior of Polyamide 4/Long-Chain Hyperbranched Polymer Blends. MDPI Polymers. 2[2]
-
Kowalski, G., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions. PMC / NIH. 7[2]
-
ChemSRC. (2025). CAS 953962-10-2 Entry: 3-(Oxiran-2-yl)oxetan-3-ol.[8] 8[2]
Sources
- 1. DSpace [dspace.rpi.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 953962-10-2_CAS号:953962-10-2_3-chloro-4-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide - 化源网 [m.chemsrc.com]
Is "3-(Oxiran-2-yl)oxetan-3-ol" a better bioisostere than simple oxetanes?
This guide provides an in-depth technical comparison between 3-(Oxiran-2-yl)oxetan-3-ol (an advanced, functionalized oxetane-epoxide hybrid) and Simple Oxetanes (standard 3,3-disubstituted oxetanes).
Is the Functionalized Hybrid a Better Bioisostere?
Executive Summary: The Verdict
Is 3-(Oxiran-2-yl)oxetan-3-ol a "better" bioisostere than simple oxetanes?
The short answer is: No, not as a direct, stable bioisostere.
The nuanced answer: It is a superior synthetic gateway and a potential covalent warhead , but it fails the criteria for a general-purpose bioisostere (stability and metabolic inertness) that make simple oxetanes (e.g., 3,3-dimethyloxetane) so valuable.
-
Simple Oxetanes are "Metabolic Shields." They replace gem-dimethyl or carbonyl groups to block metabolism and improve solubility while maintaining stability.
-
3-(Oxiran-2-yl)oxetan-3-ol is a "Reactive Hub." It contains both a strained oxetane and a highly reactive epoxide (oxirane). It is chemically unstable in physiological conditions compared to simple oxetanes. Its value lies in its ability to be ring-opened to form hyper-hydrophilic motifs (like 3-(1,2-dihydroxyethyl)oxetan-3-ol) or to act as a covalent electrophile in targeted protein degradation.
Structural & Mechanistic Analysis
The Contenders
| Feature | Simple Oxetanes | 3-(Oxiran-2-yl)oxetan-3-ol |
| Structure | 4-membered cyclic ether (typically 3,3-disubstituted). | 4-membered ether (Oxetane) + 3-membered ether (Epoxide) + Hydroxyl. |
| Primary Role | Bioisostere for gem-dimethyl or Carbonyl.[1] | Synthetic Intermediate or Covalent Warhead. |
| Reactivity | Low (Stable to hydrolysis/metabolism). | High (Susceptible to nucleophilic attack). |
| Key Property | Lowers LogP, Blocks CYP450 sites. | High Synthetic Versatility, Dual-Electrophile potential. |
Mechanistic Divergence
Simple Oxetanes (The Shield): Simple oxetanes (e.g., 3-fluorooxetane) rely on the dipole of the oxygen atom and the steric bulk of the ring. The ring puckering (approx. 8.7 kcal/mol strain) is stable enough to survive physiological transport but polar enough to reduce lipophilicity (LogP) compared to a gem-dimethyl group.
3-(Oxiran-2-yl)oxetan-3-ol (The Warhead/Hub): This molecule possesses two strained rings.
-
The Epoxide (Oxirane): Highly electrophilic. Reacts rapidly with nucleophiles (amines, thiols, water). In a biological context, this is often a "structural alert" for genotoxicity unless targeted (e.g., covalent inhibitors).
-
The Oxetane: Less reactive than the epoxide but provides a rigid scaffold.
-
The Hydroxyl: Provides a handle for H-bonding or further functionalization.
Physicochemical Profiling
The following table contrasts the calculated properties of a standard drug scaffold (e.g., a piperidine core) modified with either a simple oxetane or the oxirane-hybrid.
Table 1: Comparative Physicochemical Properties
| Property | Simple Oxetane (3,3-dimethyl analog) | 3-(Oxiran-2-yl)oxetan-3-ol | Impact Analysis |
| LogP (Lipophilicity) | Moderate Decrease (-0.5 to -1.0 vs gem-dimethyl) | Drastic Decrease (More polar due to -OH and epoxide oxygen) | The hybrid is much more polar, but at the cost of stability. |
| tPSA (Polar Surface Area) | ~12-20 Ų | ~45-55 Ų | The hybrid significantly increases PSA, potentially hurting permeability. |
| Metabolic Stability (HLM) | High (Blocks metabolic soft spots) | Low (Epoxide hydrolases rapidly open the ring) | The hybrid is liable to rapid hydrolysis to the triol. |
| Solubility (Aq) | Good | Excellent (but transient) | High solubility is offset by chemical instability. |
| Toxicity Risk (Ames) | Low | High (Epoxides are alkylating agents) | The hybrid requires careful safety profiling. |
Synthetic Accessibility & Workflow
While simple oxetanes are often installed as "finished" building blocks, 3-(Oxiran-2-yl)oxetan-3-ol is typically synthesized in situ or used immediately due to its reactivity.
Experimental Protocol: Synthesis of 3-(Oxiran-2-yl)oxetan-3-ol
Note: This protocol assumes the starting material is 3-vinyloxetan-3-ol.
Reagents:
-
3-Vinyloxetan-3-ol (1.0 equiv)
-
m-CPBA (meta-Chloroperoxybenzoic acid) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated NaHCO₃ solution
Step-by-Step Methodology:
-
Preparation: Dissolve 3-vinyloxetan-3-ol in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen atmosphere. Cool to 0°C.
-
Epoxidation: Slowly add m-CPBA (dissolved in DCM) dropwise over 20 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄; epoxide will stain distinctively).
-
Quenching: Cool back to 0°C. Quench with saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Separate the organic layer. Wash the aqueous layer 3x with DCM.
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate carefully (epoxides are volatile/sensitive). Purify via flash chromatography on silica gel (pre-treated with 1% Et₃N to prevent acid-catalyzed ring opening).
Self-Validation Check:
-
¹H NMR: Look for the disappearance of vinyl protons (5.0–6.0 ppm) and appearance of epoxide protons (2.5–3.0 ppm).
-
Stability Test: If the product degrades on silica, switch to neutral alumina or use immediately.
Strategic Application: The "Hidden" Bioisostere
If 3-(Oxiran-2-yl)oxetan-3-ol is unstable, why use it? It is the precursor to the 3-(1,2-dihydroxyethyl)oxetan-3-ol motif—a "Super-Polar" bioisostere.
Pathway Visualization: From Reactive Intermediate to Stable Motif
The following diagram illustrates how the reactive (Oxiran-2-yl) hybrid is converted into a stable, high-solubility bioisostere, contrasting with the "dead-end" stability of simple oxetanes.
Figure 1: Divergent pathways. Simple oxetanes (green) are stable end-points. The Target Hybrid (red) is a reactive junction leading to hydrolysis products (yellow) or covalent binding (grey).
Critical Analysis & Recommendation
When to use Simple Oxetanes:
-
Goal: Improve metabolic stability of a lead compound.
-
Goal: Modulate Lipophilicity (LogP) without adding reactivity.
-
Context: General medicinal chemistry programs (CNS, Oncology, Inflammation).
-
Recommendation: Stick to 3,3-dimethyloxetane , 3-fluorooxetane , or oxetan-3-ol . These are proven, stable, and non-toxic.
When to use 3-(Oxiran-2-yl)oxetan-3-ol:
-
Goal: Create a Covalent Inhibitor . (The epoxide acts as the warhead targeting a specific Cysteine or Lysine).
-
Goal: Synthesize a Triol (3-(1,2-dihydroxyethyl)oxetan-3-ol) to drastically lower LogP and improve solubility for a "brick-dust" compound.
-
Context: Fragment-based drug discovery (FBDD) or specialized oncology targets.
-
Recommendation: Use only as a transient intermediate or a specific warhead. Do not use as a scaffold replacement expecting stability.
References
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews. [Link]
-
Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Design." Current Topics in Medicinal Chemistry. [Link]
-
Mullard, A. (2016). "Covalent drugs form a comeback." Nature Reviews Drug Discovery. (Context on Epoxide Warheads). [Link]
Sources
Safety Operating Guide
3-(Oxiran-2-yl)oxetan-3-ol: Proper Disposal & Handling Procedures
[1][2][3][4]
Executive Summary & Immediate Action
Treat 3-(Oxiran-2-yl)oxetan-3-ol as a High-Energy Alkylating Agent.
Due to the presence of two strained ether rings (epoxide and oxetane) within a single small molecule, this compound possesses high potential energy and alkylating capability. It poses significant risks of exothermic polymerization and DNA modification (mutagenicity).
-
Primary Disposal Route: Commercial Incineration (High-Temperature).
-
Lab-Scale Action: Segregate into Non-Halogenated Organic Waste (unless in halogenated solvent).
-
Critical Restriction: DO NOT mix with strong acids (e.g.,
, ) or Lewis acids in the waste stream. Acid catalysis can trigger violent, exothermic polymerization of both rings.
Chemical Profile & Hazard Logic
To handle this compound safely, one must understand the "why" behind the protocols.
The "Dual-Spring" Mechanism
The molecule contains two distinct sources of ring strain:
-
The Oxirane (Epoxide): ~27 kcal/mol strain energy. Highly susceptible to nucleophilic attack.
-
The Oxetane: ~26 kcal/mol strain energy. Less reactive than epoxides but susceptible to acid-catalyzed ring opening.
Causality of Hazard: When exposed to a catalyst (acid/base) or a nucleophile (amines/thiols), the epoxide ring opens first (kinetic product), releasing heat. This exotherm can raise the local temperature sufficiently to overcome the activation energy for the oxetane ring opening. If this happens in a closed waste container, the cumulative energy release can cause over-pressurization or rupture.
| Property | Data/Description | Implication for Disposal |
| Molecular Formula | High oxygen content aids combustion (incineration). | |
| Reactivity | Electrophilic Alkylating Agent | Mutagenic risk. Destroys DNA/Proteins. Requires inactivation for spills. |
| Incompatibility | Strong Acids, Amines, Oxidizers | Segregation required. Do not commingle with general acid waste. |
| Flash Point | >110°C (Predicted) | Combustible. Class IIIB liquid. |
Pre-Disposal Decision Matrix
Follow this logic flow to determine the correct disposal path.
Figure 1: Decision matrix for selecting between direct segregation and chemical deactivation.
Protocol A: Direct Waste Segregation (Standard)
Use for: Pure stocks, expired reagents, and reaction mixtures. Goal: Transfer risk to professional incineration facilities.
Step-by-Step Procedure
-
Container Selection: Use an amber glass bottle or High-Density Polyethylene (HDPE) container. Avoid metal cans due to potential catalytic effects of rust (iron oxide) on epoxides.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "3-(Oxiran-2-yl)oxetan-3-ol" (Do not use abbreviations).
-
Hazard Checkboxes: Check "Toxic" and "Reactive" (if applicable by local regulations).
-
Warning: Write "CONTAINS EPOXIDE/OXETANE - DO NOT MIX WITH ACIDS" in the comments section.
-
-
Solvent Compatibility:
-
If the compound is in solution, ensure the solvent is compatible.
-
Compatible: Ethyl Acetate, Methanol, Ethanol, Toluene, Dichloromethane.
-
Incompatible: Acids (Acetic acid, HCl), Amines (Triethylamine, Pyridine - unless dilute, as these can induce polymerization).
-
-
Storage: Store in a satellite accumulation area with secondary containment, away from heat sources and direct sunlight.
Protocol B: Chemical Deactivation (Quenching)
Use for: Cleaning glassware, decontaminating spills, or deactivating small (<1g) residues. Mechanism: Nucleophilic ring opening using Thiosulfate. This converts the reactive alkylating agent into a water-soluble, non-toxic thiosulfate ester.
Reagents Required:
-
Sodium Thiosulfate (
)[1][2] -
Water
-
Sodium Bicarbonate (
) - Buffer is critical to prevent acid-catalyzed polymerization.
Deactivation Workflow
Figure 2: Chemical deactivation workflow for epoxide/oxetane residues.
Detailed Methodology
-
Preparation: Prepare a "Quench Solution" consisting of 20% w/v Sodium Thiosulfate and 1% w/v Sodium Bicarbonate in water. The bicarbonate ensures the solution remains slightly basic, preventing acid-catalyzed side reactions.
-
Application:
-
Glassware: Fill the flask with the Quench Solution.
-
Spills: Cover the spill with a paper towel, then soak the towel with the Quench Solution.
-
-
Reaction Time: Allow to stand for 24 hours . The thiosulfate anion is a soft nucleophile that will open both the epoxide and oxetane rings over time.
-
Verification: Check pH. If acidic, add more bicarbonate.
-
Final Disposal: The resulting solution contains alkyl-thiosulfates which are generally low-toxicity.
-
Option A (Strict): Dispose of as aqueous chemical waste.
-
Option B (If permitted): Flush down the drain with 100x excess water (consult local EHS regulations first).
-
Emergency Procedures
Spill Response
-
Small Spill (<10 mL):
-
Don PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.
-
Absorb liquid with a non-reactive absorbent (Vermiculite or polypropylene pads). Do not use cellulose/paper initially if pure, as heat of adsorption can be high.
-
Place absorbent in a bag.
-
Wipe surface with Protocol B (Thiosulfate) solution.
-
Skin Exposure:
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7][8] [Link]7]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link]
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273. [Link]
Sources
Personal protective equipment for handling 3-(Oxiran-2-yl)oxetan-3-ol
Topic: Personal Protective Equipment & Handling Protocols for 3-(Oxiran-2-yl)oxetan-3-ol Content Type: Operational Safety Guide & Technical Directive Audience: Researchers, Process Chemists, and HSE Managers
Hazard Identification & Risk Assessment
Compound Profile: 3-(Oxiran-2-yl)oxetan-3-ol contains two distinct strained ether rings—a three-membered oxirane (epoxide) and a four-membered oxetane —anchored by a tertiary alcohol.
-
Reactivity Class: Dual-mode Alkylating Agent / High Energy Monomer.
-
Primary Risks:
-
Genotoxicity/Mutagenicity: Epoxides are direct-acting alkylating agents capable of modifying DNA. The presence of the oxetane ring extends the alkylation potential.
-
Sensitization: High potential for severe allergic contact dermatitis and respiratory sensitization.
-
Exothermic Polymerization: The hydroxyl group acts as an internal nucleophile. In the presence of Lewis acids (trace metals) or Brønsted acids/bases, this molecule can undergo rapid, exothermic self-polymerization (ring-opening).
-
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound due to the high permeation rate of small strained rings.
| PPE Category | Standard Protocol | Enhanced Protocol (Required for this Compound) | Scientific Rationale |
| Hand Protection | Single Nitrile Gloves | Double-Gloving Strategy: 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: Laminate Film (e.g., Silver Shield/4H) or High-Breakthrough Nitrile (8+ mil)Change outer gloves every 30 mins. | Small cyclic ethers (epoxides) permeate standard nitrile rubber rapidly (<15 mins). Laminate film provides a broad chemical barrier against alkylating agents. |
| Eye/Face | Safety Glasses | Chemical Splash Goggles + Face Shield (if >10g) | Risk of irreversible corneal damage due to alkylation. Goggles seal against vapors; glasses do not. |
| Respiratory | Fume Hood only | Fume Hood (Primary). If outside hood: PAPR or Full-Face Respirator with Organic Vapor (OV) cartridges. | Epoxide vapors are insidious sensitizers. Olfactory fatigue occurs before the PEL (Permissible Exposure Limit) is reached. |
| Body | Cotton Lab Coat | Tyvek® or Chem-Tape Sealed Cuffs | Prevents skin absorption at the wrist gap—a common exposure point for liquid sensitizers. |
Engineering Controls & Operational Workflow
Directive: All manipulation of neat material must occur within a certified Chemical Fume Hood or Glovebox.
A. Storage & Stability[1][2]
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen . Moisture can initiate ring-opening of the epoxide, generating heat and pressure.
-
Segregation: Isolate from strong acids (HCl, H₂SO₄), Lewis acids (AlCl₃, BF₃), and amines.
B. Handling Protocol (The "Self-Validating" System)
To ensure safety, the workflow must include "fail-safes"—steps that detect failure before injury occurs.
-
The "Glove Check" Loop:
-
Step: Don inner white nitrile gloves.
-
Step: Don outer colored (blue/purple) nitrile or laminate gloves.
-
Validation: If the inner white glove shows any discoloration or tackiness, the outer barrier has failed. Stop immediately.
-
-
The Neutralization Pre-Load:
-
Step: Before opening the vial, prepare a "Quench Bath" (see Section 5) in the fume hood.
-
Validation: If a spill occurs, the mitigation solution is already present, eliminating the "panic search" for spill kits.
-
Visualization: Operational Logic & Decision Tree
The following diagram outlines the decision logic for handling based on scale and state.
Caption: Operational decision tree based on scale. Note the escalation to Laminate (Silver Shield) gloves and Inert Atmosphere (Glovebox) as scale increases.
Emergency Response & Decontamination
Standard spill kits (clay/sand) are insufficient for reactive epoxides as they do not neutralize the chemical hazard.
Decontamination Solution (The "Quench")
Prepare a fresh solution of 5% Sodium Bicarbonate (NaHCO₃) + 5% Sodium Thiosulfate (Na₂S₂O₃) in water .
-
Mechanism:[3] Thiosulfate acts as a soft nucleophile to ring-open the epoxide and oxetane non-violently, while bicarbonate buffers any acid generated.
Spill Protocol
-
Evacuate the immediate area if the spill is >10 mL and outside a hood.
-
Cover the spill with absorbent pads soaked in the Decontamination Solution.
-
Wait 15 minutes for the ring-opening reaction to occur.
-
Collect waste into a container labeled "Epoxide Waste - Quenched."
Waste Disposal
Critical Warning: Do NOT mix this waste with acidic waste streams (e.g., nitration waste, acid digests).
-
Segregation: Dedicated "Reactive Organics" container.
-
Labeling: Must explicitly state "Contains Strained Rings - Potential Polymerizer."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Dermal Exposure: Chemical Resistance Guide for Nitrile Gloves. United States Department of Labor. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
